molecular formula C3H6NO2- B8479999 Dimethylcarbamate

Dimethylcarbamate

Cat. No.: B8479999
M. Wt: 88.09 g/mol
InChI Key: DWLVWMUCHSLGSU-UHFFFAOYSA-M
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Description

Dimethylcarbamate is a useful research compound. Its molecular formula is C3H6NO2- and its molecular weight is 88.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6NO2-

Molecular Weight

88.09 g/mol

IUPAC Name

N,N-dimethylcarbamate

InChI

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)/p-1

InChI Key

DWLVWMUCHSLGSU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Dimethylcarbamates: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethylcarbamates, a significant class of organic compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. This document will delve into their core chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it will explore their role in drug design and development, highlighting key examples and their mechanisms of action.

Core Chemical Structure and Properties

The term "dimethylcarbamate" refers to an ester of dimethylcarbamic acid. The core structure features a carbonyl group bonded to both an oxygen atom and a nitrogen atom, with the nitrogen atom being substituted with two methyl groups. The oxygen is bonded to an organyl group (R), forming a this compound ester.

The resonance within the carbamate (B1207046) group results in a partial double bond character for the C-N bond, which restricts rotation and contributes to the planarity of the O=C-N core. The nature of the 'R' group significantly influences the physical and chemical properties of the specific this compound molecule.

Physicochemical Properties

The physicochemical properties of dimethylcarbamates are crucial for their application, especially in drug development where factors like solubility and lipophilicity play a key role in pharmacokinetics. Below are the properties of two representative dimethylcarbamates, methyl this compound and ethyl this compound.

PropertyMethyl N,N-dimethylcarbamateEthyl N,N-dimethylcarbamate
IUPAC Name methyl N,N-dimethylcarbamate[1][2]ethyl N,N-dimethylcarbamate[3]
Synonyms Methyl this compound, (CH3)2NCOOCH3N,N-dimethylurethane, Dimethylcarbamic acid ethyl ester
CAS Number 7541-16-4[1][4][5]687-48-9[3]
Molecular Formula C4H9NO2[1][4][5]C5H11NO2[3]
Molecular Weight 103.12 g/mol [1]117.15 g/mol
Appearance Colorless liquid-
Density ~1.0087 g/cm³[1]-
Boiling Point 100.4 °C at 760 mmHg[1][4]-
Flash Point 14.5 °C[4]-
Vapor Pressure 36.7 mmHg at 25°C[4]-
XLogP3 0.1[2][4]-
Hydrogen Bond Donor Count 0[2][4]-
Hydrogen Bond Acceptor Count 2[2][4]-
Rotatable Bond Count 1[2][4]-

Synthesis and Reactivity

Dimethylcarbamates are typically synthesized through several common organic reactions. A prevalent method involves the reaction of a secondary amine (dimethylamine) with a chloroformate ester or by the reaction of an alcohol with dimethylcarbamoyl chloride. Other methods include the use of dimethyl carbonate as a carboxylating agent.

General Reactivity

Dimethylcarbamates undergo several key reactions:

  • Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions, yielding dimethylamine, carbon dioxide, and the corresponding alcohol. The stability of the carbamate is influenced by the substituents on the nitrogen and the nature of the ester group.

  • Nucleophilic Acyl Substitution: The carbonyl carbon is susceptible to attack by nucleophiles, which can lead to the formation of other carbamates (transesterification), ureas, or related compounds.

Experimental Protocols

Synthesis of Ethyl N,N-dimethylcarbamate

Principle: This protocol describes the synthesis of ethyl N,N-dimethylcarbamate via the reaction of ethyl chloroformate with dimethylamine. A base is used to neutralize the hydrochloric acid byproduct.

Materials:

  • Ethyl chloroformate

  • Dimethylamine (e.g., 40% solution in water)

  • Sodium hydroxide (B78521)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Ice-salt bath

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place diethyl ether and an aqueous solution of dimethylamine.

  • Cool the stirred mixture to below 5°C.

  • Slowly add ethyl chloroformate to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • Concurrently, add a cold solution of sodium hydroxide dropwise at a rate that keeps the reaction mixture basic.

  • After the addition is complete, continue stirring for a short period.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the ether layers and dry them with anhydrous potassium carbonate.

  • Filter off the drying agent and remove the ether by distillation.

  • The remaining residue is then purified by vacuum distillation to yield ethyl N,N-dimethylcarbamate.

G Workflow for the Synthesis and Purification of Ethyl N,N-dimethylcarbamate reagents Combine Dimethylamine and Diethyl Ether cooling Cool to < 5°C reagents->cooling addition Slowly add Ethyl Chloroformate and Sodium Hydroxide cooling->addition reaction Stir and allow reaction to complete addition->reaction extraction Separate organic layer and extract aqueous layer reaction->extraction drying Dry combined organic layers with K2CO3 extraction->drying filtration Filter to remove drying agent drying->filtration evaporation Remove solvent (ether) by distillation filtration->evaporation purification Purify by vacuum distillation evaporation->purification product Pure Ethyl N,N-dimethylcarbamate purification->product

Synthesis and Purification Workflow
Purification by Column Chromatography

Principle: Column chromatography is a versatile technique for purifying dimethylcarbamates, especially for removing impurities with similar polarities.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle into a packed bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., high hexane content) and gradually increasing the polarity (increasing ethyl acetate content).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for the identification and quantification of volatile and thermally stable compounds like many dimethylcarbamates.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., non-polar or medium-polarity).

  • Mass Spectrometer detector.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). If quantitative analysis is required, an internal standard is added.

  • Injection: Inject a small volume of the prepared sample into the heated injection port of the GC.

  • Separation: The sample is vaporized and carried by an inert gas through the capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that serves as a molecular fingerprint for identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.

Applications in Drug Development

The this compound moiety is a key structural feature in many therapeutic agents. Its stability and ability to act as a peptide bond surrogate make it a valuable component in drug design.

Dimethylcarbamates as Prodrugs

The this compound group can be used to mask polar functional groups in a drug molecule, thereby increasing its lipophilicity and ability to cross cell membranes. Once in the body, the carbamate can be hydrolyzed by esterases to release the active drug.

A prime example is Bambuterol , a long-acting beta-2 adrenergic agonist used in the treatment of asthma. Bambuterol is a prodrug of terbutaline (B1683087); the two hydroxyl groups of terbutaline are masked as dimethylcarbamates. This modification protects the drug from first-pass metabolism and allows for a slower, controlled release of the active terbutaline.

Dimethylcarbamates as Active Pharmacophores

In other drugs, the this compound group is an essential part of the pharmacophore, directly interacting with the biological target. This is particularly evident in a class of drugs known as cholinesterase inhibitors, which are used to treat Alzheimer's disease and other neurological conditions.

Rivastigmine (B141) is a prominent example. It is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate moiety of rivastigmine is transferred to a serine residue in the active site of these enzymes, leading to their temporary inactivation. This inactivation increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function in Alzheimer's patients.

Physostigmine , a naturally occurring carbamate, also acts as a reversible cholinesterase inhibitor.

Mechanism of Action: Rivastigmine as a Cholinesterase Inhibitor

The therapeutic effect of rivastigmine in Alzheimer's disease is attributed to the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

G Signaling Pathway of Acetylcholinesterase Inhibition by Rivastigmine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine ACh_release->ACh_synapse ACh_receptor Acetylcholine Receptor signal_transduction Signal Transduction ACh_receptor->signal_transduction neuronal_response Neuronal Response (e.g., improved cognition) signal_transduction->neuronal_response ACh_synapse->ACh_receptor ACh_breakdown ACh Breakdown (Choline + Acetate) ACh_synapse->ACh_breakdown Hydrolysis by AChE AChE Acetylcholinesterase (AChE) AChE->ACh_breakdown Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits

Mechanism of Action of Rivastigmine

Logical Relationships in Drug Development

The development of a new drug, including those containing a this compound moiety, is a long and complex process. The following diagram illustrates the typical phases of drug development.

G The Drug Development Process discovery Discovery and Development (Target Identification, Lead Optimization) preclinical Preclinical Research (In vitro and in vivo studies, Toxicology) discovery->preclinical ind Investigational New Drug (IND) Application preclinical->ind phase1 Phase I Clinical Trials (Safety in healthy volunteers) ind->phase1 phase2 Phase II Clinical Trials (Efficacy and Dosing in patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale efficacy and safety) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review FDA Review nda->review approval FDA Approval review->approval postmarket Phase IV / Post-market Monitoring approval->postmarket

Phases of Drug Development

Conclusion

Dimethylcarbamates are a versatile class of compounds with significant applications in medicinal chemistry and other industrial sectors. Their chemical properties, including their stability and reactivity, can be tailored by modifying the ester group, making them suitable for a wide range of applications from prodrugs to active pharmacophores. A thorough understanding of their synthesis, purification, and analytical characterization is essential for researchers and professionals working in drug development and related fields. The continued exploration of this compound derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Navigating the Synthesis of Dimethylcarbamate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dimethylcarbamate and its derivatives is a cornerstone in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This in-depth technical guide provides a comprehensive overview of the principal laboratory methods for the synthesis of methyl N,N-dimethylcarbamate, with a focus on both traditional and modern, environmentally benign phosgene-free routes. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction pathways to aid researchers in selecting and implementing the most suitable synthetic strategy for their applications.

Synthesis via Reaction of Dimethylamine (B145610) with Methyl Chloroformate

This classical approach offers a reliable and high-yielding route to methyl N,N-dimethylcarbamate. The reaction proceeds via a nucleophilic acyl substitution where dimethylamine attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group.

Experimental Protocol

Materials:

  • Dimethylamine solution (e.g., 40% in water)

  • Methyl chloroformate

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine in water and diethyl ether.

  • The flask is cooled to 0-5 °C using an ice-salt bath.

  • Methyl chloroformate is added dropwise from the dropping funnel to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • Simultaneously, a solution of sodium hydroxide in water is added dropwise to neutralize the hydrochloric acid formed during the reaction and maintain a basic pH.

  • After the addition is complete, the reaction mixture is allowed to stir at room temperature for 1-2 hours to ensure complete reaction.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude methyl N,N-dimethylcarbamate is purified by distillation to yield the final product.

A similar procedure for the synthesis of ethyl N-methylcarbamate from ethylamine (B1201723) and ethyl chloroformate reports yields as high as 88-90%.[1][2]

Phosgene-Free Synthesis: Reaction of Dimethylamine with Dimethyl Carbonate (DMC)

The use of dimethyl carbonate (DMC) as a carbonylating agent represents a greener and safer alternative to phosgene-based reagents.[3][4] This method typically requires a catalyst to activate the less reactive DMC. A variety of catalysts, including bases and Lewis acids, have been employed for this transformation.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been developed for the synthesis of carbamates from amines and DMC. The choice of catalyst and reaction conditions significantly influences the reaction efficiency and selectivity.

  • Base Catalysis: Strong bases like potassium carbonate (K₂CO₃) can be used, often requiring elevated temperatures (e.g., 180-230 °C) to achieve high conversion.[5]

  • Ionic Liquids: Imidazolium-based ionic liquids have been shown to be effective catalysts, promoting the reaction under milder conditions.[3][6]

  • Metal Catalysts: Lewis acidic metal salts, such as those of zinc, have been reported to catalyze the carbamoylation of amines with DMC.

Experimental Protocol (General)

Materials:

  • Dimethylamine

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., potassium carbonate, an ionic liquid, or a Lewis acid)

  • Solvent (if required, though DMC can often act as both reactant and solvent)

  • Autoclave or sealed reaction vessel (for reactions at elevated temperatures and pressures)

Procedure:

  • Dimethylamine, dimethyl carbonate, and the catalyst are charged into a high-pressure autoclave.

  • The reactor is sealed and heated to the desired temperature (e.g., 90-180 °C) with stirring.

  • The reaction is monitored by techniques such as GC-MS or TLC until completion.

  • After cooling to room temperature, the reaction mixture is filtered to remove the catalyst (if heterogeneous).

  • The excess dimethyl carbonate and any solvent are removed under reduced pressure.

  • The resulting crude product is purified by distillation or chromatography to afford pure methyl N,N-dimethylcarbamate.

Yields for the synthesis of various carbamates using DMC can be excellent, often exceeding 95%, depending on the substrate and reaction conditions.[7]

Synthesis from Urea (B33335) and its Derivatives

Another important phosgene-free route involves the use of urea or its derivatives. For the synthesis of methyl N,N-dimethylcarbamate, 1,3-dimethylurea (B165225) can be reacted with dimethyl carbonate in the presence of a catalyst.

Experimental Protocol (based on a patented method for a related compound)

Materials:

  • 1,3-Dimethylurea

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., a tin-based compound like dibutyltin (B87310) oxide)

  • Stainless steel reactor

Procedure:

  • 1,3-Dimethylurea, a molar excess of dimethyl carbonate, and the catalyst are loaded into a stainless steel reactor.[8]

  • The reactor is sealed, and the mixture is heated to a temperature in the range of 80-200 °C. The reaction is conducted under pressure (0.1-5.0 MPa).[8]

  • The reaction is allowed to proceed for a specified time (e.g., 0.5-10 hours).[8]

  • After the reaction, the vessel is cooled, and the product mixture is worked up. This typically involves filtering the catalyst and distilling the excess DMC.

  • The final product, methyl N,N-dimethylcarbamate, is then purified by fractional distillation.

Synthesis Involving Carbon Dioxide (CO₂)

The direct synthesis of carbamates from carbon dioxide, an amine, and an alcohol is a highly attractive "green" route, as it utilizes a renewable and non-toxic C1 source. However, the thermodynamic stability of CO₂ presents significant challenges, often requiring high pressures and effective catalysts to achieve reasonable yields. While the direct synthesis of N,N-dimethylformamide from CO₂, H₂, and dimethylamine is well-documented, the direct three-component synthesis of methyl N,N-dimethylcarbamate is less commonly reported in detail.[9][10]

The reaction generally proceeds by the formation of a carbamic acid intermediate from the amine and CO₂, which is then esterified. Dehydrating agents are often necessary to shift the equilibrium towards the product.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Method Reactants Catalyst/Reagent Temperature (°C) Pressure Reaction Time Yield (%) Reference(s)
Methyl Chloroformate Route Dimethylamine, Methyl ChloroformateNaOH0-5Atmospheric1-2 h88-90 (analog)[1][2]
Dimethyl Carbonate (DMC) Route Dimethylamine, Dimethyl CarbonateK₂CO₃180-230Autoclave4 hHigh (qualitative)[5]
Dimethyl Carbonate (DMC) Route Amines, Dimethyl CarbonateIonic Liquids90-130Atmospheric/Autoclave7-24 hup to 84 (analog)[3][6]
Urea Derivative Route 1,3-Dimethylurea, Dimethyl CarbonateTin-based catalyst80-2000.1-5.0 MPa0.5-10 hHigh (patent)[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and chemical transformations for the key synthetic methods.

reaction_chloroformate cluster_reactants Reactants cluster_conditions Conditions Dimethylamine Dimethylamine Product Methyl N,N-Dimethylcarbamate Dimethylamine->Product MethylChloroformate Methyl Chloroformate MethylChloroformate->Product Solvent Diethyl Ether Base NaOH Temp 0-5 °C reaction_dmc cluster_reactants Reactants cluster_conditions Conditions Dimethylamine Dimethylamine Product Methyl N,N-Dimethylcarbamate Dimethylamine->Product DMC Dimethyl Carbonate (DMC) DMC->Product Catalyst Catalyst (e.g., K₂CO₃, Ionic Liquid) Temp Elevated Temperature

References

An In-depth Technical Guide to the Mechanism of Action of Dimethylcarbamate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of dimethylcarbamate compounds. It delves into their primary mode of action as cholinesterase inhibitors, explores potential off-target effects and downstream signaling pathway modulation, and provides detailed experimental protocols for their evaluation. Quantitative data are summarized in tabular format for ease of comparison, and key pathways and workflows are visualized through diagrams.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal and most extensively documented mechanism of action for this compound compounds is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, a process that terminates nerve signals at cholinergic synapses.[1] By obstructing AChE activity, dimethylcarbamates cause an accumulation of ACh in the synaptic cleft, leading to enhanced and prolonged stimulation of both nicotinic and muscarinic cholinergic receptors.[4][5] This hyperactivity of the cholinergic system is the underlying cause of the characteristic toxicological effects of this compound exposure.[4][5]

The inhibition of AChE by dimethylcarbamates is a reversible process involving the carbamylation of a serine residue within the enzyme's active site. While this is analogous to the acetylation that occurs with the natural substrate, acetylcholine, the resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate. This leads to a sustained period of enzyme inhibition.

Kinetics of Acetylcholinesterase Inhibition

The interaction between a this compound inhibitor and AChE can be delineated by a multi-step kinetic model:

  • Binding: The inhibitor (I) first reversibly binds to the active site of the enzyme (E), forming a non-covalent enzyme-inhibitor complex (EI).

  • Carbamylation: Subsequently, the enzyme undergoes carbamylation, resulting in a covalent carbamoylated enzyme (E-C) and the release of a leaving group.

  • Decarbamylation (Reactivation): The carbamoylated enzyme is then slowly hydrolyzed, which regenerates the active enzyme.

The overall inhibitory strength of a this compound compound is a function of the rates of carbamylation and decarbamylation. Some dimethylcarbamates can act as slow-binding inhibitors, which may offer pharmacological advantages such as a prolonged duration of action and potentially reduced side effects.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by this compound and the consequent impact on cholinergic signaling.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE->Postsynaptic_Receptor Increased ACh levels lead to prolonged receptor stimulation Carbamoylated_AChE Carbamoylated AChE (Inactive) Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction This compound This compound This compound->AChE Carbamylation

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and related carbamate (B1207046) compounds has been quantified in various studies. The following tables summarize key data points for acetylcholinesterase inhibition and acute toxicity.

Acetylcholinesterase Inhibition Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

Compound Class/NameTarget EnzymeIC50 ValueSource
N,N-dimethylcarbamates (general)Acetylcholinesterase (AChE)Varies with structure[1][2]
Compound 4 (N,N-dibenzylamino moiety)Acetylcholinesterase (AChE)85% inhibition at 50 µM[1]
Compound 8 (N,N-dibenzylamino moiety)Acetylcholinesterase (AChE)69% inhibition at 50 µM[1]
Carbamate Derivatives (general)Acetylcholinesterase (AChE)29.9 to 105.4 nM[6][7]
Rivastigmine (reference drug)Acetylcholinesterase (AChE)~4.1 µM[8]
Fenoxycarb (B1672525)Rat brain AChE>1 mM[9]
EPTCRat brain AChE>1 mM[9]
CarbarylRat brain AChE17 µM[9]
BendiocarbRat brain AChE1 µM[9]
PropoxurRat brain AChE~1 µM[9]
AldicarbRat brain AChE~1 µM[9]
Acute Toxicity Data

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.[10]

CompoundRoute of AdministrationTest SpeciesLD50 ValueSource
Dimethyl carbonate (DMC)OralRat12,900 mg/kg[11]
Dimethyl carbonate (DMC)OralMouse6,000 mg/kg[11]
DimetanOralRat120 mg/kg[12]
Hallcomid M-8-10OralRat1,770 mg/kg[13]
Hallcomid M-8-10DermalRat (male)~2,000 mg/kg[13]
Hallcomid M-8-10DermalRat (female)400 - 2,000 mg/kg[13]

Off-Target Effects and Other Signaling Pathways

While the primary target of dimethylcarbamates is AChE, evidence suggests that these compounds and other carbamates can exert effects on other biological targets and signaling pathways.[4]

Interaction with Cholinergic Receptors

Some carbamate pesticides have been shown to directly interact with neuronal nicotinic acetylcholine receptors (nAChRs) independently of their AChE inhibitory activity.[9] For example, fenoxycarb and EPTC are potent inhibitors of several nAChR subtypes, while being weak inhibitors of AChE.[9] This suggests that nAChRs may be additional targets for some carbamates, potentially contributing to their overall toxicological profile, especially with long-term exposure.[9]

Oxidative Stress and the Nrf2 Signaling Pathway

Exposure to carbamates has been associated with the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[4][5] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress. Some studies suggest a functional interrelationship between carbamate compounds and the Nrf2 signaling pathway.[4][5] Dimethyl fumarate (B1241708) (DMF), although not a carbamate, is known to modulate the Nrf2 pathway, suggesting that compounds affecting cellular redox balance can have complex downstream effects.[14][15]

Other Potential Off-Target Effects

Some carbamates have been investigated for their effects on other cellular processes. For instance, certain carbamate derivatives have been explored as muscle relaxants, antiepileptics, and anticonvulsants, with proposed mechanisms involving the inhibition of N-methyl-D-aspartate (NMDA) receptors and enhancement of gamma-aminobutyric acid (GABA) activity.[16] Additionally, some carbamates have been observed to induce apoptosis and affect cell cycle regulation.[17]

The following diagram illustrates the potential off-target effects and downstream signaling pathways that may be modulated by dimethylcarbamates.

Off_Target_Effects cluster_primary Primary Target cluster_off_target Potential Off-Target Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Direct Interaction Oxidative_Stress Induction of Oxidative Stress (ROS) This compound->Oxidative_Stress Induction Apoptosis Apoptosis This compound->Apoptosis Induction Cell_Cycle Cell Cycle Regulation This compound->Cell_Cycle Modulation Nrf2_Pathway Nrf2 Signaling Pathway Oxidative_Stress->Nrf2_Pathway Activation

Caption: Potential Off-Target Effects and Signaling Pathways of Dimethylcarbamates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: The assay measures the activity of AChE by monitoring the production of 5-thio-2-nitrobenzoate, a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.[18]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

  • Test compound (this compound) solutions at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.[19]

  • Add 20 µL of the test compound solution (or vehicle control) to the appropriate wells.

  • Add 10 µL of DTNB solution to each well.[19]

  • Add 20 µL of AChE enzyme solution to each well and incubate for 15-20 minutes at 25°C.[19]

  • Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.[19]

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Acetylcholinesterase Inhibition Assay

This assay measures AChE inhibition in a cellular context, which can provide more physiologically relevant data.

Principle: This method utilizes a cell line that expresses AChE, such as the human neuroblastoma cell line SH-SY5Y.[20] The cells are treated with the inhibitor, and then lysed to release the intracellular AChE. The enzyme activity is then measured using a colorimetric or fluorometric method similar to the one described above.[20][21]

Materials:

  • SH-SY5Y cells (or other suitable cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound (this compound) solutions

  • Cell lysis buffer

  • Reagents for colorimetric or fluorometric AChE activity measurement (as in 4.1)

Procedure:

  • Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.[21]

  • Treat the cells with various concentrations of the this compound compound for a predetermined time (e.g., 2 hours).[21]

  • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer to release the intracellular AChE.[21]

  • Perform the AChE activity assay on the cell lysates as described in section 4.1.

  • Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow for Evaluating Cholinesterase Inhibitors

The following diagram outlines a general workflow for the comprehensive evaluation of a potential cholinesterase inhibitor.

Experimental_Workflow Start Compound Synthesis and Purification In_Vitro_Screening In Vitro AChE Inhibition Assay (Ellman's Method) Start->In_Vitro_Screening Kinetic_Analysis Kinetic Analysis (Determine Ki, kon, koff) In_Vitro_Screening->Kinetic_Analysis Cell_Based_Assay Cell-Based AChE Assay (e.g., SH-SY5Y cells) In_Vitro_Screening->Cell_Based_Assay Off_Target_Screening Off-Target Screening (e.g., Receptor Binding Assays, Kinase Profiling) In_Vitro_Screening->Off_Target_Screening Cellular_Effects Assessment of Cellular Effects (Oxidative Stress, Apoptosis, Cell Cycle) Cell_Based_Assay->Cellular_Effects In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Off_Target_Screening->In_Vivo_Studies Cellular_Effects->In_Vivo_Studies Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) In_Vivo_Studies->Data_Analysis

Caption: General Experimental Workflow for the Evaluation of Cholinesterase Inhibitors.

References

An In-depth Technical Guide to the Toxicology and Safety of Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological and safety data currently available for dimethylcarbamate and its related compounds. The information is intended to support research, development, and safety assessment activities.

Executive Summary

Dimethylcarbamates are a class of chemical compounds derived from carbamic acid. While some are utilized as insecticides, others find use as intermediates in the synthesis of pharmaceuticals and other chemicals. Their toxicological profile is primarily characterized by their activity as acetylcholinesterase inhibitors, a mechanism they share with organophosphates, although their action is typically reversible.[1] This document summarizes key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, and provides detailed experimental protocols for seminal studies.

Toxicological Data

The following tables summarize the quantitative toxicological data for this compound and related compounds. It is crucial to note the specific compound tested in each study, as toxicological properties can vary significantly with small changes in chemical structure.

Table 1: Acute Toxicity Data
CompoundSpeciesRoute of ExposureLD50Toxic EffectsReference
Ethyl this compoundMouseIntraperitoneal1110 mg/kgBehavioral - general anesthetic
Ethyl this compoundMouseSubcutaneous1050 mg/kgBehavioral - somnolence (general depressed activity)
Dimethylcarbamoyl chlorideRatOral1170 mg/kgNot reported[2]
Dimethylcarbamoyl chlorideRatInhalationLC50: 180 ppm/6h (0.8 mg/L/6 hours)Damage to mucous membranes of the nose, throat, and lungs; difficulty in breathing[2]
Dimetan (5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl this compound)RatOral120 mg/kgDetails not reported other than lethal dose value[3]
2-((Methylpentylamino)methyl)-3-pyridinyl this compound ethanedioate (1:1)MouseIntraperitoneal1800 µg/kgDetails of toxic effects not reported other than lethal dose value[4]
Ethyl-4-bromophenyl-carbamateRatOral300 - 2000 mg/kgDecreased weight gain, slight nervous system manifestations[5]
Ethyl-4-chlorophenyl-carbamateRatOral300 - 2000 mg/kgDecreased weight gain, slight nervous system manifestations[5]
Ethyl-4-bromophenyl-carbamateRatDermal>5000 mg/kgNo clinical manifestations[5]
Ethyl-4-chlorophenyl-carbamateRatDermal>5000 mg/kgNo clinical manifestations[5]
Table 2: Carcinogenicity Data
CompoundSpeciesRoute of ExposureFindingsReference
Dimethylcarbamoyl chlorideRat, HamsterInhalationMalignant tumors of the nasal cavity[6]
Dimethylcarbamoyl chlorideMouseSkin application, Subcutaneous, IntraperitonealLocal tumors[6]
Ethyl carbamate (B1207046)MouseDermal, OralPotent carcinogen for epidermis, liver, and lung[7]
N-nitroso-N-methylcarbamatesNot specifiedNot specifiedPotential to act through genotoxic mechanisms in multiple stages of chemical carcinogenesis[8]

The International Agency for Research on Cancer (IARC) has classified dimethylcarbamoyl chloride as 'Probably carcinogenic to humans' (Group 2A), based on sufficient evidence for carcinogenicity in animal testing.[2]

Table 3: Mutagenicity and Genotoxicity Data
CompoundAssayCell Line/OrganismMetabolic Activation (S9)ResultReference
N-nitroso-N-methylcarbamatesHPRT locus mutationChinese hamster V79 cellsNot specifiedMutagenic[8]
Parental N-methylcarbamatesHPRT locus mutationChinese hamster V79 cellsNot specifiedNot mutagenic[8]
Ethyl-4-bromophenyl-carbamateMicronucleus testWistar ratsIn vivoIncreased frequency of micronucleated polychromatic erythrocytes[9]
Ethyl-4-chlorophenyl-carbamateMicronucleus testWistar ratsIn vivoIncreased frequency of micronucleated polychromatic erythrocytes[9]
Pirimicarb, ZinebCytokinesis-blocked micronucleus cytome assayChinese hamster ovary (CHO-K1) cellsNot specifiedIncreased frequency of micronuclei[10]
Dimethyl phthalate (B1215562) (DMP)Ames testSalmonella typhimurium TA100Without S9Positive dose-related mutagenic response[11]
Diethyl phthalate (DEP)Ames testSalmonella typhimurium TA100Without S9Positive dose-related mutagenic response[11]
Vinyl carbamateSister Chromatid Exchange (SCE)Chinese hamster V-79 cellsWith S9Strong activity[12]
Vinyl carbamateGene mutagenesisChinese hamster V-79 cellsWith S9Extensive gene mutagenesis[12]
Table 4: Reproductive and Developmental Toxicity Data
CompoundSpeciesRoute of ExposureNOAEL/FindingsReference
Dimethyl carbonate (DMC)Mouse (pregnant)Inhalation (3,000 ppm, 6h/day, days 6-15 of pregnancy)Reduced maternal and fetal weight; increased malformed and hypogenetic fetuses[13]
Dimethyl carbonate (DMC)MouseInhalationMaternal and developmental toxicity NOAEL: 1000 ppm[14]
High doses of DMCMouseNot specifiedInduced ovarian follicular atresia by activating the caspase-3 dependent apoptotic-signaling pathway[13]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16]

Methodology:

  • Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, to mimic mammalian metabolism.[16]

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

  • Plating: The treated bacterial suspension is plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

In Vivo Micronucleus Test

Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts of exposed animals.

Methodology:

  • Animal Model: Typically, Wistar rats or mice are used.

  • Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (e.g., a known mutagen) and a negative control (vehicle) are included.

  • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after exposure.

  • Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a genotoxic effect.[9]

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Carbamate_AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds AChE->ACh Inhibited by Carbamate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Carbamylated_AChE Carbamylated AChE (Inactive) Carbamate This compound Carbamate->AChE Binds reversibly Excess_ACh Excess ACh Accumulation Carbamylated_AChE->Excess_ACh Leads to Overstimulation Continuous Receptor Stimulation Excess_ACh->Overstimulation Causes Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Reversible inhibition of acetylcholinesterase by this compound leading to cholinergic toxicity.

Experimental Workflow: In Vivo Micronucleus Assay

Micronucleus_Assay_Workflow start Start dosing Dose Administration (Test Substance, Positive/Negative Controls) start->dosing animal_obs Animal Observation (Clinical Signs) dosing->animal_obs sample_coll Sample Collection (Peripheral Blood/Bone Marrow) animal_obs->sample_coll slide_prep Slide Preparation (Smears) sample_coll->slide_prep staining Staining (e.g., Giemsa) slide_prep->staining microscopy Microscopic Analysis (Count MN-PCEs) staining->microscopy data_analysis Data Analysis (Statistical Comparison) microscopy->data_analysis end Conclusion on Genotoxicity data_analysis->end Carcinogenicity_Assessment cluster_evidence Evidence Gathering in_vitro In Vitro Genotoxicity Assays (e.g., Ames Test) woe Weight of Evidence Evaluation in_vitro->woe in_vivo_short In Vivo Short-Term Assays (e.g., Micronucleus Test) in_vivo_short->woe animal_bioassay Long-Term Animal Bioassays (2-year rodent studies) animal_bioassay->woe human_data Human Epidemiological Data (If available) human_data->woe classification Carcinogenicity Classification (e.g., IARC Groups) woe->classification

References

Technical Guide to the Physical Properties of Methyl Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of methyl dimethylcarbamate, a compound of interest in various chemical and pharmaceutical applications. This document outlines its solubility and melting point, provides detailed experimental protocols for their determination, and includes workflow diagrams for clarity.

Core Physical Properties

Methyl this compound, with the chemical formula C₄H₉NO₂, is a carbonate ester.[1] Understanding its physical properties is crucial for its handling, formulation, and application in research and development.

Data Presentation

The following table summarizes the key quantitative physical properties of methyl this compound.

PropertyValueSource
Molecular Weight 103.12 g/mol --INVALID-LINK--[2], --INVALID-LINK--[1]
Melting Point Not available in provided search results.
Boiling Point Not available in provided search results.
Solubility in Water Log10 of Water solubility in mol/l (log₁₀WS)--INVALID-LINK--[2]
Octanol/Water Partition Coefficient logP oct/wat--INVALID-LINK--[2]

Note: Specific quantitative values for melting point, boiling point, and solubility in common solvents were not explicitly found in the initial search for methyl this compound. The table reflects the available data.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the solubility and melting point of methyl this compound.

Solubility Determination: Static Equilibrium Method

This protocol describes a common method for determining the solubility of a compound in various solvents at a specific temperature.[3]

Materials:

  • Methyl this compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of methyl this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC system.

  • Analyze the concentration of methyl this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess methyl this compound to solvent B Equilibrate at constant temperature with agitation A->B 24-48h C Centrifuge to separate solid and supernatant B->C D Withdraw and dilute supernatant C->D E Analyze concentration via HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of methyl this compound.

Melting Point Determination: Capillary Method

This protocol outlines the determination of the melting point range of a solid compound using a melting point apparatus.[4][5][6]

Materials:

  • Methyl this compound, finely powdered and dried

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer calibrated against reference standards

Procedure:

  • Introduce a small amount of the finely powdered methyl this compound into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[4]

  • For an accurate measurement, start heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.[4][7][8]

  • Record the temperature at which the first signs of melting are observed (the solid begins to collapse and form liquid).[7]

  • Continue heating at the same slow rate and record the temperature at which the entire sample has completely melted into a clear liquid.[7]

  • The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

G cluster_1 Experimental Workflow for Melting Point Determination A Pack dried methyl this compound into capillary tube B Place capillary in melting point apparatus A->B C Heat rapidly for approximate range (optional) B->C D Heat slowly (1-2 °C/min) near expected melting point B->D C->D E Record temperature at first sign of melting D->E F Record temperature when completely molten E->F G Report the temperature range F->G

Caption: Workflow for determining the melting point of methyl this compound.

References

Spectroscopic Data of Dimethylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethylcarbamate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of carbamate-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the methyl groups and the carbonyl carbon.

Proton (¹H) NMR Data

The ¹H NMR spectrum of a simple this compound, such as methyl N,N-dimethylcarbamate, is expected to show distinct signals for the N-methyl and O-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl N,N-dimethylcarbamate

ProtonsChemical Shift (δ) ppmMultiplicity
N(CH₃)₂~2.9Singlet
OCH₃~3.6Singlet

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl N,N-dimethylcarbamate

CarbonChemical Shift (δ) ppm
N(CH₃)₂~36
OCH₃~52
C=O~157

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. For instance, in a study involving the reaction of dimethyl carbonate with albumin, the carbonyl carbon of the resulting carbamate (B1207046) structure was observed at 157.47 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of a this compound is the strong absorption band of the carbonyl group (C=O).

Table 3: Characteristic IR Absorption Frequencies for N,N-Dimethylcarbamates

Functional GroupVibrationFrequency (cm⁻¹)Intensity
C=OStretch1745 - 1704Strong
C-NStretch~1490Medium-Strong
C-OStretch~1259Strong

Data sourced from a study on the infrared spectra of carbamate pesticides[2]. The exact frequency of the carbonyl stretch can be influenced by the molecular structure and phase (solid or liquid)[2]. For example, the IR spectrum of methyl N,N-dimethyl carbamate shows a characteristic absorption peak that can be viewed in spectral databases[3].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For carbamates, a characteristic neutral loss is often observed.

Table 4: Expected Mass Spectrometry Data for Methyl N,N-dimethylcarbamate

ParameterValue
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
Key FragmentationNeutral loss of CH₃NCO (57 Da)

The neutral loss of methyl isocyanate (CH₃NCO) is a common fragmentation pathway for N-methyl carbamates under mass spectrometric analysis[4].

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a this compound derivative is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 (can be adjusted based on sample concentration).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for solid this compound samples[5].

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[5].

  • Pellet Formation:

    • Place a small amount of the mixture into a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, translucent disc[5].

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[5].

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known values for carbamates.

Mass Spectrometry Protocol (LC-MS/MS)

This protocol is a general guideline for the quantitative analysis of carbamates and may require optimization for specific matrices[6].

  • Sample Preparation (QuEChERS Method):

    • For samples in a complex matrix (e.g., food, environmental), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed[4][6].

    • Homogenize the sample and extract with acetonitrile.

    • Add extraction salts (e.g., MgSO₄, NaCl) and centrifuge[6].

    • The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization[7].

      • Flow Rate: 0.2-0.5 mL/min.

      • Column Temperature: Maintained at a constant temperature, for example, 40 °C[7].

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for carbamates[7].

      • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, selecting precursor and product ion pairs[4][7].

  • Data Analysis:

    • Identify the analyte based on its retention time and specific MRM transitions.

    • Quantify the analyte using a calibration curve, often with the aid of a stable isotope-labeled internal standard[4][6].

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_acq Acquire FID on NMR Spectrometer add_tms->nmr_acq ft Fourier Transform nmr_acq->ft correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis

NMR Spectroscopy Experimental Workflow.

Experimental_Workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec identify_bands Identify Characteristic Absorption Bands sample_spec->identify_bands

FT-IR Spectroscopy Experimental Workflow (KBr Pellet Method).

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_analysis Data Analysis extract QuEChERS Extraction cleanup d-SPE Cleanup (Optional) extract->cleanup lc_sep LC Separation cleanup->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Identification & Quantification ms_detect->quant

LC-MS/MS Experimental Workflow.

References

An In-depth Technical Guide on the Occurrence and Sources of Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of dimethylcarbamate, focusing on its occurrence, sources, and the analytical methodologies for its detection. While the natural occurrence of the broader carbamate (B1207046) group is well-documented in biological systems, primarily as post-translational modifications of proteins and in specific natural products, evidence for the widespread endogenous presence of free this compound as a primary or secondary metabolite in plants or animals is not established in the current scientific literature. This guide delineates the distinction between naturally occurring carbamate moieties and the anthropogenic and incidental sources of free this compound. It details the synthetic origins of this compound, primarily from its use in agriculture as a component of various pesticides and its formation as a byproduct of chemical preservatives in beverages. Furthermore, this document provides a thorough examination of the state-of-the-art analytical techniques for the detection and quantification of this compound, complete with detailed experimental protocols. Finally, it explores the known metabolic and signaling pathways associated with exogenous this compound-containing compounds, offering insights into their biochemical interactions and toxicological profiles.

Introduction to Carbamates and this compound

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The carbamate functional group (R-O-C(=O)-N(R')R'') is found in a variety of biologically and synthetically important molecules.[1][2] In nature, the carbamate moiety is most notably formed through the reversible reaction of carbon dioxide with amine groups on proteins, a post-translational modification known as carbamylation.[3] This process is crucial for the function of several key enzymes.[3] Additionally, some naturally occurring compounds, such as the alkaloid physostigmine, contain a methylcarbamate ester group and have significant biological activity.[4]

This compound specifically refers to esters of N,N-dimethylcarbamic acid. While the carbamate group is a feature of some natural products, free this compound is not widely recognized as a naturally occurring primary or secondary metabolite in plants or animals.[5] The predominant sources of this compound in the environment are anthropogenic, stemming from its use in the synthesis of pesticides and other industrial chemicals.[1][2] It can also be found in certain foods and beverages as an incidental byproduct of preservatives.

This guide will focus on the known sources of this compound, the analytical methods for its detection, and its metabolic and signaling pathways, providing a foundational resource for researchers in toxicology, environmental science, and drug development.

Sources of this compound

The presence of this compound in the environment and in biological samples is primarily linked to synthetic products and their degradation.

Anthropogenic Sources: Carbamate Pesticides

A significant source of this compound moieties in the environment is from the widespread use of carbamate pesticides.[1] Many of these pesticides are esters of N,N-dimethylcarbamic acid. Examples include:

  • Pirimicarb: A selective aphicide.

  • Dimetilan: An insecticide.

These compounds are introduced into the environment through agricultural practices and can be found as residues in soil, water, and food products.

Incidental Formation in Food and Beverages

Dimethyl dicarbonate (B1257347) (DMDC) is used as a cold sterilant in beverages. While DMDC itself breaks down rapidly, it can react with ammonia (B1221849) to form methyl carbamate. While less common, the potential for reactions leading to this compound exists under certain conditions. Ethyl carbamate is a well-known naturally occurring carcinogen in fermented foods, formed from various precursors.[5]

Quantitative Data on this compound-Containing Pesticides

The following tables summarize findings from various studies on the detection of pesticides containing the this compound moiety in different matrices. It is important to note that these represent the presence of the entire pesticide molecule, not free this compound.

Pesticide (this compound derivative)MatrixConcentration Range DetectedReference
PirimicarbVarious Vegetables5 µg/kg - 200 µg/kg[5]
DimetilanNot SpecifiedNot Specified[1]

Table 1: Detection of this compound-Containing Pesticides in Food and Environmental Samples

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSVegetables-5 µg/kg[5]
GC-MSWater--Not Specified
HPLC-DADMilk, White Wine, Juice0.06 - 0.40 ng/mL-[6]

Table 2: Analytical Parameters for the Detection of Carbamate Pesticides

Experimental Protocols

Accurate detection and quantification of this compound and its derivatives are crucial for monitoring their presence in various matrices. The following are representative protocols for sample extraction and analysis using modern chromatographic techniques.

Extraction of Carbamate Pesticides from Soil and Sediment

This protocol is adapted for the extraction of a range of carbamate pesticides for subsequent analysis.

Materials:

  • Monochloroacetic acid buffer (MCAAB)

  • Acetonitrile (B52724)

  • Methanol

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Weigh a representative sample of soil or sediment.

  • Add a specific volume of MCAAB to the sample.

  • Vortex or sonicate the sample to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant.

  • For cleanup and concentration, pass the supernatant through a pre-conditioned SPE cartridge.

  • Elute the analytes from the SPE cartridge using an appropriate solvent (e.g., acetonitrile or methanol).

  • The eluate is then ready for analysis by HPLC or GC-MS.[7]

QuEChERS-Based Extraction from Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food.

Materials:

  • Acetonitrile

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup sorbent (e.g., PSA, C18)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenize a representative sample of the food matrix.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the cleanup sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The cleaned extract is then ready for LC-MS/MS or GC-MS analysis.[1]

GC-MS Analysis of Carbamates

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • Injection: Splitless or split injection, depending on the concentration of the analytes.

  • Oven Temperature Program: A programmed temperature ramp to separate the target analytes.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

LC-MS/MS Analysis of Carbamates

Liquid chromatography-tandem mass spectrometry is highly sensitive and selective for the analysis of a wide range of compounds, including thermally labile carbamates.

  • Column: A reverse-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode is common.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]

Metabolic and Signaling Pathways

The biological activity of this compound-containing compounds is primarily understood through the study of carbamate pesticides.

Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at nerve synapses.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causes nerve impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh This compound This compound Pesticide This compound->AChE Inhibits (Carbamylation)

Caption: Inhibition of Acetylcholinesterase by a this compound Pesticide.

By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses. This inhibition is reversible, unlike that of organophosphate pesticides.[8]

Nrf2 Signaling Pathway

Recent studies have suggested that carbamate compounds can induce toxic effects by affecting the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[3][9]

Nrf2_Signaling_Pathway Carbamate Carbamate Compound ROS Reactive Oxygen Species (ROS) Carbamate->ROS Induces Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Leads to (under normal conditions) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Microbial_Degradation_Workflow start Carbamate Pesticide (e.g., this compound derivative) hydrolysis Enzymatic Hydrolysis (Carbamate Hydrolase) start->hydrolysis products Alcohol/Phenol + Dimethylamine + CO2 hydrolysis->products mineralization Further Mineralization products->mineralization end Incorporation into Central Metabolism mineralization->end

References

An In-depth Technical Guide to Dimethylcarbamate Derivatives: Core Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamate derivatives represent a significant class of compounds in medicinal chemistry and pharmacology, most notably as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease and myasthenia gravis. This guide provides a comprehensive overview of the core characteristics of this compound derivatives, including their synthesis, physicochemical properties, pharmacology, and toxicology. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activity are presented. Furthermore, this document includes visualizations of the cholinergic signaling pathway and a typical experimental workflow for the evaluation of these compounds, rendered using the DOT language for Graphviz. All quantitative data has been consolidated into structured tables for ease of comparison and reference.

Introduction

This compound derivatives are characterized by the presence of a dimethylcarbamoyl group (-O-C(=O)N(CH₃)₂) attached to an aromatic or aliphatic moiety. This functional group is a key pharmacophore in several clinically significant drugs. The carbamate (B1207046) ester mimics the transition state of acetylcholine (B1216132) hydrolysis, enabling these compounds to act as reversible inhibitors of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE). By preventing the breakdown of the neurotransmitter acetylcholine, these derivatives effectively increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action forms the basis of their therapeutic application in neurodegenerative and neuromuscular disorders. This guide will delve into the fundamental aspects of this important class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a hydroxyl-containing precursor (an alcohol or a phenol) with a dimethylcarbamoylating agent. A common and effective method is the use of dimethylcarbamoyl chloride in the presence of a base to scavenge the hydrochloric acid byproduct.

General Synthetic Scheme

G General Synthesis of this compound Derivatives Reactant1 R-OH (Phenol or Alcohol) Product R-O-C(=O)N(CH₃)₂ (this compound Derivative) Reactant1->Product Reactant2 Cl-C(=O)N(CH₃)₂ (Dimethylcarbamoyl Chloride) Reactant2->Product Base Base (e.g., Triethylamine, Pyridine) Byproduct Base·HCl Base->Byproduct G Cholinergic Signaling and Inhibition by Dimethylcarbamates cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging Synaptic_Cleft Acetylcholine (ACh) Vesicle->Synaptic_Cleft Release AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor Binds Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Forms This compound This compound Derivative This compound->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates G Drug Discovery and Development Workflow for this compound Derivatives cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification Target Identification (e.g., AChE) Lead_Generation Lead Generation (Synthesis of Derivatives) Target_Identification->Lead_Generation Screening High-Throughput Screening (AChE Inhibition Assay) Lead_Generation->Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy ADME_Tox ADME/Toxicity Studies In_Vivo_Efficacy->ADME_Tox Phase_I Phase I Trials (Safety in Humans) ADME_Tox->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Submission

Quantum Chemical Calculations for Dimethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of dimethylcarbamate and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and computational chemistry. This document details the theoretical background, computational methodologies, and key findings from various quantum chemical studies, with a focus on structural properties, conformational analysis, vibrational frequencies, and reaction mechanisms. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental and computational protocols are provided. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to enhance understanding.

Introduction

Carbamates are a crucial class of organic compounds with wide-ranging applications, notably as key structural motifs in many approved drugs and prodrugs.[1] The this compound moiety, in particular, is of significant interest due to its presence in various biologically active molecules and its role in chemical synthesis. Understanding the electronic structure, conformation, and reactivity of this compound at a molecular level is paramount for rational drug design and the optimization of synthetic pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties and behaviors of chemical systems.[2][3] These computational methods allow for the detailed investigation of geometric parameters, vibrational spectra, and the energetics of reaction pathways, providing insights that can be challenging to obtain through experimental means alone.[2] This guide synthesizes findings from multiple computational studies to provide a cohesive understanding of the quantum chemical landscape of this compound.

Computational Methodologies

The accuracy and reliability of quantum chemical calculations are intrinsically linked to the chosen computational approach. The studies referenced in this guide primarily employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[3]

Density Functional Theory (DFT)

DFT methods are favored for their balance of computational cost and accuracy.[3] The selection of the functional and basis set is critical for obtaining meaningful results.

Experimental Protocols:

  • Geometry Optimization and Vibrational Analysis: The geometries of this compound and related molecules are typically optimized to find the minimum energy structures on the potential energy surface. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain vibrational spectra.[4][5]

  • Software: Common software packages used for these calculations include Gaussian, GAMESS, and PC GAMESS.[4][6]

  • Functionals: A variety of functionals have been employed, with hybrid functionals being a popular choice.

    • B3LYP: This hybrid functional is widely used for its reliability in predicting molecular geometries and vibrational frequencies.[4][5][7]

    • M06: This functional is known for its good performance in studies of reaction mechanisms and non-covalent interactions.[7]

    • ωB97XD: This long-range corrected functional incorporating empirical dispersion is also utilized.[8]

  • Basis Sets: The choice of basis set determines the flexibility of the orbital description.

    • Pople-style basis sets: 6-31G(d,p) and 6-311++G(df,p) are frequently used, with the latter providing a more extensive set of functions for higher accuracy.[4][5][8][9]

    • KTZVP: This basis set has also been applied in specific studies.[6]

  • Solvation Models: To account for the influence of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[4]

A generalized workflow for performing DFT calculations on this compound is depicted below.

dft_workflow start Define Molecular Structure (e.g., this compound) method Select Computational Method - Functional (e.g., B3LYP, M06) - Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analysis of Results - Optimized Geometry - Vibrational Frequencies - Thermodynamic Properties freq_calc->analysis reaction_path Reaction Pathway Analysis (if applicable) freq_calc->reaction_path end Conclusion analysis->end reaction_path->end

Figure 1: A generalized workflow for DFT calculations.

Structural Properties and Conformational Analysis

Quantum chemical calculations provide precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For carbamates, a key structural feature is the potential for syn and anti conformations around the C-N bond, which can significantly influence their biological activity.[1]

Optimized Geometry

The geometric parameters of this compound and its derivatives have been determined through DFT calculations. These theoretical structures show good agreement with experimental data where available.[5][6]

Table 1: Selected Calculated Geometrical Parameters for this compound Derivatives

ParameterMoleculeMethodCalculated ValueExperimental ValueReference
C-N Bond Length (Å)DimethoateB3LYP/6-311G(d)1.3661.340[5]
C=O Bond Length (Å)DimethoateB3LYP/6-311G(d)1.2131.201[5]
O-C-N Angle (°)DimethoateB3LYP/6-311G(d)110.4111.0[5]
Conformational Preferences

Carbamates can exist as a mixture of syn and anti rotamers due to the partial double bond character of the C-N bond.[1] The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution.[1] Computational studies have shown that the anti-isomer is generally favored for steric and electrostatic reasons, though the energy difference can be close to zero in some cases.[1] For methyl N,N-dimethylcarbamate, the barrier to rotation about the C-N bond is approximately 15 kcal/mol.[10]

Hydrogen bonding plays a significant role in stabilizing specific conformers, particularly in more complex carbamate (B1207046) derivatives.[4][11] Natural Bond Orbital (NBO) analysis is a computational technique used to understand these stabilizing interactions, such as hyperconjugation.[12][13]

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for identifying and characterizing molecules. DFT calculations can predict the infrared (IR) and Raman spectra of this compound, aiding in the assignment of experimental vibrational bands.[5][9]

A complete vibrational assignment for related carbamate structures has been performed using DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set.[9] The calculated spectra show good agreement with experimental data.[9]

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Carbamate Pesticides

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)AssignmentReference
C=O stretch1716~1700-1730Characteristic carbamate peak[9]
C-O stretch1162~1160-1200Characteristic carbamate peak[9]
C-N stretch1014~1010-1040Characteristic carbamate peak[9]
O-C-N bend874~870-890Characteristic carbamate peak[9]

Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

Reaction of N,O-Dimethyl Carbamate with Methylamine (B109427)

The reaction of N,O-dimethyl carbamate with methylamine has been studied using M06 and B3LYP hybrid density functional methods.[7] These calculations revealed that the reaction proceeds through a concerted cyclic transition state.[7] The study also explored the catalytic effect of sodium methoxide (B1231860), which was found to significantly lower the activation free energy.[7]

Formation of N,O-Dimethylcarbamate

The formation of N,O-dimethylcarbamate from N-methylformamide and dimethyl carbonate has been investigated using DFT.[8] The reaction proceeds in three stages, with the rate-limiting step being the addition of dimethyl carbonate to the N=C π-bond of the iminol tautomer of N-methylformamide.[8]

The logical flow of this multi-step reaction is illustrated in the diagram below.

reaction_mechanism r1 N-methylformamide i1 Iminol Tautomer r1->i1 Tautomerization ts Rate-Limiting Transition State i1->ts Addition r2 Dimethyl Carbonate r2->ts Addition i2 Addition Product ts->i2 p N,O-dimethylcarbamate i2->p Decomposition

Figure 2: Reaction pathway for the formation of N,O-dimethylcarbamate.

Table 3: Calculated Activation Energies for Key Reactions

ReactionComputational MethodActivation Free Energy (kJ/mol)Reference
N,O-dimethyl carbamate + methylamine (uncatalyzed)M06/B3LYPHigh[7]
N,O-dimethyl carbamate + methylamine (sodium methoxide catalyzed)M06/B3LYPLow[7]
Rate-limiting step in N,O-dimethylcarbamate formationB3LYP/6-311++G(df,p)Not specified, but identified as the addition step[8]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for understanding the fundamental properties of this compound. These computational approaches have yielded valuable insights into its structure, conformational dynamics, vibrational characteristics, and reactivity. The data and methodologies presented in this guide, synthesized from various research articles, offer a solid foundation for further computational and experimental investigations. For researchers in drug development, this detailed molecular-level understanding is crucial for the design of novel therapeutics with improved efficacy and specificity. The continued application and refinement of these computational techniques will undoubtedly accelerate future discoveries in this important area of chemistry.

References

Methodological & Application

Application Notes and Protocols: Dimethylcarbamate as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The dimethylcarbamate group emerges as a versatile and robust protecting group for a range of functional groups, particularly phenols and amines. Its introduction via the readily accessible dimethylcarbamoyl chloride and its distinct stability profile make it a valuable tool in the synthetic chemist's arsenal. These application notes provide a comprehensive overview of the use of the this compound protecting group, including detailed experimental protocols, quantitative data, and a discussion of its stability and orthogonality.

The this compound group is introduced by reacting a substrate containing a hydroxyl or amino functional group with dimethylcarbamoyl chloride, typically in the presence of a base.[1][2] This reaction forms a stable carbamate (B1207046) linkage, effectively masking the nucleophilicity of the protected group.[3] The stability of the this compound group allows for a wide range of subsequent chemical transformations to be performed on the molecule without affecting the protected functionality. Deprotection can be achieved under specific conditions, typically involving strong acidic or basic hydrolysis, regenerating the original functional group.

Applications in Organic Synthesis

The this compound group finds its primary application in the protection of phenols and amines during complex synthetic sequences. By temporarily masking these reactive functional groups, chemists can prevent unwanted side reactions and direct reactivity to other parts of the molecule.[4]

Protection of Phenols: Phenolic hydroxyl groups are acidic and can interfere with numerous reactions, including those involving strong bases or organometallic reagents. The this compound group provides effective protection, allowing for transformations elsewhere in the molecule.

Protection of Amines: Primary and secondary amines are nucleophilic and can undergo a variety of undesired reactions. Conversion to a this compound renders the nitrogen non-nucleophilic, enabling selective reactions at other sites.[4][5] This is particularly crucial in peptide synthesis and the synthesis of complex nitrogen-containing natural products and pharmaceuticals.[6]

Stability and Orthogonality

The this compound group is generally stable to a wide range of reaction conditions, including some mild acidic and basic conditions, as well as various reducing and oxidizing agents. However, it is typically cleaved by strong acids or bases. This stability profile dictates its compatibility with other protecting groups in a synthetic strategy.

The concept of orthogonal protection is critical in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[3][5][7] The this compound group, requiring strong acidic or basic conditions for cleavage, is orthogonal to protecting groups that are removed under different conditions, such as:

  • Acid-labile groups: tert-Butoxycarbonyl (Boc) and trityl (Trt) groups, which are removed with milder acids like trifluoroacetic acid (TFA).[5][8]

  • Base-labile groups: Fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by mild bases like piperidine.[5]

  • Hydrogenolysis-labile groups: Benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, which are removed by catalytic hydrogenation.[5]

  • Fluoride-labile groups: Silyl ethers such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES).

This orthogonality allows for intricate synthetic planning where different functional groups can be selectively deprotected at various stages.

Data Presentation

The following tables summarize quantitative data for representative protection and deprotection reactions involving carbamate protecting groups. While specific data for this compound is compiled from general procedures, the yields are expected to be comparable under optimized conditions.

Table 1: Protection of Phenols and Amines with Dimethylcarbamoyl Chloride (Representative)

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol (B47542)Pyridine (B92270)Dichloromethane (B109758) (DCM)Room Temp.12-2485-95[9][10]
AnilineTriethylamine (B128534)Tetrahydrofuran (B95107) (THF)Room Temp.2-6>90Adapted from[11]
BenzylamineTriethylamineDichloromethane (DCM)Room Temp.1-4>95Adapted from[11]

Table 2: Deprotection of Dimethylcarbamates (Representative Conditions)

Protected GroupReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol-ODMCNaOH (aq)Methanol/WaterReflux12-24HighAdapted from[12]
Amine-NDMCHCl (conc)Water/DioxaneRoom Temp.2-12HighAdapted from[13]
Amine-NDMCKOH (aq)Ethanol/WaterReflux12-48HighAdapted from[12]

ODMC: O-dimethylcarbamoyl; NDMC: N-dimethylcarbamoyl

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Phenol with Dimethylcarbamoyl Chloride

Materials:

  • Phenolic substrate (1.0 eq)

  • Dimethylcarbamoyl chloride (1.1 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate.

  • Dissolve the substrate in anhydrous DCM or THF.

  • Add the anhydrous base (pyridine or triethylamine) to the solution and stir for 10-15 minutes at room temperature. For less reactive phenols, cooling to 0 °C before adding the base may be beneficial.[10]

  • Slowly add dimethylcarbamoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.[9]

  • Once the reaction is complete, quench by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure O-dimethylcarbamoyl-protected phenol.

Protocol 2: General Procedure for the Protection of an Amine with Dimethylcarbamoyl Chloride

Materials:

  • Amine substrate (primary or secondary) (1.0 eq)

  • Dimethylcarbamoyl chloride (1.05 - 1.1 eq)

  • Anhydrous triethylamine or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate in anhydrous DCM or THF.

  • Add the base (triethylamine or DIPEA) to the solution.[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-4 hours, monitoring by TLC.[11]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash chromatography on silica gel or recrystallization to yield the pure N-dimethylcarbamoyl-protected amine.

Protocol 3: General Procedure for the Deprotection of a this compound (Basic Hydrolysis)

Materials:

  • This compound-protected substrate (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (excess, e.g., 3-5 eq)

  • Methanol or ethanol

  • Water

  • 1 M HCl (aq)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the protected substrate in a mixture of alcohol (methanol or ethanol) and water.[12]

  • Add a significant excess of solid NaOH or KOH.

  • Heat the mixture to reflux and stir vigorously, monitoring the reaction progress by TLC. Reaction times can range from several hours to overnight.[12]

  • Cool the reaction to room temperature and carefully neutralize with 1 M aqueous HCl until the solution is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods to obtain the deprotected phenol or amine.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start Phenol/Amine (R-XH) Step1 Reaction in Aprotic Solvent Start->Step1 1. Reagent Dimethylcarbamoyl Chloride Reagent->Step1 Base Base (e.g., Pyridine) Base->Step1 Protected This compound (R-X-CONMe2) Deprotected This compound (R-X-CONMe2) Step1->Protected 2. Step2 Hydrolysis Deprotected->Step2 3. Deprotect_Reagent Strong Acid/Base (e.g., NaOH, HCl) Deprotect_Reagent->Step2 Final_Product Phenol/Amine (R-XH) Step2->Final_Product 4.

Caption: Workflow for the protection of phenols/amines as dimethylcarbamates and their subsequent deprotection.

Orthogonality_Concept cluster_groups Orthogonal Protecting Groups cluster_cleavage Selective Deprotection Molecule Multi-functional Molecule (with -OH, -NH2, etc.) DMC This compound (on -OH or -NH2) Molecule->DMC Boc Boc (on another -NH2) Molecule->Boc Bn Benzyl Ether (on another -OH) Molecule->Bn Fmoc Fmoc (on another -NH2) Molecule->Fmoc Strong_Acid_Base Strong Acid/Base DMC->Strong_Acid_Base Mild_Acid Mild Acid (TFA) Boc->Mild_Acid Hydrogenolysis H2, Pd/C Bn->Hydrogenolysis Mild_Base Mild Base (Piperidine) Fmoc->Mild_Base Deprotected_DMC -OH / -NH2 Strong_Acid_Base->Deprotected_DMC Selectively cleaves DMC Deprotected_Boc -NH2 Mild_Acid->Deprotected_Boc Selectively cleaves Boc Deprotected_Bn -OH Hydrogenolysis->Deprotected_Bn Selectively cleaves Bn Deprotected_Fmoc -NH2 Mild_Base->Deprotected_Fmoc Selectively cleaves Fmoc

Caption: Orthogonality of the this compound protecting group with other common protecting groups.

References

Applications of Dimethylcarbamate in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethylcarbamate functional group, and more specifically, the use of dimethylcarbamoyl chloride as a reagent, plays a significant role in the synthesis of various pharmaceutical agents. Its primary application lies in the formation of carbamate (B1207046) esters, which are crucial moieties in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals and as a strategic tool in organic synthesis for drug discovery.

Core Applications in Pharmaceutical Manufacturing

The this compound group is introduced into molecules, typically by reacting an alcohol (phenolic or aliphatic) with dimethylcarbamoyl chloride. This reaction is fundamental to the synthesis of several important drugs.

Acetylcholinesterase Inhibitors

A major application of this compound chemistry is in the synthesis of acetylcholinesterase (AChE) inhibitors. These drugs are used to treat conditions like myasthenia gravis and Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic transmission.[1][2][3][4][5]

Key Pharmaceutical Examples:

  • Rivastigmine (B141): Used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[6]

  • Pyridostigmine (B86062): Primarily used to treat myasthenia gravis.[7][8]

  • Neostigmine: Used for myasthenia gravis, Ogilvie syndrome, and to reverse the effects of non-depolarizing muscle relaxants.[9][10]

Directed ortho-Metalation (DoM)

The this compound group is a powerful directing group in ortho-lithiation reactions. This application is highly valuable in medicinal chemistry for the regioselective functionalization of aromatic rings, allowing for the synthesis of complex polysubstituted aromatic compounds that are often key intermediates in drug development.[4][11][12][13][14]

Data Presentation: Synthesis of Key Pharmaceuticals

The following table summarizes quantitative data for the synthesis of pharmaceuticals utilizing the this compound moiety.

ProductStarting Material (Phenol)ReagentSolventCatalyst/BaseReaction ConditionsYield (%)Reference
Racemic Rivastigmine HCl(±)-3-<1-(Dimethylamino)ethyl>phenolN-ethyl-N-methylcarbamoyl chlorideAcetonitrile/WaterSodium Hydroxide (B78521)0°C to room temp, 24h58[6]
Rivastigmine Derivative(S)-3-(1-(dimethylamino)ethyl)phenolN,N-dimethyl carbamoyl (B1232498) chlorideAnhydrous Toluene (B28343)Zinc ChlorideReflux78
Pyridostigmine Bromide Intermediate3-Hydroxy pyridine (B92270)Dimethylcarbamoyl chlorideTolueneTriethylamine60-65°C, 4hNot specified[8]
Neostigmine Intermediate3-(Methylamino)phenolDimethylcarbamoyl chlorideTolueneSodium Hydroxide110°C, 2hNot specified[10]
Neostigmine Intermediate3-DimethylaminophenolDimethylcarbamoyl chlorideTolueneTriethylamine / DMAP40-70°C77.9[9]

Experimental Protocols

Protocol 1: Synthesis of Racemic Rivastigmine Hydrochloride

This protocol is adapted from a reported synthesis of racemic rivastigmine.[6]

Materials:

  • (±)-3-<1-(Dimethylamino)ethyl>phenol

  • N-ethyl-N-methylcarbamoyl chloride

  • Sodium hydroxide

  • Acetonitrile

  • Water

  • Diethyl ether

  • Concentrated Hydrochloric acid

  • Ethyl acetate (B1210297)

Procedure:

  • Suspend 50.0 g (0.3 mol) of α-m-hydroxyphenylethyldimethylamine in 250 ml of acetonitrile.

  • Add 58.3 g (0.48 mol) of N-ethyl-N-methylcarbamoyl chloride to the suspension.

  • Cool the reaction mixture to 0°C.

  • Add a solution of 14.4 g (0.36 mol) of sodium hydroxide in water to the cooled mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 24 hours.

  • Monitor the reaction completion by HPLC.

  • Filter the reaction mixture to remove salts and concentrate the filtrate.

  • Adjust the pH of the concentrate to 11 with water and NaOH solution.

  • Extract the product with diethyl ether and concentrate the ether layer.

  • To the concentrate, add water and concentrated HCl and stir at room temperature for one hour.

  • Wash the aqueous layer twice with diethyl ether.

  • Concentrate the aqueous layer and recrystallize the product from ethyl acetate to yield racemic rivastigmine hydrochloride.

Protocol 2: Synthesis of 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium bromide (Pyridostigmine Bromide)

This protocol describes the synthesis of pyridostigmine bromide.[8]

Step 1: Synthesis of 3-(Dimethylcarbamoyloxy)pyridine

Materials:

  • 3-Hydroxy pyridine

  • Dimethylcarbamoyl chloride

  • Toluene

  • Triethylamine

Procedure:

  • To a mixture of 50 g of 3-hydroxy pyridine in 250 ml of toluene and 87.9 ml of triethylamine, add 67.84 g of dimethylcarbamic chloride at 25-30°C.

  • Heat the mixture to 60-65°C and stir for 4 hours.

  • Cool the mixture to 25-30°C and filter.

  • Distill off the solvent from the filtrate.

  • To the residue, add 500 ml of dichloromethane (B109758) and 500 ml of water at 25-30°C and stir for 15 minutes.

  • Separate the organic layer and distill off the dichloromethane to obtain the intermediate, 3-(dimethylcarbamoyloxy)pyridine.

Step 2: Quaternization to Pyridostigmine Bromide

Materials:

Procedure:

  • Dissolve the residue from Step 1 in 500 ml of acetone at 25-30°C and stir for 15 minutes.

  • Pass methyl bromide gas into the mixture at 25-30°C.

  • Stir the mixture at 25-30°C for 28 hours.

  • Filter the resulting solid and dry to obtain pyridostigmine bromide.

  • Yield: 118 g.

Protocol 3: Directed ortho-Metalation of an Aryl O-Carbamate

This is a general procedure for the ortho-lithiation of an aryl O-carbamate.[4][15]

Materials:

  • Aryl O-carbamate (e.g., N,N-diethyl O-phenyl carbamate)

  • s-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl (B98337) chloride, dimethylformamide)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the aryl O-carbamate in anhydrous THF.

  • In a separate flask, prepare a 1:1 complex of s-BuLi and TMEDA in anhydrous THF.

  • Cool the aryl O-carbamate solution to -78°C in a dry ice/acetone bath.

  • Slowly add the s-BuLi/TMEDA complex to the stirred carbamate solution at -78°C.

  • Stir the reaction mixture at -78°C for the desired time (typically 5 minutes to 1 hour) to allow for ortho-lithiation.

  • Add the chosen electrophile to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature over several hours (e.g., 8 hours).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Remove the THF in vacuo.

  • Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate).

  • Purify the crude product by chromatography or recrystallization.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_drug This compound Drug ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Activates Drug e.g., Rivastigmine, Pyridostigmine Drug->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow: Synthesis of Pyridostigmine Bromide

Pyridostigmine_Synthesis Start 3-Hydroxy Pyridine + Dimethylcarbamoyl Chloride Reaction1 Carbamoylation (Toluene, Triethylamine, 60-65°C) Start->Reaction1 Intermediate 3-(Dimethylcarbamoyloxy)pyridine Reaction1->Intermediate Reaction2 Quaternization (Acetone, Methyl Bromide, 25-30°C) Intermediate->Reaction2 Purification Filtration & Drying Reaction2->Purification End Pyridostigmine Bromide Purification->End

Workflow for Pyridostigmine Bromide Synthesis.
Logical Relationship: Directed ortho-Metalation (DoM)

Directed_Ortho_Metalation cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench ArylCarbamate Aryl O-Carbamate Lithiation ortho-Lithiation (-78°C, THF) ArylCarbamate->Lithiation Base s-BuLi / TMEDA Base->Lithiation LithiumIntermediate ortho-Lithiated Intermediate Lithiation->LithiumIntermediate Quench Electrophilic Substitution LithiumIntermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product ortho-Substituted Aryl O-Carbamate Quench->Product

Logical Steps in Directed ortho-Metalation.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using Dimethylcarbamate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamates, and their reactive precursors such as dimethylcarbamoyl chloride (DMCC), are pivotal building blocks in the synthesis of a wide range of biologically active molecules, including essential agrochemicals and pharmaceuticals. The dimethylcarbamoyl moiety is a key pharmacophore in many carbamate-based pesticides, which function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals and related compounds using dimethylcarbamate precursors.

Note on Safety: Dimethylcarbamoyl chloride (DMCC) is a highly toxic and carcinogenic compound and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Agrochemical Synthesis Applications

This compound precursors are instrumental in the production of several classes of agrochemicals, most notably carbamate (B1207046) insecticides. The following sections detail the synthesis of key agrochemicals.

Carbamate Insecticides

Carbamate insecticides are a major class of pesticides that act as acetylcholinesterase inhibitors.[1]

Carbaryl (B1668338) is a broad-spectrum insecticide used to control a wide variety of pests on numerous crops.[1][2] It is synthesized by the reaction of 1-naphthol (B170400) with a methylcarbamoylating agent. While methyl isocyanate is a common reagent, the use of methylcarbamoyl chloride represents an alternative pathway.

Reaction Scheme:

1-Naphthol reacts with methylcarbamoyl chloride to yield carbaryl.

Logical Relationship for Carbaryl Synthesis

G cluster_reactants Reactants cluster_products Products 1_Naphthol 1-Naphthol Carbaryl Carbaryl 1_Naphthol->Carbaryl Reaction DMCC_analog Methylcarbamoyl Chloride DMCC_analog->Carbaryl Reaction HCl HCl

Caption: Synthesis of Carbaryl from 1-Naphthol.

Carbofuran is a broad-spectrum carbamate pesticide used to control insects, nematodes, and mites on a variety of field, fruit, and vegetable crops.[2][4] The synthesis involves the preparation of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (carbofuran phenol), followed by carbamoylation.[4]

Reaction Scheme:

Carbofuran phenol (B47542) is reacted with methyl isocyanate (a related carbamoylating agent) to produce carbofuran. A similar reaction can be envisioned with dimethylcarbamoyl chloride, although the isocyanate route is more commonly cited.

Experimental Workflow for Carbofuran Synthesis

G Start Start: Catechol Step1 Etherification with Methallyl Chloride Start->Step1 Step2 Claisen Rearrangement & Cyclization Step1->Step2 Intermediate Intermediate: Carbofuran Phenol Step2->Intermediate Step3 Carbamoylation with Methyl Isocyanate Intermediate->Step3 End End: Carbofuran Step3->End

Caption: Multi-step synthesis of Carbofuran.

Pharmaceutical Synthesis Applications

The versatility of this compound precursors extends to the pharmaceutical industry, where they are used to synthesize drugs that also often target the nervous system.

Neostigmine (B1678181) is a parasympathomimetic drug that acts as a reversible acetylcholinesterase inhibitor. It is used to improve muscle tone in people with myasthenia gravis and to reverse the effects of muscle relaxants. The synthesis involves the reaction of 3-dimethylaminophenol (B24353) with dimethylcarbamoyl chloride.[5]

Reaction Scheme:

3-Dimethylaminophenol is first reacted with dimethylcarbamoyl chloride to form a this compound intermediate, which is then alkylated with dimethyl sulfate (B86663) to yield neostigmine methylsulfate.[5]

Signaling Pathway for Neostigmine Synthesis

G Start 3-Dimethylaminophenol Intermediate 3-(Dimethylamino)phenyl This compound Start->Intermediate Carbamoylation Reagent1 Dimethylcarbamoyl Chloride (DMCC) Reagent1->Intermediate End Neostigmine Intermediate->End Alkylation Reagent2 Dimethyl Sulfate Reagent2->End

Caption: Synthetic pathway of Neostigmine.

Rivastigmine is another acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[6] Its synthesis involves the reaction of (S)-3-(1-dimethylaminoethyl)phenol with N-ethyl-N-methylcarbamoyl chloride.

Reaction Scheme:

The phenolic hydroxyl group of (S)-3-(1-dimethylaminoethyl)phenol is carbamoylated using N-ethyl-N-methylcarbamoyl chloride.

Logical Relationship for Rivastigmine Synthesis

G cluster_reactants Reactants cluster_products Product Phenol (S)-3-(1-dimethylaminoethyl)phenol Rivastigmine Rivastigmine Phenol->Rivastigmine Carbamoylation Carbamoyl_Chloride N-ethyl-N-methyl carbamoyl chloride Carbamoyl_Chloride->Rivastigmine

Caption: Synthesis of Rivastigmine.

Quantitative Data Summary

ProductPrecursor(s)Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference(s)
Carbaryl1-Naphthol, Methylcarbamoyl chlorideTriethylamine (B128534)Ethyl ether/AcetoneReflux0.67--[1][7]
CarbofuranCarbofuran Phenol, Methyl IsocyanateTertiary amineDichloromethane or Toluene (B28343)----[4]
Neostigmine methylsulfate3-Dimethylaminophenol, DMCC, Dimethyl sulfateTriethylamine, DMAPToluene, Acetone110 (step 1), 35-45 (step 2)2 (step 1)77.9>99.8[5]
Rivastigmine(S)-3-(1-(dimethylamino) ethyl) phenol, N-ethyl-N-methylcarbamoyl chloridePyridine (B92270), TBABToluene110-115---[8]
Compound II (Neostigmine precursor)3-(Methylamino)phenol, DMCCSodium hydroxide (B78521)Toluene1102-95.3-98.4[9]

Experimental Protocols

Protocol 1: Synthesis of Carbaryl[8]

Materials:

  • 1-Naphthol (10 mmol)

  • Methylcarbamoyl chloride (10 mmol)

  • Trimethylsilyl chloride (TMSCl)

  • Ethanol (B145695) (for recrystallization)

  • n-hexane and ethyl acetate (B1210297) (for TLC)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • TLC plate and chamber

Procedure:

  • To a round-bottom flask, add 1-naphthol (10 mmol) and methylcarbamoyl chloride (10 mmol).

  • Add TMSCl to the mixture.

  • Heat the reaction mixture to reflux at 55°C for 40 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (3:1).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Recrystallize the crude product from ethanol to obtain pure carbaryl.

  • Characterize the product using appropriate analytical techniques (FTIR, 1H-NMR, Mass spectrometry).

Protocol 2: Synthesis of Neostigmine Methylsulfate Intermediate[6]

Materials:

  • 3-Dimethylaminophenol

  • Dimethylcarbamoyl chloride (DMCC)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene

  • Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure for the synthesis of 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine:

  • In a reaction vessel, dissolve 3-dimethylaminophenol in toluene.

  • Add triethylamine and a catalytic amount of DMAP.

  • Heat the mixture to 110°C.

  • Slowly add a solution of dimethylcarbamoyl chloride in toluene to the heated mixture.

  • Maintain the reaction at 110°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with an aqueous sodium hydroxide solution.

  • Separate the organic layer and proceed with the next step or purify by column chromatography.

Protocol 3: Synthesis of Rivastigmine Impurity B (a this compound analog)[9]

Materials:

  • (S)-3-(1-(dimethylamino)ethyl)phenol (5.0 g, 30.2 mmol)

  • Toluene (50 ml)

  • Pyridine (5 ml)

  • Tetrabutylammonium Bromide (TBAB) (0.5 g)

  • Diethylcarbamic chloride (4.92 g, 36.3 mmol)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • TLC setup

Procedure:

  • In a round-bottom flask, combine (S)-3-(1-(dimethylamino)ethyl)phenol, toluene, pyridine, and TBAB.

  • Add diethylcarbamic chloride to the mixture at 25-30°C.

  • Slowly heat the reaction mixture to 110-115°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture to isolate the product. (Work-up details would typically involve cooling, washing with aqueous solutions to remove pyridine and salts, drying the organic layer, and removing the solvent. Purification would likely be by column chromatography).

Greener Synthesis Routes

The conventional synthesis of carbaryl involves highly toxic reagents like phosgene (B1210022) and methyl isocyanate.[10][11] Greener alternatives aim to mitigate these hazards. One such approach involves reacting 1-naphthol with phosgene in an alkaline medium to form a chloroformate intermediate, which is then reacted with methylamine. This sequence avoids the direct handling of methyl isocyanate.[10]

Workflow for Greener Carbaryl Synthesis

G Start 1-Naphthol Step1 React with Phosgene (Alkaline Medium) Start->Step1 Intermediate Chloroformate Intermediate Step1->Intermediate Step2 React with Methylamine Intermediate->Step2 End Carbaryl Step2->End

Caption: A greener synthetic route for Carbaryl.

References

Application Notes and Protocols for the Analysis of Dimethylcarbamate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylcarbamates are a class of carbamate (B1207046) pesticides widely used in agriculture as insecticides, fungicides, and herbicides. Due to their potential toxicity and mobility in the environment, their presence in environmental matrices such as soil and water is a significant concern for environmental and human health.[1][2] Accurate and sensitive analytical methods are crucial for monitoring their levels, ensuring regulatory compliance, and assessing their environmental fate.

These application notes provide detailed protocols for the determination of dimethylcarbamate and related carbamate pesticides in environmental samples using modern analytical techniques. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer high sensitivity and selectivity.[3][4] Sample preparation, a critical step for achieving reliable results, is addressed with protocols for Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[2][5]

Data Presentation: Method Performance

The following tables summarize quantitative data for the analysis of carbamate pesticides in water and soil samples, compiled from various studies. These values demonstrate the performance of different sample preparation and analysis techniques.

Table 1: Performance Data for Carbamate Analysis in Water Samples

Analyte ClassSample PreparationAnalysis MethodLOD RangeLOQ RangeRecovery Range (%)Reference
CarbamatesDirect InjectionLC-MS/MS-0.5 µg/L (MDL)83 - 101[6]
PolycarbamatesSPE & DerivatizationLC-MS/MS0.032 - 0.061 µg/L0.11 - 0.20 µg/L94 - 109[7]
CarbamatesSPEGC-MS0.014 - 0.18 ng/mL-83 - 127[8]
CarbamatesSPEHPLC-PDA0.95 - 2.85 ng/mL--[9]
CarbamatesPost-column DerivatizationHPLC-FLD0.004 - 0.010 µg/L (MDL)--[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit; SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection.

Table 2: Performance Data for Carbamate Analysis in Soil Samples

Analyte ClassSample PreparationAnalysis MethodLOD RangeLOQ RangeRecovery Range (%)Reference
Carbamates & TriazolsModified QuEChERSLC-MS/MS0.010 - 0.130 µg/kg-64.7 - 104.7[11][12]
CarbamatesDerivatizationGC-MS1.6 - 4.6 ng/g-55 - 129[8]
58 PesticidesQuEChERSGC-MS/MS-1 - 10 µg/kg60.2 - 118.9[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry.

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the general and specific workflows for the analysis of this compound in environmental samples.

G Overall Analytical Workflow for this compound cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Pretreatment Sample Pretreatment (e.g., Homogenization, pH adjustment) Sample->Pretreatment Extraction Extraction (SPE for Water / QuEChERS for Soil) Pretreatment->Extraction Cleanup Extract Cleanup (d-SPE or Cartridge Wash) Extraction->Cleanup Derivatization Derivatization (Optional, for GC-MS) Cleanup->Derivatization Analysis Chromatographic Separation (LC or GC) Cleanup->Analysis Derivatization->Analysis Detection Mass Spectrometric Detection (MS/MS) Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Confirmation Confirmation (Ion Ratios) Detection->Confirmation

General workflow for this compound analysis.

G Workflow for Water Sample Analysis WaterSample 500 mL Water Sample (Adjust to pH < 3) SPE_Load Load Sample onto Cartridge WaterSample->SPE_Load SPE_Condition Condition SPE Cartridge (e.g., C18 or HLB) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (e.g., Acetonitrile/Methanol) SPE_Wash->SPE_Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) SPE_Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS_Analysis Analyze by LC-MS/MS Reconstitute->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing

SPE and LC-MS/MS workflow for water samples.

G Workflow for Soil Sample Analysis SoilSample 10 g Soil Sample (Add Water if dry) Add_Solvent Add 10 mL Acetonitrile SoilSample->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake_Vortex Shake/Vortex Vigorously Add_Salts->Shake_Vortex Centrifuge1 Centrifuge (Phase Separation) Shake_Vortex->Centrifuge1 dSPE_Cleanup Transfer Supernatant to d-SPE Tube (PSA, C18, MgSO4) Centrifuge1->dSPE_Cleanup Vortex_Centrifuge2 Vortex and Centrifuge dSPE_Cleanup->Vortex_Centrifuge2 Derivatize Derivatize Extract (e.g., Methylation for GC) Vortex_Centrifuge2->Derivatize GCMS_Analysis Analyze by GC-MS/MS Vortex_Centrifuge2->GCMS_Analysis Derivatize->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

References

Application Note: Quantification of Dimethylcarbamate in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of dimethylcarbamate in biological matrices such as human plasma and urine. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, toxicological screening, and environmental exposure monitoring.

Introduction

This compound and its derivatives are a class of compounds with various industrial and pharmaceutical applications. Accurate and reliable quantification of these compounds in biological matrices is crucial for assessing exposure, understanding metabolism, and evaluating potential toxicity. This application note provides a detailed protocol for the determination of this compound using LC-MS/MS, a technique that offers high sensitivity and selectivity. The described method is ideal for researchers, scientists, and drug development professionals requiring precise measurements of this compound in complex biological samples.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma and urine samples.

Materials:

  • Human plasma or urine samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., deuterated this compound or a structurally similar carbamate)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Allow frozen plasma or urine samples to thaw completely at room temperature.

  • Aliquoting: Vortex the samples for 10 seconds to ensure homogeneity. Pipette 100 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate proteins.[1][2]

  • Vortexing: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Manufacturer's recommendation

Table 2: Proposed MRM Transitions for this compound

Note: These parameters are proposed based on the chemical structure of this compound and typical fragmentation of similar carbamates. Experimental optimization is highly recommended.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[M+H - (CH₃)₂NCO]+To be optimized
This compound[M+H]+Other specific fragmentTo be optimized
Internal Standard[IS+H]+Specific fragmentTo be optimized

Data Presentation

The following tables summarize typical quantitative performance parameters observed for carbamate (B1207046) analysis using similar HPLC-MS/MS methods. These values should be established during method validation for this compound.

Table 3: Method Validation Parameters for Carbamate Analysis in Biological Matrices (Illustrative Examples)

ParameterCarbofuran, Carbosulfan, Fenobucarb in Plasma[1]Diethylcarbamazine (B1670528) in Plasma[3]
Linearity Range 10 - 1000 ng/mL (CSN, FBC), 20 - 2000 ng/mL (CFN)4 - 2200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL (CSN, FBC), 20 ng/mL (CFN)4 ng/mL
Intra-day Precision (%RSD) < 15%5.4% - 8.4%
Inter-day Precision (%RSD) < 15%5.4% - 8.4%
Accuracy/Bias (%) Within ±15%-2.2% to 6.0%
Recovery (%) Not specified84.2% - 90.1%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC-MS/MS Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem Mass Spectrometry (MRM) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report G Figure 2: Key Components of the Analytical Method cluster_matrix Biological Matrix cluster_prep Sample Preparation cluster_separation Chromatography cluster_detection Detection Plasma Plasma PPT Protein Precipitation Plasma->PPT Urine Urine Urine->PPT HPLC HPLC (C18) PPT->HPLC MSMS MS/MS (MRM) HPLC->MSMS Result Result MSMS->Result Quantitative Result

References

Safe Handling and Storage of Dimethylcarbamate in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for dimethylcarbamate was publicly available at the time of this writing. The following protocols and safety information have been synthesized from data for structurally related carbamate (B1207046) esters and dimethylcarbamoyl chloride. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound, treating it as a substance with high acute toxicity and potential carcinogenicity.

Hazard Identification and Overview

This compound belongs to the carbamate ester class of compounds. Carbamates can exhibit a wide range of toxicological properties, including neurotoxicity by inhibiting acetylcholinesterase. Based on data from analogous compounds like dimethylcarbamoyl chloride, this compound should be considered hazardous.[1][2][3][4]

Potential Hazards:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][4][5]

  • Carcinogenicity: May cause cancer.[2][3][5] Dimethylcarbamoyl chloride is listed as a probable human carcinogen.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Quantitative Toxicity and Exposure Data for Analogous Compounds

The following table summarizes toxicity data for dimethylcarbamoyl chloride, a closely related compound. This data should be used as a conservative estimate of the potential toxicity of this compound.

CompoundCAS No.LD50 Oral (Rat)LC50 Inhalation (Rat)
Dimethylcarbamoyl chloride79-44-71,000 mg/kg180 mg/L (4 h)

Data sourced from Safety Data Sheets for dimethylcarbamoyl chloride.[2]

Occupational Exposure Limits for Dimethylcarbamoyl Chloride:

OrganizationLimit
ACGIH (TLV)0.005 ppm (8-hour TWA)
NIOSH (REL)Lowest feasible concentration

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.[6]

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[6][7] Double-gloving is recommended.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

    • Apron: A chemically resistant apron should be worn over the lab coat.

    • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.[4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of vapors.[2]

Handling and Storage Protocols

Safe Handling
  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[8]

  • Avoid Inhalation: Do not breathe dust, vapors, or mists.[2][8]

  • Weighing: Weigh solid this compound in a fume hood on a tared, sealed container.

  • Transfers: Use a syringe or cannula for liquid transfers. For solids, use a spatula in a fume hood.

  • Housekeeping: Keep the work area clean and tidy.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[9]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[9][10] A locked cabinet is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[4] Dimethylcarbamoyl chloride reacts with water, steam, and moisture to produce toxic gases.[3]

Experimental Protocols

Protocol for Weighing Solid this compound
  • Don all required PPE as described in Section 3.

  • Ensure the chemical fume hood is functioning correctly.

  • Place a balance inside the fume hood.

  • Place a tared, sealable container on the balance.

  • Carefully transfer the desired amount of this compound to the container using a clean spatula.

  • Securely seal the container.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water, all within the fume hood.

  • Dispose of all waste in a designated hazardous waste container.

Protocol for Preparing a this compound Solution
  • Follow steps 1-3 of the weighing protocol.

  • Weigh the required amount of this compound into a tared, sealable container.

  • In the fume hood, add the desired solvent to the container with the this compound.

  • Seal the container and mix by gentle swirling or with a magnetic stirrer until the solid is fully dissolved.

  • Label the solution with the chemical name, concentration, date, and your initials.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the fume hood is running.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Conduct Risk Assessment b Gather Required PPE a->b c Verify Fume Hood Function b->c d Weigh this compound in Fume Hood c->d e Prepare Solution in Fume Hood d->e f Transfer Solution Using Syringe/Cannula e->f g Decontaminate Glassware & Equipment f->g h Dispose of Waste in Labeled Container g->h i Clean Work Area h->i j Store in Tightly Sealed Container i->j k Place in Cool, Dry, Ventilated Area j->k

Caption: Workflow for the safe handling of this compound.

EmergencySpillResponse spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate seek_medical Seek Medical Attention if Exposed spill->seek_medical ppe Don Appropriate PPE (including respirator) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

Application Notes and Protocols: Dimethylcarbamate as a Reagent for Carbamoylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamate, often generated in situ from the reaction of an amine with dimethyl carbonate (DMC), serves as a key intermediate in carbamoylation reactions. This approach has gained significant traction as a greener and safer alternative to traditional methods that utilize highly toxic and hazardous reagents like phosgene (B1210022) and isocyanates. Carbamates are crucial functional groups in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, and are also valuable as protecting groups in organic synthesis. The use of dimethyl carbonate as a carbamoylating agent offers several advantages, including its low toxicity, biodegradability, and the formation of methanol (B129727) as the only significant byproduct. This document provides detailed application notes and experimental protocols for the use of this compound in carbamoylation reactions.

Reaction Mechanism and Selectivity

The reaction of an amine with dimethyl carbonate can lead to two primary products: the desired carbamate (B1207046) (carbamoylation) or a methylated amine (methylation). The selectivity between these two pathways is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and pressure.

Carbamoylation vs. Methylation:

  • Carbamoylation is favored under milder conditions and is often catalyzed by Lewis acids or certain metal salts. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of DMC.

  • Methylation tends to occur at higher temperatures and can be a significant side reaction.

The general mechanism for the carbamoylation of an amine with dimethyl carbonate is depicted below.

Carbamoylation Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Catalyst Catalyst (e.g., Zn(OAc)₂) Activated_DMC Activated DMC-Catalyst Complex Catalyst->Activated_DMC Coordination Amine Amine (R-NH₂) DMC Dimethyl Carbonate (DMC) DMC->Activated_DMC Intermediate Tetrahedral Intermediate Activated_DMC->Intermediate Amine->Intermediate Nucleophilic Attack Amine->Intermediate Carbamate Carbamate Intermediate->Carbamate Elimination Intermediate->Carbamate Methanol Methanol Intermediate->Methanol Regen_Catalyst Regenerated Catalyst Intermediate->Regen_Catalyst

Caption: General mechanism of catalyzed carbamoylation of amines with DMC.

Data Presentation

The following tables summarize quantitative data for the carbamoylation of various amines using dimethyl carbonate under different catalytic systems.

Table 1: Carbamoylation of Aromatic Amines with Dimethyl Carbonate

EntryAmineCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
1Aniline (B41778)Zinc Acetate (B1210297)1.6DMC160675
2AnilineZinc Carbonate (basic)1.0DMC1604>99
3AnilineFe₂O₃-DMC150-~40
44-ChloroanilineDBU150DMC2500.288 (N-methyl)
5AnilineYtterbium Triflate10Neat1002495
64-MethoxyanilineYtterbium Triflate10Neat1002492

Table 2: Carbamoylation of Aliphatic Amines with Dimethyl Carbonate

EntryAmineCatalystCatalyst Loading (mol%)SolventTemp. (°C)Pressure (MPa)Yield (%)Selectivity (%)Ref.
1n-HexylamineTZC-3/1 (Fe-Cr)-DMC1509.07080
2BenzylamineTZC-3/1 (Fe-Cr)-DMC1509.0~65~75
3CyclohexylamineTZC-3/1 (Fe-Cr)-DMC1509.0~55~65
4n-ButylamineLead Acetate7DMC170-Good-
5Primary Aliphatic AminesFeCl₃10Neat90-HighHigh

Experimental Protocols

Protocol 1: Batch Synthesis of Methyl N-Phenylcarbamate using Zinc Acetate

This protocol is adapted from the synthesis of N-phenylcarbamate using a homogeneous catalyst in a batch reactor.

Materials:

  • Aniline

  • Dimethyl Carbonate (DMC)

  • Zinc Acetate (Zn(OAc)₂)

  • Autoclave reactor

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • To a high-pressure autoclave reactor, add aniline (1.0 equiv) and dimethyl carbonate (10.0 equiv). DMC serves as both the reagent and the solvent.

  • Add zinc acetate (1.6 mol %) to the reaction mixture.

  • Seal the autoclave and stir the mixture.

  • Heat the reactor to 160 °C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess DMC under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford pure methyl N-phenylcarbamate.

Protocol 2: Continuous-Flow Synthesis of Methyl N-Hexylcarbamate

This protocol describes a continuous-flow system for the carbamoylation of n-hexylamine using a solid catalyst.

Materials:

  • n-Hexylamine

  • Dimethyl Carbonate (DMC)

  • Solid catalyst (e.g., TZC-3/1, an iron-chrome catalyst)

  • High-pressure pump

  • Packed-bed reactor

  • Back-pressure regulator

  • Collection vessel

Experimental Workflow:

Continuous Flow Protocol Reagent_Reservoir Reagent Reservoir (n-Hexylamine in DMC) Pump HPLC Pump Reagent_Reservoir->Pump Reactor Packed-Bed Reactor (with TZC-3/1 catalyst) Heated to 150°C Pump->Reactor BPR Back-Pressure Regulator (Set to 9.0 MPa) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous-flow carbamoylation.

Procedure:

  • Prepare a solution of n-hexylamine in dimethyl carbonate (e.g., a 1:2 molar ratio).

  • Pack a stainless-steel reactor tube with the solid catalyst (TZC-3/1).

  • Set up the continuous-flow system as shown in the diagram above.

  • Heat the packed-bed reactor to 150 °C.

  • Set the back-pressure regulator to maintain a system pressure of 9.0 MPa.

  • Pump the reagent solution through the heated reactor at a defined flow rate (e.g., 24 mL/h).

  • Collect the effluent from the reactor after the back-pressure regulator.

  • The product can be isolated from the collected solution by removing the excess DMC and unreacted starting materials under reduced pressure. Further purification can be achieved by distillation or chromatography.

Applications in Drug Development

The carbamate moiety is a key structural feature in numerous approved drugs and prodrugs. Its stability and ability to participate in hydrogen bonding make it a valuable functional group for designing molecules with specific biological activities. The use of this compound as a building block offers a safe and efficient way to introduce this functionality into drug candidates. For instance, this compound derivatives of penclomedine (B1679226) have been investigated as novel anticancer agents. The formation of these carbamates is a critical step in their synthesis.

Conclusion

The use of this compound, generated from dimethyl carbonate, provides a versatile and environmentally benign method for the carbamoylation of a wide range of amines. By carefully selecting the catalyst and reaction conditions, high yields and selectivities for the desired carbamate products can be achieved. The protocols and data presented in this document offer a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and safe synthesis of important carbamate-containing molecules.

Application Notes and Protocols for N,N-Dimethylcarbamate as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethylcarbamates are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug design due to their diverse biological activities.[1][2] A particularly important application of dimethylcarbamate derivatives is their role as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[3] The inhibition of AChE results in an increased concentration and prolonged availability of acetylcholine at the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[4][6] These application notes provide a detailed experimental protocol for evaluating the AChE inhibitory activity of N,N-dimethylcarbamate compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

Dimethylcarbamates typically inhibit AChE by acting as pseudo-irreversible or slow-binding inhibitors.[3][5] They interact with the serine residue in the catalytic site of the enzyme, forming a carbamoylated AChE complex.[3] This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine. The slow rate of decarbamoylation effectively inactivates the enzyme for a period, leading to the accumulation of acetylcholine in the synapse.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamoylated AChE (Inactive) AChE->Inhibited_AChE DMC N,N-Dimethylcarbamate Inhibitor DMC->AChE Inhibits Increased_ACh Increased ACh Concentration Inhibited_AChE->Increased_ACh Leads to Enhanced_Signal Enhanced Cholinergic Signaling Increased_ACh->Enhanced_Signal Experimental_Workflow start Start prep Prepare Reagents: - Phosphate Buffer (pH 7.4) - DTNB Solution - AChE Solution - Substrate (ATC) Solution - Inhibitor Stock (in DMSO) start->prep add_reagents To Microplate Wells, Add: 1. Phosphate Buffer 2. DTNB Solution 3. AChE Solution 4. Inhibitor or DMSO (Control) prep->add_reagents incubate Incubate at Room Temperature (e.g., 10-40 minutes) add_reagents->incubate add_substrate Initiate Reaction by Adding Substrate (ATC) Solution incubate->add_substrate measure Immediately Measure Absorbance at 412 nm over time (Kinetic Reading) add_substrate->measure analyze Calculate Percentage Inhibition and IC₅₀ values measure->analyze end End analyze->end

References

Application Notes and Protocols for Solid-Phase Synthesis of Carbamates Using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of carbamates utilizing dimethyl carbonate (DMC), a green and phosgene-free reagent. The methodologies outlined are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a safer and more environmentally benign alternative to traditional methods.

Introduction

The carbamate (B1207046) functional group is a crucial moiety in a vast array of pharmaceuticals, agrochemicals, and materials. Traditional methods for carbamate synthesis often rely on the use of highly toxic and hazardous reagents such as phosgene (B1210022) and its derivatives. Dimethyl carbonate has emerged as an attractive alternative due to its low toxicity, biodegradability, and versatile reactivity.[1][2] It can function as a methoxycarbonylating agent, providing a green pathway for carbamate formation.[1]

Solid-phase synthesis offers significant advantages for the construction of libraries of compounds for drug discovery and other applications. By anchoring the substrate to a solid support, purification is simplified to a series of washing steps, and excess reagents can be easily removed. While the solid-phase synthesis of carbamates has been reported using various reagents, this document focuses on the application of dimethyl carbonate for this purpose.

Although a direct, detailed protocol for the solid-phase synthesis of carbamates using dimethyl carbonate is not extensively documented in a single source, this application note provides a representative protocol based on established solid-phase techniques and the known reactivity of dimethyl carbonate in solution-phase synthesis.

Reaction Mechanism and Workflow

The solid-phase synthesis of carbamates using dimethyl carbonate typically involves three main stages:

  • Immobilization of an Amine: A primary or secondary amine is attached to a suitable solid support, often through a linker.

  • Carbamoylation Reaction: The immobilized amine is then reacted with dimethyl carbonate, often in the presence of a base or catalyst, to form the resin-bound carbamate.

  • Cleavage: The desired carbamate is cleaved from the solid support and isolated.

Below is a diagram illustrating the general workflow for this process.

G cluster_0 Preparation cluster_1 On-Resin Synthesis cluster_2 Cleavage and Isolation Resin Solid Support (e.g., Aminomethyl Resin) Immobilization Immobilization of Amine Resin->Immobilization Amine Primary or Secondary Amine Amine->Immobilization Washing1 Washing Immobilization->Washing1 Carbamoylation Carbamoylation with DMC Washing1->Carbamoylation Washing2 Washing Carbamoylation->Washing2 Cleavage Cleavage from Resin Washing2->Cleavage Purification Purification Cleavage->Purification Final_Product Final Carbamate Product Purification->Final_Product G Amine Resin-Bound Amine (R-NH-Resin) ActivatedAmine Activated Amine (R-N⁻-Resin) Amine->ActivatedAmine Deprotonation Base Base Base->ActivatedAmine Intermediate Tetrahedral Intermediate ActivatedAmine->Intermediate Nucleophilic Attack DMC Dimethyl Carbonate (CH₃O)₂CO DMC->Intermediate Carbamate Resin-Bound Carbamate (R-N(CO₂CH₃)-Resin) Intermediate->Carbamate Elimination of Methoxide Methanol Methanol (CH₃OH)

References

Application Notes and Protocols for the Synthesis of Polyurethane Materials Using Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of polyurethanes traditionally involves the use of highly toxic and reactive isocyanates. A safer and more sustainable alternative is the non-isocyanate route, which utilizes dimethylcarbamates as starting materials. This approach involves the polycondensation or transurethanization reaction of dimethyl dicarbamates with diols, offering a greener pathway to a versatile class of polymers with a wide range of applications in the biomedical field, including drug delivery systems and medical devices.

These application notes provide detailed protocols for the synthesis of polyurethanes from dimethylcarbamates, covering the preparation of the dimethyl dicarbamate monomer and its subsequent polymerization with diols. Additionally, quantitative data on the properties of the resulting polyurethanes are presented for easy comparison, and key experimental workflows are visualized.

Data Presentation

Table 1: Properties of Polyurethanes Synthesized from Dimethyl Dicarbamates and Diols
Dimethyl Dicarbamate MonomerDiol Co-monomerCatalystMn ( g/mol )T g (°C)Reference
Dimethyl dodecane-1,12-diyldicarbamateDihydroxy-telechelic poly(ethylene glycol)KOtBuUp to 95,000-[1]
Methyl((5-((methoxycarbonyl) amino)-1,3,3-trimethylcyclohexyl) methyl)carbamate1,12-DodecanediolK2CO3Up to 30,000-68 to 128[1]
Dimethyl 1,6-hexamethylene dicarbamate1,4-ButanediolTetrabutyl titanateHigh MW-[1]
Dimethyl 1,6-hexamethylene dicarbamate1,6-HexanediolTetrabutyl titanateHigh MW-[1]
Fatty acid derived dimethyl dicarbamatesVarious diolsTBDUp to 25,000-[2]

Mn = Number-average molecular weight; T g = Glass transition temperature; KOtBu = Potassium tert-butoxide; K2CO3 = Potassium carbonate; TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Hexamethylene Dicarbamate

This protocol describes the synthesis of a common dimethyl dicarbamate monomer, dimethyl hexamethylene dicarbamate, from 1,6-hexamethylenediamine and dimethyl carbonate.

Materials:

  • 1,6-Hexamethylenediamine (HDA)

  • Dimethyl carbonate (DMC)

  • Heteropoly acid catalyst (e.g., phosphotungstic acid)

  • Methanol (B129727) (or other suitable solvent)

  • Chlorobenzene (or other suitable anti-solvent)

Equipment:

  • Reaction flask with a stirrer, condenser, and thermometer

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a reaction flask, combine dimethyl carbonate, 1,6-hexamethylenediamine, the heteropoly acid catalyst, and the solvent. A typical molar ratio of dimethyl carbonate to hexamethylenediamine (B150038) is between 2:1 and 20:1. The catalyst amount is typically 0-25% of the mass of the hexamethylenediamine.

  • Reaction: Heat the reaction mixture to a temperature between 25-150°C and stir for 2-20 hours.

  • Catalyst Removal: After the reaction is complete, filter the hot mixed solution to remove the heteropoly acid catalyst.

  • Crystallization: Add an anti-solvent (e.g., chlorobenzene) to the reaction mixture. The volume ratio of the anti-solvent to the reaction mixture is typically between 1:1 and 8:1.

  • Isolation: Allow the mixture to stand at a temperature between -20°C and 50°C for 1 to 10 hours to allow for crystal precipitation.

  • Purification: Filter the mixture to collect the crystals of 1,6-hexamethylene dicarbamate. Wash the crystals with a suitable solvent and dry them. A purity of 99% can be achieved with this method.[3]

Protocol 2: Synthesis of Polyurethane via Transurethanization

This protocol details the synthesis of a polyurethane by the transurethanization reaction of a dimethyl dicarbamate with a diol, using a catalyst.

Materials:

  • Dimethyl dicarbamate (e.g., dimethyl hexamethylene dicarbamate from Protocol 1)

  • Diol (e.g., 1,4-butanediol, 1,6-hexanediol, or a long-chain polyol)

  • Catalyst (e.g., KOtBu, K2CO3, BiCl3, or tetrabutyl titanate)

  • Anhydrous solvent (e.g., xylene, if not a bulk polymerization)

Equipment:

  • Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system

  • Heating mantle with a temperature controller

  • High-vacuum pump

Procedure:

  • Reactant Charging: Charge the dimethyl dicarbamate and the diol into the reaction flask. A slight excess of the diol (alcohol/carbamate ratio of ~0.9) can be used to promote the reaction towards completion.[1]

  • Inert Atmosphere: Purge the reactor with dry nitrogen to create an inert atmosphere.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst loading will depend on the specific catalyst used and should be optimized. For example, BiCl3 can be used at 10 mol%.

  • Polycondensation Reaction:

    • Heat the mixture with stirring. A stepwise increase in temperature is often employed. For example, start at a lower temperature (e.g., 120°C) and gradually increase to higher temperatures (e.g., 135°C and then 150°C) over several hours.[1]

    • During the reaction, methanol is produced as a byproduct and needs to be removed to drive the equilibrium towards polymer formation. This is typically achieved by applying a vacuum. The vacuum can be applied in a stepwise manner, starting with a moderate vacuum and gradually increasing to a high vacuum.

    • The total reaction time can be around 6 hours or more, depending on the reactants and catalyst.[1]

  • Polymer Isolation and Purification:

    • Once the desired molecular weight is achieved (as determined by monitoring the viscosity of the reaction mixture or by taking samples for analysis), cool the reactor to room temperature.

    • The resulting polymer can be dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone at 100°C).

    • Precipitate the polyurethane by pouring the solution into a non-solvent such as a mixture of acetone (B3395972) and 1 M HCl (aq.).[4]

    • Collect the polymer by filtration and dry it under reduced pressure at an elevated temperature (e.g., 60°C).[4]

Mandatory Visualization

Polyurethane_Synthesis_Workflow cluster_Monomer_Synthesis Protocol 1: Monomer Synthesis cluster_Polymerization Protocol 2: Polyurethane Synthesis Diamine Diamine (e.g., 1,6-Hexamethylenediamine) Reaction1 Reaction (25-150°C, 2-20h) Diamine->Reaction1 DMC Dimethyl Carbonate (DMC) DMC->Reaction1 Catalyst1 Heteropoly Acid Catalyst Catalyst1->Reaction1 Solvent1 Solvent (e.g., Methanol) Solvent1->Reaction1 Filtration1 Catalyst Removal (Filtration) Reaction1->Filtration1 Crystallization Crystallization (Addition of Anti-solvent) Filtration1->Crystallization Monomer Dimethyl Dicarbamate Monomer Crystallization->Monomer Reaction2 Polycondensation (120-150°C, ~6h, Vacuum) Monomer->Reaction2 Diol Diol (e.g., 1,4-Butanediol) Diol->Reaction2 Catalyst2 Transurethanization Catalyst (e.g., KOtBu, BiCl3) Catalyst2->Reaction2 Purification Purification (Precipitation & Filtration) Reaction2->Purification Polyurethane Polyurethane Purification->Polyurethane

Caption: Experimental workflow for the synthesis of polyurethanes from dimethylcarbamate.

Signaling_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbamate R'(-O-CO-NH-CH3)2 Dimethyl Dicarbamate Polycondensation Polycondensation/ Transurethanization Dicarbamate->Polycondensation Diol HO-R-OH Diol Diol->Polycondensation Byproduct - 2n CH3OH (Methanol) Polycondensation->Byproduct Polyurethane -[R'-O-CO-NH-R-NH-CO-O-]n- Polyurethane Polycondensation->Polyurethane Catalyst Catalyst (e.g., TBD, KOtBu) Catalyst->Polycondensation

Caption: Chemical reaction pathway for non-isocyanate polyurethane synthesis.

References

Troubleshooting & Optimization

how to improve the yield of dimethylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dimethylcarbamate (DMC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound (DMC)?

A1: this compound is primarily synthesized through several routes. The urea (B33335) methanolysis process is a common method due to the low cost and availability of reactants like urea and methanol (B129727).[1][2] Another significant route is the reaction of amines with dimethyl carbonate.[3][4][5] Other methods include the oxidative carbonylation of methanol, though this can have drawbacks such as low production rates and the need for corrosion-resistant equipment.[6] The direct synthesis from carbon dioxide and methanol is desirable for its high conversion rate, but often results in low yields due to the stability of CO2 and catalyst deactivation by water.[1]

Q2: My this compound synthesis reaction has a low yield. What are the primary factors to investigate?

A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Catalyst Choice and Activity: The type and activity of the catalyst are crucial. For the urea methanolysis route, catalysts like polyphosphoric acid and zinc oxide have shown effectiveness.[1] For synthesis from amines, catalysts such as ytterbium triflate and various metal compounds can be employed.[4][7]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that require optimization.[1][8]

  • Reactant Molar Ratio: The ratio of reactants, such as the methanol to urea ratio, significantly impacts the yield.[1]

  • Removal of Byproducts: Byproducts like ammonia (B1221849) and water can inhibit the reaction or deactivate the catalyst.[1][6] Efficient removal of these byproducts is essential to drive the reaction forward.[9]

  • Solvent Choice: The solvent can influence the solubility of reactants and the overall reaction rate.[10]

Q3: How does temperature affect the yield of this compound synthesis?

A3: Temperature has a significant impact on the reaction, but the optimal temperature can vary depending on the synthesis route. For instance, in the urea methanolysis route, temperatures between 140-160°C have been shown to produce higher DMC yields compared to higher temperatures of 170-180°C, which may favor the formation of the intermediate, methyl carbamate (B1207046) (MC).[1] In other syntheses, increasing the temperature from 180 to 190°C has been shown to increase the yield of dicarbamates, but a further increase to 200°C can lead to a decrease in yield due to side reactions.[8]

Q4: What is the role of pressure in the synthesis of this compound?

A4: In the urea methanolysis route, the reaction is often carried out in an autoclave under pressure, with pressures ranging from 1 to 20 atm.[1] In some cases, CO2 is used to increase the pressure.[1] The pressure helps to maintain the reactants in the liquid phase at the desired reaction temperature.

Q5: Can byproducts affect the synthesis? How can they be managed?

A5: Yes, byproducts can significantly decrease the yield. In the urea methanolysis route, the formation of ammonia can inhibit the reaction.[1] Other byproducts such as isocyanic acid, biuret, and cyanuric acid can also decrease the conversion of the methyl carbamate intermediate to DMC.[1] Efficient removal of ammonia, for example by stripping with an inert gas or superheated methanol, is crucial to shift the reaction equilibrium towards the product.[6][9]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No Product Formation Inactive or unsuitable catalyst.- Verify the catalyst's activity and purity.- Experiment with different catalysts known to be effective for the specific reaction (e.g., Polyphosphoric acid, ZnO for urea methanolysis).[1]
Suboptimal reaction temperature.- Optimize the reaction temperature. For urea methanolysis, a range of 140-160°C is often effective.[1]
Incorrect reactant molar ratio.- Adjust the molar ratio of reactants. For urea methanolysis, a higher methanol to urea ratio (e.g., 14:1) can favor DMC formation.[1]
Presence of water in reactants or solvent.- Use anhydrous solvents and ensure reactants are dry, as water can deactivate some catalysts and interfere with the reaction.[10]
Formation of Multiple Byproducts Side reactions due to high temperature.- Lower the reaction temperature to minimize side reactions.[8]
Presence of ammonia.- Implement a method to remove ammonia as it forms, such as stripping with an inert gas.[6][9]
Incorrect stoichiometry.- Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts.[1]
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.- Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity and improve extraction efficiency into the organic layer.[10]
Emulsion formation during extraction.- Add a small amount of brine or a different organic solvent to break the emulsion.

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on this compound (DMC) Yield via Urea Methanolysis.

CatalystTemperature (°C)Pressure (atm)Reaction Time (h)Molar Ratio (Methanol:Urea)DMC Yield (%)Reference
Polyphosphoric acid1407.8414:167.4[1]
Zinc Oxide (ZnO)170-180---29[1]
ZnO-CeO2-La2O3----50.4[1]
ZnCl2----33.6[11]
Various Metal Oxides140-160--14:127.9 - 67[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Urea Methanolysis

This protocol is a generalized procedure based on common practices reported in the literature.[1]

Materials:

  • Urea

  • Anhydrous Methanol

  • Catalyst (e.g., Polyphosphoric acid or Zinc Oxide)

  • Autoclave reactor with stirring mechanism

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Ensure the autoclave reactor is clean and dry.

  • Charging Reactants: Add urea, anhydrous methanol, and the chosen catalyst to the autoclave in the desired molar ratio (e.g., 1:14 urea to methanol).

  • Sealing and Purging: Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 140-160°C).

    • Pressurize the reactor to the target pressure (e.g., 7.8 atm).

    • Begin stirring at a constant rate (e.g., 600-900 rpm).

    • Maintain these conditions for the specified reaction time (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully depressurize.

  • Product Analysis: Collect the reaction mixture and analyze the yield of this compound using gas chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants (Urea, Methanol, Catalyst) charge_reactor Charge Reactor prep_reactants->charge_reactor setup_reactor Setup Autoclave setup_reactor->charge_reactor seal_purge Seal & Purge charge_reactor->seal_purge heat_pressurize Heat & Pressurize seal_purge->heat_pressurize stir Stir for Reaction Time heat_pressurize->stir cool_depressurize Cool & Depressurize stir->cool_depressurize collect_sample Collect Sample cool_depressurize->collect_sample gc_analysis GC Analysis collect_sample->gc_analysis

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield start Low DMC Yield check_catalyst Check Catalyst (Activity, Purity) start->check_catalyst check_conditions Check Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_ratio Check Reactant Ratio start->check_ratio check_byproducts Analyze for Byproducts (e.g., Ammonia) start->check_byproducts solution_catalyst Optimize Catalyst check_catalyst->solution_catalyst solution_conditions Optimize Conditions check_conditions->solution_conditions solution_ratio Adjust Molar Ratio check_ratio->solution_ratio solution_byproducts Implement Byproduct Removal check_byproducts->solution_byproducts

Caption: Troubleshooting logic for low this compound yield.

References

identifying and characterizing side products in dimethylcarbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and characterizing side products in dimethylcarbamate (DMC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in this compound reactions?

A1: The most prevalent side products depend on the substrate and reaction conditions. For N-alkylation of amines , common side products include over-methylated amines (N,N-dimethylated products), the corresponding methylcarbamate, and N,N'-dimethylurea.[1][2][3][4] In the case of O-alkylation of phenols , side reactions can lead to C-alkylation of the aromatic ring, resulting in byproducts such as cresols and xylenols.[5][6]

Q2: How are these side products formed?

A2: Side product formation is often a result of the dual reactivity of this compound, which can act as both a methylating and a methoxycarbonylating agent. The reaction can proceed through two main pathways: a BAl2 mechanism (alkylation at the methyl group) and a BAc2 mechanism (acylation at the carbonyl group).[1][7] The choice of catalyst, base, and reaction conditions significantly influences which pathway is favored. For instance, the presence of CO2, a byproduct of the methylation reaction, can promote the formation of carbamates.[7]

Q3: What analytical techniques are best suited for identifying and quantifying these side products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is highly effective for separating and identifying a wide range of carbamate-related products due to its sensitivity and selectivity.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile impurities and byproducts.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for the definitive structural elucidation of isolated impurities and for quantitative analysis of product mixtures.[13][14][15][16]

Q4: Can reaction conditions be modified to minimize side product formation?

A4: Yes, optimizing reaction conditions is key to minimizing impurities. Careful selection of the catalyst and base can steer the reaction towards the desired product.[1] For N-methylation, removal of CO2 as it is formed can reduce the competitive formation of carbamates.[7] Temperature and reaction time also play a crucial role; for example, in O-methylation of phenols, lower temperatures can favor O-alkylation over C-alkylation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts

Potential Cause: Competing reaction pathways (methylation vs. methoxycarbonylation), incorrect stoichiometry, or presence of moisture.

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by HPLC-MS or GC-MS to identify the major components. This will help determine if the desired product is being consumed in subsequent reactions or if side reactions are predominating.

  • Optimize Catalyst/Base: The choice of catalyst and base is critical. For selective N-methylation, a solid catalyst like NaY faujasite can be effective, especially with the removal of CO2.[7] For O-methylation of phenols, a combination of K2CO3 and a phase-transfer catalyst can provide high selectivity.[17]

  • Control Reaction Temperature: High temperatures can promote side reactions. For instance, in the methylation of phenols, higher temperatures can lead to undesired C-alkylation.[5][6] Experiment with a lower reaction temperature to see if the selectivity for the desired product improves.

  • Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of this compound and other reactive intermediates, contributing to a complex reaction mixture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Check Stoichiometry: An excess of this compound may lead to over-methylation. Conversely, an insufficient amount may result in incomplete conversion. Carefully control the molar ratios of your reactants.

Issue 2: Identification of an Unexpected Peak in the Chromatogram

Potential Cause: Formation of a previously uncharacterized side product, such as a dimer, oligomer, or a rearranged product.

Troubleshooting Steps:

  • Isolate the Impurity: Use preparative HPLC or flash chromatography to isolate the unknown compound.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide clues about the structure.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity. 2D NMR techniques such as COSY, HSQC, and HMBC will be crucial for establishing the connectivity of the atoms and providing a definitive structure.[18]

  • Consider Potential Reaction Pathways: Based on the proposed structure, hypothesize a plausible mechanism for its formation from the starting materials and intermediates. This understanding can help in modifying the reaction conditions to prevent its formation in the future.

Data Presentation

Table 1: Common Side Products in this compound Reactions with Amines

Substrate TypeDesired ProductCommon Side ProductsAnalytical Method
Primary Aromatic AmineN-Methylated AmineN,N-Dimethylated Amine, N-Methyl CarbamateHPLC-MS, GC-MS
Primary Aliphatic AmineN-Methylated AmineN,N-Dimethylated Amine, N-Alkyl CarbamateHPLC-MS, GC-MS
Secondary AmineN-Methylated Amine(No over-methylation), N-Alkyl CarbamateHPLC-MS, GC-MS

Table 2: Common Side Products in this compound Reactions with Phenols

Substrate TypeDesired ProductCommon Side ProductsAnalytical Method
PhenolO-Methylated Phenol (Anisole)o-Cresol, p-Cresol, XylenolsGC-MS
Substituted PhenolO-Methylated PhenolRing-alkylated isomersGC-MS, HPLC-MS

Experimental Protocols

Protocol 1: General HPLC-MS/MS Method for the Analysis of this compound Reaction Mixtures

This protocol provides a starting point for the analysis of non-volatile products and byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[19]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute a wide range of compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a broader range of compounds.

    • Scan Mode: Full scan to identify all ions present, followed by product ion scans (MS/MS) on the major ions to obtain fragmentation data for structural elucidation.

    • Collision Energy: Optimize for each compound of interest to achieve characteristic fragmentation.

Protocol 2: General GC-MS Method for the Analysis of Volatile Byproducts

This protocol is suitable for identifying volatile impurities such as over-methylated amines or C-alkylated phenols.

  • Sample Preparation:

    • For liquid samples, dilute a small aliquot in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

    • For solid samples, consider headspace analysis. Place a small amount of the solid in a headspace vial and heat to release volatile compounds.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all volatile components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan over a mass range of m/z 40-500.

    • Library Search: Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification of the compounds.

Protocol 3: ¹³C NMR for Quantitative Analysis

This protocol can be used to determine the relative amounts of different products and byproducts in a mixture.

  • Sample Preparation:

    • Isolate a representative sample of the final reaction mixture after workup.

    • Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Add an internal standard with a known concentration if absolute quantification is required.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: ¹³C NMR with inverse-gated decoupling. This pulse sequence minimizes the Nuclear Overhauser Effect (NOE) to ensure that the signal integrals are more directly proportional to the number of nuclei.

    • Relaxation Delay (d1): Use a long relaxation delay (e.g., 5 times the longest T₁ of the carbons of interest) to allow for full relaxation of the nuclei between scans. This is crucial for accurate quantification.

    • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the different compounds. The ratio of the integrals will give the molar ratio of the components in the mixture.[14]

Visualizations

ReactionPathways cluster_reactants Reactants cluster_products Products Amine Amine N_Methyl_Amine N-Methyl Amine (Desired Product) Amine->N_Methyl_Amine BAl2 Mechanism Carbamate N-Alkyl Carbamate (Side Product) Amine->Carbamate BAc2 Mechanism DMC Dimethyl Carbonate DMC->N_Methyl_Amine DMC->Carbamate Over_Methylation N,N-Dimethyl Amine (Side Product) DMC->Over_Methylation N_Methyl_Amine->Over_Methylation Further BAl2

Caption: Competing reaction pathways in the N-alkylation of amines with dimethyl carbonate.

TroubleshootingWorkflow Start Unexpected Result Analyze Analyze Reaction Mixture (HPLC-MS, GC-MS) Start->Analyze Identify Identify Side Products Analyze->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Optimize Optimize Reaction Conditions (Temp, Catalyst, Stoichiometry) Hypothesize->Optimize Re-run Re-run Reaction Optimize->Re-run Success Successful Synthesis Re-run->Success Improved Outcome Failure Further Troubleshooting Re-run->Failure No Improvement

Caption: A logical workflow for troubleshooting unexpected side products in this compound reactions.

References

Technical Support Center: Purification of Crude Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of Crude Dimethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of crude this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic route employed.

  • From Dimethylamine (B145610) and Methyl Chloroformate: This is a common laboratory-scale synthesis. Potential impurities include:

    • Unreacted Dimethylamine: A volatile and basic impurity.

    • Triethylamine (B128534) or other base: If used as an acid scavenger.

    • Dimethylamine Hydrochloride: A salt byproduct if a tertiary amine base is not used.

    • Water: From the work-up procedure.

    • Solvents: Residual solvents from the reaction or extraction (e.g., dichloromethane, diethyl ether).

  • From Dimethylamine and Dimethyl Carbonate: This is a greener synthetic alternative. Potential impurities include:

    • Unreacted Dimethylamine and Dimethyl Carbonate.

    • Methanol (B129727): A byproduct of the reaction.

    • N-methylated byproducts: Can form under certain catalytic conditions.[1]

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: this compound can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[2][3] Hydrolysis will yield dimethylamine and methanol. To minimize degradation, it is crucial to work under neutral conditions and avoid excessive heat during purification steps like distillation.

Q3: What is the best general approach for purifying crude this compound?

A3: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. A general workflow could be:

  • Aqueous Work-up: Neutralize the reaction mixture and perform a liquid-liquid extraction to remove water-soluble impurities.

  • Drying: Dry the organic layer containing the crude product over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Final Purification: Choose one of the following methods based on the remaining impurities:

    • Vacuum Distillation: Effective for removing non-volatile impurities and residual solvents on a larger scale.

    • Column Chromatography: Excellent for removing impurities with similar boiling points to the product.

    • Recrystallization: Suitable for removing small amounts of impurities if a suitable solvent system can be found, although this compound's low melting point can make this challenging.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

A. Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid.- Inefficient stirring.- Ensure smooth and vigorous stirring with a magnetic stir bar.- Use a properly sized distillation flask (not more than two-thirds full).- Ensure a stable vacuum is achieved before heating.
Product Not Distilling at the Expected Temperature - Incorrect pressure reading.- Leaks in the vacuum apparatus.- Presence of volatile impurities.- Calibrate your vacuum gauge.- Check all glass joints for proper sealing and ensure vacuum tubing is not cracked.- Collect a forerun of low-boiling impurities before collecting the main product fraction.
Product Decomposes in the Distillation Pot - Excessive heating temperature.- Prolonged heating time.- Use a lower distillation pressure to reduce the boiling point.[4]- Use a heating mantle with a temperature controller to avoid overheating.- Minimize the distillation time.
Low Recovery of Product - Hold-up in the distillation column.- Product co-distilling with impurities.- For small-scale distillations, use a short-path distillation apparatus.- Ensure the distillation column is well-insulated to maintain a proper temperature gradient.- Monitor the purity of fractions by TLC or GC to ensure sharp cuts are made.
B. Recrystallization
Problem Possible Cause(s) Solution(s)
"Oiling Out" Instead of Crystal Formation - The boiling point of the solvent is higher than the melting point of the impure product.- The solution is supersaturated.- Choose a lower-boiling solvent.- Add a small amount of additional hot solvent to reduce saturation and allow for slow cooling.- Try a mixed solvent system.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent used).- The solution is too pure, lacking nucleation sites.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
Low Yield of Crystals - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals.
Crystals Appear Impure (e.g., colored) - Incomplete removal of colored impurities.- Co-crystallization of impurities.- Treat the hot solution with activated charcoal before filtration to remove colored impurities.- Ensure slow cooling to promote selective crystallization.- A second recrystallization may be necessary.
C. Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column was not packed properly.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product is not Eluting from the Column - The eluent is not polar enough.- The product is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent.- If using silica (B1680970) gel (acidic), consider adding a small amount of a basic modifier like triethylamine to the eluent to help elute basic compounds.
Streaking or Tailing of the Product Band - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small percentage of a more polar solvent to the eluent.- For basic compounds on silica gel, adding a small amount of triethylamine can improve peak shape.- Use a larger column or load less crude material.

III. Experimental Protocols

A. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards for calibration if quantitative analysis is required.

  • GC-MS Conditions:

    • Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to library databases.[5]

    • Assess purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

B. Purification by Vacuum Distillation

This protocol is suitable for purifying liquid crude this compound on a gram scale or larger.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, a collection flask, and a magnetic stirrer.

    • Ensure all glassware is free of cracks and all joints are properly greased and sealed.[4]

  • Procedure:

    • Place the crude this compound and a magnetic stir bar into the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring and slowly evacuate the system.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Boiling Point Data for this compound:

Pressure (mmHg)Approximate Boiling Point (°C)
760100.4[6]
1255-60[7]

Note: A pressure-temperature nomograph can be used to estimate the boiling point at different pressures.[8][9]

C. Purification by Column Chromatography

This protocol is suitable for small to medium-scale purification to remove impurities with similar boiling points.

  • Preparation:

    • Select an Eluent: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

    • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[10]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the solvent mixture.

    • Monitor the composition of the collected fractions by TLC.

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

IV. Visual Guides

A. General Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Drying Drying of Organic Layer Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval PurificationChoice Choice of Purification SolventRemoval->PurificationChoice Distillation Vacuum Distillation PurificationChoice->Distillation  Large Scale / Non-volatile Impurities Chromatography Column Chromatography PurificationChoice->Chromatography  Small Scale / Similar Boiling Points Recrystallization Recrystallization PurificationChoice->Recrystallization  Final Polishing / Solid Product PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of crude this compound.

B. Troubleshooting Logic for Low Yield in Recrystallization

RecrystallizationTroubleshooting Start Low Recrystallization Yield CheckSolvent Too much solvent used? Start->CheckSolvent CheckCooling Incomplete precipitation? CheckSolvent->CheckCooling No Evaporate Concentrate mother liquor to get a second crop. CheckSolvent->Evaporate Yes CheckSolubility Product too soluble in cold solvent? CheckCooling->CheckSolubility No CoolLonger Cool solution in an ice bath for a longer period. CheckCooling->CoolLonger Yes ChangeSolvent Choose a different solvent or a mixed-solvent system. CheckSolubility->ChangeSolvent Yes Success Improved Yield Evaporate->Success CoolLonger->Success ChangeSolvent->Success

Caption: Troubleshooting guide for low yield in recrystallization.

References

troubleshooting stability and degradation issues of dimethylcarbamate solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethylcarbamate Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting stability and degradation issues of this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of potency in this compound solutions is often due to chemical degradation. The primary degradation pathway for carbamates is hydrolysis, where the ester linkage is cleaved by water.[1] This process can be significantly accelerated by several factors:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis.[1][2] Alkaline conditions (high pH) are particularly detrimental.

  • Temperature: Elevated temperatures increase the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[2]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[2]

  • Presence of Oxidizing Agents: Contact with oxidizing agents can lead to the degradation of the this compound molecule.[3]

  • Solvent: The type of solvent used can influence the stability of the solution.

Q2: What are the typical degradation products of this compound?

A2: The degradation of this compound primarily occurs through hydrolysis, leading to the formation of dimethylamine (B145610) and carbon dioxide, with the intermediate formation of carbamic acid. Under certain conditions, reaction with alcohols (like methanol (B129727) used as a solvent) can lead to the formation of other carbonate species.[4] Identifying these degradation products is crucial for understanding the stability of your compound and can be achieved using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Q3: How should I prepare and store my this compound solutions to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.

  • Preparation:

    • Use high-purity, anhydrous solvents whenever possible to minimize water content. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for stock solutions.[8]

    • For aqueous experiments, prepare solutions fresh daily. If a buffer is required, use one that maintains a slightly acidic to neutral pH, as carbamates are generally more stable in this range.[9]

    • Ensure complete dissolution by gentle warming (not exceeding 37°C) and vortexing or sonicating if necessary.[8]

  • Storage:

    • Solid Form: For long-term storage, keep solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[8]

    • Stock Solutions (in anhydrous solvent like DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

    • Aqueous Solutions: It is highly recommended to prepare aqueous solutions immediately before use. If short-term storage is unavoidable, keep them at 2-8°C and protected from light.

Q4: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if these are degradation products?

A4: The appearance of new peaks in your HPLC analysis is a strong indicator of degradation or the presence of impurities. To confirm if these are degradation products, you can:

  • Perform a Forced Degradation Study: Intentionally stress your this compound solution under various conditions (acid, base, oxidation, heat, light) to generate degradation products.[10][11][12] Comparing the chromatograms of the stressed samples with your experimental sample can help identify the unknown peaks.

  • Utilize LC-MS: This powerful technique can provide the mass-to-charge ratio of the unknown peaks, which is invaluable for their identification and structural elucidation.[5][7]

  • Check Peak Purity: Use a photodiode array (PDA) detector with your HPLC to assess the spectral purity of your main compound peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.[13]

Q5: My experimental results are inconsistent. Could this be related to solution instability?

A5: Yes, inconsistent results are a common consequence of using a degraded or partially degraded solution. If the concentration of the active this compound is not consistent across experiments, it will lead to variability in your data. To troubleshoot this:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a reliable stock for each experiment.

  • Control Experimental Conditions: Ensure that the pH, temperature, and light exposure are consistent throughout your experiments.

  • Include a Vehicle Control: Always run a control with the solvent used to dissolve the this compound to account for any effects of the solvent itself.[8]

  • Assess Stability in Your Experimental Medium: It is good practice to determine the stability of this compound in your specific cell culture or assay buffer under the conditions of your experiment.

Data Presentation

Table 1: Factors Affecting the Stability of Carbamate Solutions

FactorEffect on StabilityRecommendations
pH Highly susceptible to hydrolysis, especially in alkaline and strongly acidic conditions.[1][2]Maintain solutions at a slightly acidic to neutral pH. Use appropriate buffers for aqueous solutions.[9]
Temperature Increased temperature accelerates degradation.[2]Store solutions at recommended low temperatures (2-8°C for short-term, -20°C to -80°C for long-term stock). Avoid heat.[8]
Light Exposure to UV and visible light can cause photodegradation.[2]Store solutions in amber vials or protect them from light using aluminum foil.[2]
Solvent The presence of water promotes hydrolysis. Other solvent properties can also affect stability.Use anhydrous solvents for stock solutions. Prepare aqueous solutions fresh.
Oxidizing Agents Can lead to oxidative degradation of the molecule.[3]Avoid contact with strong oxidizing agents.

Table 2: Quantitative Stability Data for a Structurally Related Compound (Dimethyl Fumarate)

pHHalf-life (t1/2)Time to 10% Degradation (t90)Stability Order
1Calculated from degradation rate constantCalculated from degradation rate constant4
3Calculated from degradation rate constantCalculated from degradation rate constant3
5Calculated from degradation rate constantCalculated from degradation rate constant2
7Calculated from degradation rate constantCalculated from degradation rate constant1 (Most Stable)
9Calculated from degradation rate constantCalculated from degradation rate constant5 (Least Stable)

Data adapted from a study on dimethyl fumarate (B1241708), which showed decreasing stability in the pH order of 7 < 5 < 3 < 1 < 9.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Studies

Objective: To prepare this compound solutions in a consistent and reproducible manner for use in stability and degradation experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified water (HPLC grade)

  • 1 N Hydrochloric Acid (HCl)[15]

  • 1 N Sodium Hydroxide (NaOH)[15]

  • Appropriate buffers (e.g., phosphate (B84403) or citrate)

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of solid this compound. b. Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired concentration. c. Ensure complete dissolution by vortexing. Gentle warming (not exceeding 37°C) or brief sonication can be used if necessary.[8] d. Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Preparation of Aqueous Working Solutions: a. On the day of the experiment, thaw a single aliquot of the DMSO stock solution. b. Dilute the stock solution to the final desired concentration using purified water or an appropriate buffer. c. When preparing dilutions, add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent precipitation. d. The final concentration of DMSO in the working solution should typically be kept below 0.5% to avoid solvent-induced effects in biological assays. e. Prepare these aqueous solutions immediately before use.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[1][10][11][12]

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Purified water (HPLC grade)

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a PDA or UV detector

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[1]

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).[1]

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).[3]

    • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[2]

    • Photolytic Degradation: Expose the this compound solution to a light source in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[2]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the initial concentration with the mobile phase.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.[14]

Note: The following is a general starting point. Method optimization will be required based on the specific degradation profile observed.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA or multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[14]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH adjusted to ~2.6)[14]

    • B: Acetonitrile or Methanol[14]

  • Gradient Elution:

    • A linear gradient can be used to ensure the elution of both the parent compound and any more or less polar degradation products. A typical starting gradient could be:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: 5% A, 95% B

      • 18-20 min: Linear gradient back to 95% A, 5% B

      • 20-25 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 25-30°C[14]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (a UV scan should be performed).

  • Injection Volume: 10-20 µL

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study (Protocol 2).

  • Data Evaluation:

    • Assess the separation of the this compound peak from all degradation product peaks.

    • Check for peak purity of the parent peak using the PDA detector.

    • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Mandatory Visualization

This compound Degradation Pathways This compound This compound Solution Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺, or OH⁻ Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photolysis Photolysis (Light) This compound->Photolysis Thermal Thermal Degradation (Heat) This compound->Thermal Degradation_Products Degradation Products (e.g., Dimethylamine, CO2) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal->Degradation_Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Primary degradation pathways for this compound solutions.

Troubleshooting Workflow for this compound Stability Start Inconsistent Results or Loss of Potency Observed Check_Storage Review Solution Preparation & Storage Conditions Start->Check_Storage Improper_Storage Improper Storage or Preparation Check_Storage->Improper_Storage No Proper_Storage Proper Procedures Followed Check_Storage->Proper_Storage Yes Prepare_Fresh Prepare Fresh Solution & Re-run Experiment Improper_Storage->Prepare_Fresh Still_Issues Issues Persist? Proper_Storage->Still_Issues Prepare_Fresh->Still_Issues Forced_Degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Still_Issues->Forced_Degradation Yes End Problem Resolved Still_Issues->End No Analyze_HPLC Analyze by Stability-Indicating HPLC-MS Forced_Degradation->Analyze_HPLC Identify_Degradants Identify Degradation Products & Optimize Conditions Analyze_HPLC->Identify_Degradants

Caption: A logical workflow for troubleshooting stability issues.

Experimental Workflow for a Stability Study Prep_Solution Prepare this compound Solution T0_Sample Analyze T=0 Sample (Baseline) Prep_Solution->T0_Sample Stress_Conditions Expose Solution to Stress Conditions (e.g., Temp, pH, Light) Prep_Solution->Stress_Conditions HPLC_Analysis Analyze Samples by Stability-Indicating HPLC T0_Sample->HPLC_Analysis Time_Points Collect Aliquots at Defined Time Points Stress_Conditions->Time_Points Time_Points->HPLC_Analysis Data_Analysis Quantify Parent Compound & Degradation Products HPLC_Analysis->Data_Analysis Kinetics Determine Degradation Rate and Half-life Data_Analysis->Kinetics

Caption: A standard workflow for conducting a stability study.

References

Technical Support Center: Optimization of N-Methylation using Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for N-methylation using dimethyl carbonate (DMC). Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance the efficiency and selectivity of your methylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-methylation of amines using dimethyl carbonate.

Problem Possible Cause Solution
Low or No Conversion Low Reaction Temperature: DMC's reactivity is significantly lower than traditional methylating agents like methyl halides at moderate temperatures.[1][2]Increase the reaction temperature. Optimal temperatures are often in the range of 120-180 °C.[1][3]
Inactive Catalyst: The catalyst may be poisoned or not suitable for the specific substrate.Ensure the catalyst is fresh and properly activated. Consider screening different catalysts, such as zeolites (e.g., NaY, 13X) or metal nanoparticles (e.g., Cu-Zr).[1][3]
Insufficient Reaction Time: The reaction may not have reached completion.Increase the reaction time. Monitor the reaction progress using techniques like GC or TLC to determine the optimal duration.[1]
Low Selectivity: Formation of N-Carbamate Byproduct Reaction Mechanism: The amine can attack the carbonyl group of DMC (BAc2 mechanism), leading to the formation of an N-methoxycarbonyl derivative (carbamate).[3][4][5] This is a common competing reaction pathway.[5]Increase Temperature: Higher temperatures can favor the decarboxylation of the carbamoylated product, leading to the desired N-methylated product.[1][2] Use of CO2 Pressure: The presence of CO2 can, in some cases, suppress N-methylation and favor carbamate (B1207046) formation. Conversely, removing CO2 can enhance methylation selectivity.[4][6][7] Catalyst Choice: Certain catalysts can enhance the selectivity towards methylation over carbamoylation.[1][2]
Low Selectivity: Formation of N,N-Dimethylated Byproduct Over-methylation: The initially formed mono-methylated amine is often more nucleophilic than the starting primary amine, leading to a second methylation.[1][2]Control Stoichiometry: Use a strict 1:1 molar ratio of the amine to dimethyl carbonate.[5] However, DMC is often used in excess as a solvent and reagent.[1][3] Optimize Reaction Time: Shorter reaction times may favor the mono-methylated product. Monitor the reaction progress closely. Two-Step Procedure: In some cases, a two-step process involving the formation and subsequent hydrolysis of N-methyl-N-arylcarbamates can be employed to obtain the mono-N-methylated product.[3]
Difficult Product Purification Similar Polarity of Products: The starting material, mono-methylated, and di-methylated products may have similar polarities, making chromatographic separation challenging.Optimize Chromatography: Use a high-efficiency column and carefully select the eluent system. Derivative Formation: Consider derivatizing the product mixture to alter the polarity of the components for easier separation.
Reaction Stalls or is Sluggish Presence of CO2: The co-product CO2 can inhibit the reaction in some catalytic systems.[4][7]Remove CO2: Purging the reaction with an inert gas like nitrogen can remove CO2 and improve reaction rates and selectivity towards methylation.[4]

Frequently Asked Questions (FAQs)

Q1: Why is dimethyl carbonate considered a "green" methylating agent?

A1: Dimethyl carbonate is considered an environmentally benign methylating agent for several reasons. It is non-toxic, biodegradable, and has low bioaccumulation potential compared to traditional reagents like methyl halides and dimethyl sulfate, which are highly toxic and carcinogenic.[1][2][3][8] The byproducts of methylation with DMC are typically methanol (B129727) and carbon dioxide, which are less harmful and can be recycled.[1][2]

Q2: What is the mechanism of N-methylation using dimethyl carbonate?

A2: The reaction can proceed through two main pathways. The desired N-methylation occurs via a BAl2 mechanism, where the amine's nitrogen atom attacks the methyl group of DMC.[4] However, a competing BAc2 mechanism can occur, where the amine attacks the carbonyl carbon of DMC, leading to the formation of a carbamate byproduct.[4] The reaction conditions and catalyst used can influence which pathway is favored.[3][4]

Q3: How can I improve the selectivity for mono-N-methylation over di-N-methylation?

A3: Achieving high selectivity for mono-N-methylation can be challenging due to the increased nucleophilicity of the mono-methylated product.[1][2] Strategies to improve selectivity include careful control of stoichiometry, optimizing reaction time, and using specific catalysts like faujasite zeolites, which have shown high selectivity for mono-N-methylation of aromatic amines.[3] A two-step procedure involving the formation and subsequent hydrolysis of an N-methylcarbamate intermediate has also been used.[3]

Q4: What role does a catalyst play in this reaction?

A4: Catalysts are often necessary to overcome the lower reactivity of DMC at moderate temperatures.[1][2] They can enhance both the reaction rate and the selectivity towards the desired N-methylated product over the carbamate byproduct.[1][2] Different catalysts, such as zeolites (e.g., Y- and X-type faujasites) and metal nanoparticles (e.g., Cu-Zr), have been shown to be effective.[1][3]

Q5: What is the effect of pressure and CO2 on the reaction?

A5: The effect of CO2 pressure can be complex. In the synthesis of methyl carbamates from primary aliphatic amines and DMC, increasing CO2 pressure can improve selectivity towards the carbamate by inhibiting the competing N-methylation reaction.[6] Conversely, for selective N-methylation, removing the co-produced CO2, for instance by purging with nitrogen, can significantly improve the yield of the methylated product by preventing the competitive formation of carbamates.[4][7]

Data Presentation

Table 1: Effect of Catalyst on N-Methylation of Aniline with DMC

EntryCatalystTemperature (°C)Time (min)Conversion (%)Selectivity to N-Methylaniline (%)Reference
113X Zeolite13010093.192.8[3]
2KY Zeolite13010072.396.7[3]
3NaY Zeolite13010078.597.7[3]
4K2CO315024033.0-[3]

Table 2: Influence of Temperature on N-Methylation of Benzylamine with DMC using Cu-Zr Bimetallic Nanoparticles

EntryTemperature (°C)Mono-methylated Product Yield (%)Di-methylated Product Yield (%)
190LowLow
2120LowLow
3150IncreasedIncreased
4180IncreasedIncreased
5210Minor ChangeMinor Change
Data derived from graphical representation in the source.[1]

Table 3: N-Methylation of Various Amines with DMC using Cu-Zr Bimetallic Nanoparticles

EntryAmineMono-methylated Product (%)Di-methylated Product (%)Carbamoylated Product (%)
1Benzylamine45469
24-Methylbenzylamine484210
34-Methoxybenzylamine523513
4Aniline652510
54-Methylaniline721810
6N-Methylaniline-919
Reaction Conditions: Amine (30 mmol), DMC (100 mmol), Catalyst (20 mol %), 180 °C, 4 h.[1][2]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Aromatic Amines using Zeolite Catalyst

This protocol is adapted from the selective mono-N-methylation of primary aromatic amines over faujasite zeolites.[3]

  • Reactor Setup: Place the primary aromatic amine, dimethyl carbonate (DMC), and the zeolite catalyst (e.g., 13X, NaY, or KY faujasite) in a stainless-steel autoclave. DMC is typically used in large excess and also serves as the solvent.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the autoclave to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid zeolite catalyst.

  • Solvent Removal: Remove the excess DMC from the filtrate by distillation under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N-methylated amine.

Protocol 2: N-Methylation of Amines using Cu-Zr Bimetallic Nanoparticles

This protocol is based on the N-methylation of amines with DMC over biogenic Cu-Zr bimetallic nanoparticles.[1][2]

  • Reactor Setup: In a high-pressure autoclave, combine the amine, dimethyl carbonate (DMC), and the Cu-Zr bimetallic nanoparticle catalyst.

  • Reaction Conditions: Seal the autoclave and heat the mixture to the optimized temperature (e.g., 180 °C) for a specific duration (e.g., 4 hours).

  • Work-up: After the reaction period, cool the autoclave to ambient temperature.

  • Catalyst Recovery: The heterogeneous catalyst can be recovered by filtration for potential reuse.

  • Product Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the conversion and selectivity.

  • Purification: If required, purify the product by fractional distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_purification Purification reagents Select Amine, DMC, and Catalyst setup Assemble Autoclave reagents->setup conditions Set Temperature and Time setup->conditions monitoring Monitor Progress (GC/TLC) conditions->monitoring cooldown Cool Reaction monitoring->cooldown Reaction Complete filtration Filter Catalyst cooldown->filtration extraction Solvent Removal/ Extraction filtration->extraction analysis Analyze Purity (GC/NMR) extraction->analysis purify Column Chromatography/ Distillation analysis->purify Impure product Isolated Product analysis->product Pure purify->product

Caption: General experimental workflow for N-methylation using dimethyl carbonate.

troubleshooting_guide cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues start Low Yield or Poor Selectivity check_conversion Is Conversion Low? start->check_conversion Check Yield check_byproducts What are the main byproducts? start->check_byproducts Check Selectivity increase_temp Increase Temperature check_conversion->increase_temp Yes increase_time Increase Reaction Time increase_temp->increase_time check_catalyst Check Catalyst Activity increase_time->check_catalyst carbamate N-Carbamate check_byproducts->carbamate dimethyl N,N-Dimethyl check_byproducts->dimethyl handle_carbamate Increase Temp. Remove CO2 carbamate->handle_carbamate handle_dimethyl Adjust Stoichiometry Reduce Time dimethyl->handle_dimethyl

Caption: Troubleshooting decision tree for common issues in N-methylation with DMC.

References

cleavage and deprotection conditions for dimethylcarbamate protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylcarbamate protecting groups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cleavage and deprotection of this compound groups.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • Isolated product yield is lower than anticipated.

  • ¹H NMR of the crude product shows signals corresponding to the this compound group (typically two singlets around 2.8-3.2 ppm).

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Increase the equivalents of the deprotecting agent. For nucleophilic cleavage, ensure the nucleophile is not consumed by other electrophilic sites in the molecule.
Low Reaction Temperature Some deprotection methods require elevated temperatures to proceed at a reasonable rate. For example, nucleophilic cleavage with 2-mercaptoethanol (B42355) is often carried out at 75°C.[1][2][3] Cautiously increase the reaction temperature while monitoring for potential side reactions.
Steric Hindrance If the this compound group is in a sterically congested environment, deprotection may be slower. Consider switching to a less sterically demanding deprotecting agent or a method that is less sensitive to steric effects.
Inappropriate Solvent Ensure the substrate is fully soluble in the chosen solvent. For reactions involving ionic reagents, a polar aprotic solvent like DMF or DMAc is often beneficial.
Deactivated Substrate Electron-donating groups on an aryl ring can make the carbamate (B1207046) less susceptible to nucleophilic attack. More forcing conditions or a different deprotection strategy may be required.

Logical Workflow for Troubleshooting Incomplete Deprotection

G start Incomplete Deprotection Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK success Deprotection Successful check_reagents->success Issue Found & Corrected change_solvent Change Solvent System increase_temp->change_solvent No Improvement increase_temp->success Improvement change_method Switch Deprotection Method change_solvent->change_method No Improvement change_solvent->success Improvement change_method->success

Caption: A flowchart for troubleshooting incomplete this compound deprotection.

Issue 2: Observation of Side Products

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in LC-MS.

  • Complex ¹H NMR spectrum of the crude product.

  • Difficulty in purifying the desired product.

Possible Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Hydrolysis of other sensitive functional groups (e.g., esters) Use of strong basic or acidic conditions.Switch to a milder, more selective deprotection method such as reductive cleavage for aryl carbamates or specific nucleophilic conditions.
Alkylation of the deprotected amine or phenol (B47542) The deprotection reagent or byproducts may be alkylating agents.Choose a deprotection method where the byproducts are non-reactive or can be easily scavenged.
Ring opening or rearrangement of the substrate Harsh reaction conditions (high temperature or strong acid/base).Employ milder conditions, even if it requires longer reaction times. Screen different deprotection methods to find one compatible with the substrate.
Formation of ureas (from amine deprotection) Reaction of the deprotected amine with remaining activated carbamate or isocyanate intermediates.Ensure complete conversion of the starting material. A scavenger resin may be used to remove isocyanate intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving a this compound protecting group?

A1: The choice of deprotection method depends on the nature of the substrate (e.g., protecting an amine vs. a phenol) and the presence of other functional groups. Common methods include:

  • For Aryl Dimethylcarbamates (protecting phenols):

    • Reductive Cleavage: This is a mild and efficient method using reagents like the Schwartz reagent. It is selective and tolerates a wide range of functional groups.[4]

    • Basic Hydrolysis: Using strong bases like NaOH or KOH can be effective, but may not be suitable for substrates with base-labile functional groups. The reaction often requires heating.

    • Nucleophilic Cleavage: Reagents like methylamine (B109427) or 2-mercaptoethanol can be used, often at elevated temperatures.[1][2][3]

  • For N-Dimethylcarbamates (protecting amines):

    • Acidic Hydrolysis: Strong acids can cleave the carbamate, but this method lacks selectivity if other acid-sensitive groups are present.

    • Nucleophilic Cleavage: Similar to aryl carbamates, nucleophiles can be employed. 2-mercaptoethanol in the presence of a base has been shown to be effective for various carbamates.[1][2][3]

Q2: How can I selectively deprotect a this compound group in the presence of other protecting groups like Boc or Cbz?

A2: Achieving selectivity depends on the specific combination of protecting groups:

  • vs. Boc: The Boc group is typically removed under acidic conditions (e.g., TFA), whereas dimethylcarbamates are generally more stable to acid. Therefore, selective removal of the Boc group is often possible. Conversely, using a mild, non-acidic method for this compound cleavage (like specific nucleophilic or reductive methods) should leave the Boc group intact.

  • vs. Cbz: The Cbz group is commonly removed by catalytic hydrogenolysis. Dimethylcarbamates are generally stable to these conditions, allowing for selective Cbz deprotection.

Q3: What are the typical work-up and purification procedures after this compound cleavage?

A3: The work-up procedure will vary depending on the deprotection method used.

  • General Work-up: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base to remove inorganic salts and water-soluble reagents.[5][6]

  • Purification:

    • Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying the deprotected product.[7]

    • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Acid/Base Extraction: For phenolic or amine products, extraction with an aqueous base or acid, respectively, followed by neutralization and re-extraction into an organic solvent can be a powerful purification tool.

    • Scavenger Resins: In some cases, scavenger resins can be used to remove excess reagents or byproducts. For instance, a basic resin can be used to capture an acidic phenolic product, which is then released by washing with a different solvent system.[8]

Q4: How can I monitor the progress of a this compound deprotection reaction?

A4: The most common methods for monitoring the reaction progress are:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. Staining with a suitable reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the masses of the starting material, product, and any major byproducts.

Q5: What are the characteristic NMR signals for a this compound group?

A5: The N,N-dimethyl group of a this compound typically appears as two distinct singlets in the ¹H NMR spectrum in the range of δ 2.8-3.2 ppm due to restricted rotation around the C-N bond.[9] The disappearance of these signals is a clear indication of successful deprotection.

Deprotection Conditions: A Comparative Overview

The following table summarizes common deprotection conditions for aryl dimethylcarbamates. Please note that optimal conditions can vary depending on the specific substrate.

Reagent(s)SolventTemperature (°C)Typical Reaction TimeSubstrate ScopeKey Considerations
Methylamine (40% in H₂O) H₂O5515 min - 1 hrPhenols (especially in oligonucleotide synthesis)Can also cleave other base-labile groups.
2-Mercaptoethanol, K₃PO₄ DMAc7524 hAmines (Cbz, Alloc, methyl carbamate)Good for substrates with functionalities sensitive to hydrogenolysis or Lewis acids.[1][2][3]
TBAF THFReflux8 hIndoles, AnilinesMilder than strong acid or base; effective for phenyl carbamates.[10]
NaOH or KOH H₂O/co-solventRT - 100VariesPhenolsNot suitable for base-sensitive substrates. Reaction kinetics can be complex.[11]

Experimental Protocols

Protocol 1: Nucleophilic Cleavage of an Aryl this compound with Methylamine

  • Dissolve the aryl this compound substrate in a suitable vial.

  • Add 40% aqueous methylamine solution.

  • Seal the vial and heat to 55°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 15-60 minutes).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., 1M HCl) to protonate the product phenol and neutralize the excess methylamine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Workflow for Nucleophilic Cleavage

G start Dissolve Substrate add_reagent Add Aqueous Methylamine start->add_reagent heat Heat to 55°C add_reagent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product workup->purify

Caption: A general workflow for the nucleophilic cleavage of an aryl this compound.

References

challenges in scaling up dimethylcarbamate production from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the production of dimethylcarbamate from the laboratory to a pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.At the pilot scale, mass and heat transfer can be limiting. Consider increasing the reaction time and ensure uniform heating. Use process analytical technology (PAT) to monitor reaction completion.
Side Reactions: Formation of byproducts such as N-methylated compounds or ureas.[1][2]Optimize the reaction temperature. At lower temperatures (around 90°C), methoxycarbonylation is favored, while higher temperatures can lead to methylation.[2] Ensure precise control of reactant addition to avoid localized high concentrations that can promote side reactions.
Catalyst Deactivation: The catalyst may lose activity due to coking (carbon deposition) or poisoning from impurities in the feedstock.[3][4][5]Implement a catalyst regeneration protocol. For solid catalysts, this may involve controlled oxidation to burn off coke. Ensure high purity of starting materials to prevent poisoning.[6]
Poor Product Quality / High Impurity Profile Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.The agitation system in the pilot plant reactor needs to be designed to ensure thorough mixing. Computational fluid dynamics (CFD) modeling can help optimize mixer design and speed.
Presence of Unreacted Starting Materials: Inadequate reaction time or non-optimal stoichiometry.Increase the reaction time and consider adjusting the molar ratio of the reactants at the pilot scale. Continuous monitoring can help determine the optimal endpoint.
Formation of Byproducts: Byproducts like isocyanic acid, biuret, and cyanuric acid can form, especially in the urea (B33335) methanolysis route.[1]Optimize reaction conditions to minimize the formation of these byproducts. This may involve adjusting temperature, pressure, and catalyst selection.[1]
Difficulty in Product Isolation and Purification Azeotrope Formation: this compound and methanol (B129727) can form an azeotrope, making separation by simple distillation difficult.[7]At the pilot scale, consider using extractive or azeotropic distillation to break the azeotrope. Process simulation can help in designing an effective separation train.
Emulsion Formation During Workup: This can complicate the separation of aqueous and organic layers.Adjust the pH of the aqueous phase or add a salt to break the emulsion. A different solvent system may be required at a larger scale.
Safety Concerns Exothermic Reaction: The reaction can be exothermic, and inadequate heat removal at the pilot scale can lead to a runaway reaction.The pilot plant reactor must have a robust cooling system. The rate of addition of reactants should be carefully controlled to manage the heat generated.
Handling of Hazardous Materials: Depending on the synthetic route, toxic reagents may be used.Implement strict safety protocols for handling and storage of all chemicals. Ensure the pilot plant is equipped with appropriate safety features, such as pressure relief valves and emergency shutdown systems.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound production from a lab to a pilot plant?

A1: The primary challenges include maintaining consistent reaction conditions (temperature, pressure, mixing), managing heat transfer in larger reactors, controlling side reactions and impurities, and ensuring process safety.[8] What works well in a small glass flask may not be directly translatable to a larger metal reactor due to differences in surface area-to-volume ratios and mixing dynamics.[8]

Q2: How does the choice of synthetic route impact scale-up challenges?

A2: The synthetic route has a major impact. For example, the urea methanolysis route is attractive due to low-cost starting materials but can suffer from low yields and the formation of several by-products that complicate purification.[1][9] Routes involving phosgene (B1210022) are highly efficient but introduce significant toxicity concerns that require specialized handling and containment facilities at the pilot scale.

Q3: My yield of this compound is significantly lower in the pilot plant compared to the lab. What should I investigate first?

A3: Start by verifying the three key parameters: temperature, mixing, and reactant stoichiometry. Ensure that the internal temperature of the reactor is uniform and matches the lab-scale conditions. Inefficient mixing is a common issue in larger vessels, leading to poor reaction kinetics. Also, confirm that the molar ratios of your reactants are being accurately delivered to the reactor.

Q4: I am observing new, unidentified impurities in my pilot plant batches. How can I identify and control them?

A4: The appearance of new impurities is common during scale-up due to longer reaction times or higher temperatures in certain zones of the reactor. Utilize analytical techniques like LC-MS and GC-MS to identify these impurities.[10] Once identified, you can often trace their formation to specific reaction conditions and adjust your process parameters (e.g., lower temperature, shorter residence time) to minimize them.

Q5: How can I prevent catalyst deactivation in a continuous pilot plant process?

A5: Catalyst deactivation can be caused by several factors, including the deposition of carbonaceous materials ("coking") or poisoning by impurities.[4][5][11] To mitigate this, ensure the purity of your feedstocks. If coking is the issue, you may need to implement a regeneration cycle for the catalyst, which could involve a controlled burnout of the carbon deposits.[6] The choice of a more robust catalyst may also be necessary.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Production Parameters for this compound Synthesis
ParameterLaboratory Scale (1 L Glass Reactor)Pilot Plant Scale (100 L Stainless Steel Reactor)
Reactant Molar Ratio (Amine:Carbonate) 1 : 1.21 : 1.1
Reaction Temperature 90°C ± 2°C90°C ± 5°C (with potential for hot spots)
Pressure Atmospheric1 - 2 barg (to control solvent boiling)
Reaction Time 4 - 6 hours8 - 12 hours
Catalyst Loading 1 mol%0.8 mol% (for economic viability)
Typical Yield 85 - 90%70 - 80%
Key Impurities
Unreacted Amine< 1%< 2%
N-Methylated Byproduct~2%~5%
Urea Byproduct< 0.5%< 1.5%

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound from dimethylamine (B145610) and dimethyl carbonate in a laboratory setting.

Materials:

  • Dimethylamine (40% solution in water)

  • Dimethyl carbonate

  • Sodium methoxide (B1231860) (catalyst)

  • Toluene (B28343) (solvent)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add dimethyl carbonate (1.2 moles) and toluene (500 mL).

  • Heat the mixture to 90°C with stirring.

  • Add sodium methoxide (0.01 moles) to the flask.

  • Slowly add the dimethylamine solution (1.0 mole) dropwise from the dropping funnel over 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 90°C for 4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Pilot-Plant Scale Synthesis of this compound

Objective: To produce this compound on a 100 L scale.

Equipment:

  • 100 L glass-lined or stainless steel reactor with heating/cooling jacket, agitator, reflux condenser, and charging ports.

  • Feed vessels for dimethylamine and dimethyl carbonate.

  • Receiving vessel for the product.

Procedure:

  • Charge the 100 L reactor with dimethyl carbonate (110 moles) and toluene (50 L).

  • Start the agitator and begin heating the reactor contents to 90°C using the heating jacket.

  • Once the temperature is stable, add the sodium methoxide catalyst (0.8 moles).

  • Begin the controlled addition of the dimethylamine solution (100 moles) from a feed vessel at a rate that maintains the internal reactor temperature at or below 95°C. This may take 2-3 hours.

  • After the addition is complete, maintain the reaction temperature at 90°C for 8-12 hours, or until process monitoring indicates the reaction is complete.

  • Cool the reactor contents to 30°C.

  • Transfer the reaction mixture to a work-up vessel.

  • Perform aqueous washes as in the lab-scale procedure, allowing for adequate phase separation time.

  • Transfer the organic layer to a distillation unit for solvent removal and product purification under vacuum.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start 1. Charge Flask lab_heat 2. Heat to 90°C lab_start->lab_heat lab_cat 3. Add Catalyst lab_heat->lab_cat lab_add 4. Add Amine lab_cat->lab_add lab_react 5. React for 4h lab_add->lab_react lab_workup 6. Aqueous Workup lab_react->lab_workup lab_purify 7. Purify lab_workup->lab_purify lab_end Final Product lab_purify->lab_end pilot_start 1. Charge Reactor pilot_heat 2. Heat to 90°C pilot_start->pilot_heat pilot_cat 3. Add Catalyst pilot_heat->pilot_cat pilot_add 4. Controlled Amine Addition pilot_cat->pilot_add pilot_react 5. React for 8-12h pilot_add->pilot_react pilot_workup 6. Aqueous Workup pilot_react->pilot_workup pilot_purify 7. Purify pilot_workup->pilot_purify pilot_end Final Product pilot_purify->pilot_end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow q1 Low Yield? q2 High Impurities? q1->q2 No a1 Check Temp. & Mixing q1->a1 Yes a3 Analyze Impurity Profile (LC-MS, GC-MS) q2->a3 Yes end Process Optimized q2->end No a2 Optimize Reaction Time a1->a2 a5 Check Catalyst Activity a2->a5 a4 Adjust T & Stoichiometry a3->a4 a4->q1 a5->q2

References

Technical Support Center: Resolving Analytical Issues in Dimethylcarbamate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical issues encountered during the chromatography of dimethylcarbamate and related compounds.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is more suitable for this compound analysis, GC or HPLC?

A1: The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, the required sensitivity, and the available equipment.

  • HPLC is generally preferred for the analysis of N-methylcarbamates because some of these compounds are thermally labile and may not be directly amenable to the high temperatures used in GC.[1] HPLC with post-column derivatization and fluorescence detection is a common and sensitive method.[2]

  • GC can be used for this compound analysis, but often requires a derivatization step to increase the volatility and thermal stability of the analyte.[3] GC coupled with mass spectrometry (GC-MS) offers high selectivity and can be used for confirmation.

Q2: Why is derivatization often necessary for the analysis of this compound?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization is often employed to:

  • Increase Volatility for GC Analysis: this compound may have limited volatility, making its direct analysis by GC challenging. Derivatization replaces active hydrogens, reducing polarity and increasing volatility.

  • Improve Thermal Stability: Carbamates can be thermally unstable and may decompose in the hot GC injector.[4] Derivatization can create a more stable compound.

  • Enhance Detection: For HPLC with fluorescence detection, a post-column derivatization reaction is used to create a fluorescent product, as many carbamates are not naturally fluorescent.[2] For LC-MS, derivatization can improve ionization efficiency.[5][6]

Q3: What are the common challenges associated with the stability of this compound during analysis?

A3: this compound can be susceptible to degradation under certain conditions:

  • Hydrolysis: Carbamates can undergo hydrolysis, especially under alkaline conditions.[2] Therefore, pH control of the sample and mobile phase is crucial. Samples should be preserved at an acidic pH (e.g., pH 4-5) if storage is necessary.

  • Thermal Decomposition: As mentioned, high temperatures in the GC inlet can cause decomposition.[4] This can lead to lower recovery and the appearance of degradation peaks.

Q4: What are matrix effects and how can they impact the analysis of this compound in biological samples?

A4: Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[7][8] In biological samples like plasma or urine, these effects can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification.[8][9] To mitigate matrix effects, it is essential to use appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_active_sites Check for Active Sites start->check_active_sites check_overload Check for Column Overload start->check_overload check_extracolumn Check for Extra-Column Volume start->check_extracolumn check_column_health Check Column Health start->check_column_health solution_ph Adjust Mobile Phase pH (2 units away from pKa) check_active_sites->solution_ph Analyte-Silanol Interactions? solution_column Use End-Capped Column or Add Mobile Phase Modifier check_active_sites->solution_column Analyte-Silanol Interactions? end Peak Shape Improved solution_ph->end solution_column->end solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Overload Suspected? solution_overload->end solution_extracolumn Use Shorter/Narrower Tubing and Check Connections check_extracolumn->solution_extracolumn Dead Volume? solution_extracolumn->end solution_column_health Backflush or Replace Column check_column_health->solution_column_health Contamination/Void? solution_column_health->end

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Interactions Interactions between the analyte and active sites (e.g., free silanols) on the column packing can cause tailing.[3] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a highly deactivated or end-capped column can also minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion.[3] Solution: Dilute the sample or reduce the injection volume.
Extra-Column Volume Dead volume in the tubing and connections between the injector and the detector can cause peak broadening and tailing.[11] Solution: Use tubing with a smaller internal diameter and shorter length. Ensure all fittings are properly connected to avoid voids.[11]
Column Contamination/Degradation Accumulation of contaminants at the head of the column or degradation of the stationary phase can lead to poor peak shape.[12] Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

Q: My chromatogram shows split peaks for this compound. How can I resolve this?

A: Peak splitting can indicate either a chemical or a physical problem in the chromatographic system.

Investigating Peak Splitting start Peak Splitting Observed all_peaks Are all peaks split? start->all_peaks single_peak Is only the analyte peak split? all_peaks->single_peak No physical_issue Likely a physical issue before the column all_peaks->physical_issue Yes chemical_issue Likely a chemical issue or column problem single_peak->chemical_issue Yes check_frit Check for blocked inlet frit physical_issue->check_frit check_void Check for column void physical_issue->check_void check_injection Check injection solvent and technique physical_issue->check_injection check_coelution Check for co-elution chemical_issue->check_coelution check_degradation Check for on-column degradation chemical_issue->check_degradation solution_physical Backflush/replace frit or replace column check_frit->solution_physical check_void->solution_physical solution_injection Match injection solvent to mobile phase check_injection->solution_injection end Peak Shape Resolved solution_physical->end solution_injection->end solution_coelution Adjust mobile phase composition or gradient check_coelution->solution_coelution solution_coelution->end solution_degradation Lower temperature or use a more inert column check_degradation->solution_degradation solution_degradation->end

Caption: Workflow for investigating peak splitting.

Possible Causes and Solutions for Peak Splitting:

CauseSolution
Blocked Column Frit If all peaks are split, a blockage in the inlet frit of the column may be disrupting the sample flow path.[13][14] Solution: Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[13]
Column Void A void at the head of the column can cause the sample band to split.[4] This will typically affect all peaks in the chromatogram.[14] Solution: Replace the column. A void indicates that the column packing has settled or been damaged.[4]
Injection Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[11] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[4]
Co-elution The split peak may actually be two closely eluting compounds. Solution: Adjust the mobile phase composition, gradient profile, or temperature to improve the separation.[13]
Problem 2: Retention Time Instability

Q: The retention time for this compound is shifting between injections. What could be the cause?

A: Retention time shifts can compromise peak identification and quantification. Common causes include:

CauseSolution
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before each injection, especially after a gradient run. Solution: Increase the equilibration time between runs until a stable baseline and consistent retention times are achieved.
Mobile Phase Composition Changes Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention times. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Pump and Flow Rate Issues Leaks in the pump, faulty check valves, or air bubbles in the system can lead to an unstable flow rate. Solution: Check for any leaks in the system fittings. Degas the mobile phase and purge the pump to remove any air bubbles.
Temperature Fluctuations Changes in the ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.
Problem 3: Low Sensitivity or No Peak

Q: I am not seeing a peak for this compound, or the peak is very small. How can I improve the sensitivity?

A: Low sensitivity can be due to a variety of factors, from sample preparation to detector settings.

CauseSolution
Analyte Degradation This compound may be degrading in the sample or during analysis. Solution: Ensure proper sample preservation (acidic pH). For GC analysis, consider derivatization or using a lower injector temperature.
Insufficient Concentration The concentration of the analyte in the sample may be below the detection limit of the method. Solution: Use a sample pre-concentration step, such as solid-phase extraction (SPE).
Suboptimal Detection Parameters The detector may not be set to the optimal wavelength (for UV) or conditions (for MS or fluorescence). Solution: For HPLC-UV, determine the wavelength of maximum absorbance for this compound (or its derivative). For fluorescence, optimize the excitation and emission wavelengths. For MS, optimize the ionization source parameters and select appropriate monitoring ions.
Injector Issues A blocked syringe or a leak in the injection system can prevent the sample from reaching the column. Solution: Check the syringe for blockages and ensure the autosampler is functioning correctly. Check for leaks in the injector.

Quantitative Data Summary

Table 1: Typical Starting Conditions for HPLC Analysis of Carbamates
ParameterTypical SettingNotes
Column C18 reversed-phase, 3-5 µm, 100-250 mm x 4.6 mm ID[2]A guard column is recommended to protect the analytical column.[2]
Mobile Phase Gradient of Water and Acetonitrile or Methanol[15]The mobile phase may contain a buffer to control pH.
Flow Rate 1.0 mL/min[15]Adjust as needed to optimize separation.
Column Temperature 35-40 °C[15][16]A column oven provides stable retention times.
Injection Volume 10-100 µLDepends on sample concentration and column dimensions.
Detection UV at ~210 nm[15] or Fluorescence with post-column derivatization[2]MS detection offers higher selectivity and sensitivity.
Table 2: Typical Starting Conditions for GC Analysis of Carbamates
ParameterTypical SettingNotes
Column Polar capillary column (e.g., HP-Wax)[3]Column choice depends on the analyte and derivatization agent.
Injector Temperature 150-250 °C[17]Lower temperatures may be needed to prevent thermal decomposition of underivatized carbamates.[4]
Oven Program Temperature ramp (e.g., start at 50°C, ramp at 8°C/min to 100°C)[17]Optimize the temperature program for the specific analytes.
Carrier Gas Helium[17]Maintain a constant flow rate (e.g., 1.0 mL/min).[17]
Injection Mode Splitless or SplitSplitless injection is more sensitive for trace analysis.
Detector FID or MSMS provides structural information for peak identification.
Table 3: Comparison of Derivatization Reagents for Carbamate Analysis
ReagentTarget AnalytesTechniqueAdvantagesDisadvantages
o-Phthalaldehyde (OPA) / 2-Mercaptoethanol N-methylcarbamatesHPLC with post-column derivatization and fluorescence detectionHigh sensitivity and specificity.[2]Requires a post-column reaction setup. Reagents have limited stability.[2]
Dimethyl Sulfate (B86663) PolycarbamatesLC-MS/MS after derivatizationSimple and sensitive method for polycarbamates in water.[18]Dimethyl sulfate is toxic and must be handled with care.
p-Bromophenacyl Bromide (p-BPB) Hydrophilic compoundsLC-MS/MSSignificantly enhances sensitivity and improves chromatography for hydrophilic analytes.[5][19]Derivatization conditions need to be optimized.
Trimethylsilyl (TMS) Reagents (e.g., BSTFA) Thermally unstable compoundsGC-MSIncreases volatility and thermal stability for GC analysis.[3]Reagents are sensitive to moisture.

Experimental Protocols

Protocol: Determination of this compound in Water Samples by HPLC with UV Detection

This protocol provides a general methodology. It should be validated for the specific application.

1. Sample Preparation

1.1. Collect the water sample in a clean glass container. 1.2. If the sample is not to be analyzed immediately, preserve it by acidifying to pH 4-5 with a suitable acid (e.g., chloroacetic acid). Store at 4°C. 1.3. Filter the sample through a 0.45 µm membrane filter to remove any particulate matter. 1.4. If pre-concentration is required, use a C18 solid-phase extraction (SPE) cartridge. 1.4.1. Condition the SPE cartridge with methanol (B129727) followed by deionized water. 1.4.2. Pass a known volume of the water sample through the cartridge. 1.4.3. Elute the retained this compound with a small volume of methanol or acetonitrile.

2. HPLC Analysis

2.1. HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector. 2.2. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). 2.3. Mobile Phase:

  • Solvent A: Deionized water
  • Solvent B: Acetonitrile 2.4. Gradient Program:
  • 0-5 min: 20% B
  • 5-20 min: 20% to 80% B (linear gradient)
  • 20-25 min: 80% B
  • 25-30 min: Re-equilibrate at 20% B 2.5. Flow Rate: 1.0 mL/min. 2.6. Column Temperature: 35°C. 2.7. Injection Volume: 20 µL. 2.8. UV Detection: 210 nm.

3. Calibration

3.1. Prepare a stock solution of this compound in methanol (e.g., 1000 mg/L). 3.2. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition. A typical range would be 0.1 to 50 mg/L. 3.3. Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

4.1. Inject the prepared sample extract. 4.2. Identify the this compound peak based on its retention time. 4.3. Quantify the concentration of this compound in the sample using the calibration curve.

Diagrams of Logical Relationships

Decision Tree for Analytical Technique Selection start Start: Analyze This compound thermal_stability Is the analyte thermally stable? start->thermal_stability hplc Use HPLC thermal_stability->hplc No or Unknown gc_option Consider GC thermal_stability->gc_option Yes hplc_post_column HPLC with post-column derivatization for high sensitivity hplc->hplc_post_column hplc_uv_ms HPLC with UV or MS for direct analysis hplc->hplc_uv_ms derivatization_needed Is derivatization feasible? gc_option->derivatization_needed derivatization_needed->hplc No gc_with_deriv Use GC with Derivatization derivatization_needed->gc_with_deriv Yes

Caption: Decision tree for selecting an analytical technique.

References

preventing byproduct formation in dimethylcarbamate synthesis from methyl carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethylcarbamate from methyl carbamate (B1207046). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and prevent the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or base.2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of moisture leading to hydrolysis.[1][2]1. Use fresh or properly stored catalyst/base.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Extend the reaction time and monitor progress by TLC or GC.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC / Peaks in GC-MS (Byproduct Formation) 1. Over-methylation: Excess methylating agent or harsh conditions.2. Thermal Decomposition: Reaction temperature is too high.[3][4]3. Hydrolysis: Water present in the reaction mixture.[5]4. Side reactions of methylating agent: The chosen methylating agent may be reacting with the solvent or itself.[6]1. Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents).2. Reduce the reaction temperature. Consider a lower-temperature methylating agent like methyl iodide.[7]3. Use anhydrous solvents and reagents.[8]4. Review the literature for the stability of your methylating agent under the reaction conditions. Consider an alternative like Dimethyl Carbonate (DMC).[9]
Product is Difficult to Purify 1. Byproducts have similar polarity to the desired product.2. Residual starting material is present.1. Attempt recrystallization from a different solvent system.[10]2. Consider column chromatography with a shallow solvent gradient.3. If hydrolysis is suspected, an aqueous wash with a mild base may help remove acidic byproducts.
Reaction Stalls Before Completion 1. Deactivation of the catalyst.2. Equilibrium has been reached.1. Add a fresh portion of the catalyst.2. If byproducts like ammonia (B1221849) are formed (especially if methyl carbamate is generated in-situ from urea), their removal might be necessary to shift the equilibrium.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-methylation of methyl carbamate?

A1: The primary byproducts depend on the reagents and conditions used. Key potential byproducts include:

  • Methyl N-methylcarbamate: Resulting from incomplete methylation.

  • Over-methylation products: Such as a trimethylammonium salt, if a strong methylating agent is used in excess.

  • Methyl Isocyanate and Methanol: Can be formed via thermal decomposition of the starting material or product at high temperatures (e.g., >200°C).[4][12]

  • Dimethylamine and Carbon Dioxide: Can result from the thermal decomposition or hydrolysis of this compound.[13][14]

  • Hydrolysis Products: Methanol and carbamic acid (which decomposes to ammonia and CO2) can form if water is present.[1]

  • Byproducts from Methylating Agents: For example, using dimethyl sulfate (B86663) can produce sodium methyl sulfate as a byproduct.[15]

Q2: How does the choice of methylating agent affect byproduct formation?

A2: The methylating agent is critical. Each has its own reactivity profile and potential for side reactions.

Methylating Agent Typical Conditions Advantages Disadvantages & Common Byproducts
Dimethyl Carbonate (DMC) 90-200°C, often with a catalyst (e.g., K₂CO₃, zeolites).[9][16]Low toxicity, environmentally friendly ("green" reagent).[9]High temperatures required may lead to thermal decomposition. Byproducts include CO₂ and methanol.[17] Can also act as a methoxycarbonylating agent.[9]
Dimethyl Sulfate (DMS) Room temperature to moderate heat, with a base (e.g., NaHCO₃, K₂CO₃).[18]Highly reactive, often resulting in high yields and fast reaction times.Extremely toxic and carcinogenic.[15] Can cause over-methylation. Byproducts include inorganic salts (e.g., Na(CH₃)SO₄).[15]
Methyl Iodide (MeI) Room temperature to moderate heat, with a base (e.g., K₂CO₃, NaH).[7][19]Highly reactive, effective under mild conditions.Toxic and a suspected carcinogen.[20] Can cause over-methylation. Byproducts include inorganic iodide salts.

Q3: What is the effect of temperature on the reaction?

A3: Temperature is a critical parameter. Higher temperatures increase the reaction rate but also significantly increase the risk of thermal decomposition of both the starting material and the product, leading to byproducts like methyl isocyanate, methanol, and dimethylamine.[3][14] It is crucial to find the minimum temperature required for a reasonable reaction rate.

Q4: How can I prevent hydrolysis during the reaction?

A4: Hydrolysis is a common side reaction that cleaves the carbamate ester bond.[5] To prevent it:

  • Use Anhydrous Reagents and Solvents: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure your methyl carbamate and base are dry.

  • Dry Glassware: Oven-dry all glassware before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Q5: What are the best methods for purifying the final this compound product?

A5: Purification aims to remove unreacted starting materials, byproducts, and salts.

  • Extraction: An aqueous workup can remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. A method for refining methyl carbamate by recrystallization has been reported, which can be adapted for the product.[10]

  • Column Chromatography: Useful for removing byproducts with similar solubility but different polarity.

  • Distillation: If the product is a liquid and thermally stable at its boiling point, distillation can be an effective purification technique.

Experimental Protocols

Protocol 1: Synthesis of this compound using Dimethyl Carbonate (DMC)

This protocol is based on the principles of using a greener methylating agent and is designed to minimize toxic byproducts.

Materials:

  • Methyl Carbamate (MC)

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • To the flask, add methyl carbamate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Add dimethyl carbonate (10 eq, acting as both reagent and solvent).

  • Heat the reaction mixture to 130-140°C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using GC or TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings. Remove the excess DMC and DMF under reduced pressure. Note: Complete removal of DMF may require co-evaporation with a high-boiling solvent like toluene (B28343) or washing with water/brine if the product is not water-soluble.[21]

  • Dissolve the residue in DCM and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: GC-MS Analysis for Byproduct Identification

Objective: To identify and quantify the desired product and potential byproducts in a crude reaction mixture.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup (Example):

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Analyze the mass spectra of other peaks by comparing them to a spectral library (e.g., NIST) to identify potential byproducts like methyl N-methylcarbamate, or decomposition products.

    • Use the peak areas to estimate the relative percentages of product and byproducts.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Byproducts MC Methyl Carbamate Product This compound (Desired Product) MC->Product N-Methylation Decomposition Decomposition Products (e.g., Methyl Isocyanate, Dimethylamine) MC->Decomposition Hydrolysis Hydrolysis Products (Amine, CO2, Methanol) MC->Hydrolysis Base Base / Catalyst Base->MC MethylatingAgent Methylating Agent (e.g., DMC, DMS, MeI) MethylatingAgent->MC Overmethylation Over-methylation Product Product->Overmethylation Excess Methylating Agent Product->Decomposition Product->Hydrolysis Water H₂O Water->Hydrolysis HighTemp High Temp (>200°C) HighTemp->Decomposition Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckPurity Analyze Crude Mixture (TLC, GC-MS, NMR) Start->CheckPurity IdentifyIssue Identify Problem CheckPurity->IdentifyIssue UnreactedSM High % of Unreacted Starting Material IdentifyIssue->UnreactedSM Incomplete Conversion Byproducts Significant Byproduct Formation IdentifyIssue->Byproducts Extra Peaks/Spots Sol_Unreacted Increase Temp/Time Check Catalyst Activity UnreactedSM->Sol_Unreacted Sol_Byproducts_Temp Reduce Reaction Temperature Byproducts->Sol_Byproducts_Temp Decomposition? Sol_Byproducts_Stoich Check Stoichiometry (1.0-1.1 eq Me agent) Byproducts->Sol_Byproducts_Stoich Over-methylation? Sol_Byproducts_Water Ensure Anhydrous Conditions Byproducts->Sol_Byproducts_Water Hydrolysis? Parameter_Relationships Parameter Effects on Byproduct Formation Temp Temperature Decomp Thermal Decomposition Temp->Decomp Increases Yield Product Yield Temp->Yield Increases (to a point) Time Reaction Time Time->Yield Increases (to a point) Stoich Methylating Agent Stoichiometry OverMe Over-methylation Stoich->OverMe Increases if > 1.1 eq Water Presence of Water Hydrolysis Hydrolysis Water->Hydrolysis Increases Decomp->Yield Decreases OverMe->Yield Decreases Hydrolysis->Yield Decreases

References

Technical Support Center: Managing Exothermic Reactions in Dimethylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic reactions inherent in dimethylcarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which are exothermic?

A1: this compound is primarily synthesized through several routes, all of which are significantly exothermic and require careful thermal management. The most common methods include:

  • Reaction of Dimethylamine (B145610) with Methyl Chloroformate: A vigorous reaction that produces this compound and hydrochloric acid. The acid is typically neutralized in situ with a base.

  • Reaction of Dimethylamine with Phosgene: A highly exothermic and hazardous route due to the extreme toxicity of phosgene.[1] This method is less common in laboratory settings without specialized equipment.

  • "Green" Synthesis Routes: Newer, more environmentally friendly methods are being developed, such as the reaction of dimethylamine with dimethyl carbonate or the methanolysis of urea.[2][3][4][5] While often considered safer, these reactions can still be exothermic and require monitoring.

Q2: What is a thermal runaway, and why is it a major concern during this compound synthesis?

A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[6] This leads to a rapid increase in temperature and pressure within the reactor.[6] The synthesis of this compound is highly exothermic, and a thermal runaway can result in boiling of the solvent, over-pressurization, and potentially, a reactor failure or explosion.[6][7]

Q3: How does reaction scale-up affect the risk of a thermal runaway?

A3: Scaling up a reaction from a laboratory to a pilot or production scale significantly increases the risk of a thermal runaway.[8][9] This is because the volume of the reaction (which generates heat) increases by the cube of the reactor's dimension, while the surface area available for cooling only increases by the square.[10] This disparity makes heat removal less efficient at larger scales.[10]

Q4: What are the immediate signs of a potential thermal runaway?

A4: Key indicators include a sudden and unexpected spike in temperature that does not respond to cooling, a rapid increase in reactor pressure, and visible signs of uncontrolled boiling or gas evolution.[6]

Q5: What is a quenching procedure, and when should it be used?

A5: A quenching procedure is an emergency measure to rapidly halt a reaction that is approaching thermal runaway.[6] This typically involves the rapid addition of a large volume of a cold, inert liquid or a chemical inhibitor to stop the reaction and absorb the excess heat.[6] This is a last-resort safety measure when standard control methods have failed.[6]

Troubleshooting Guide for Exothermic Reactions

This guide addresses specific issues you may encounter during this compound synthesis.

Problem Potential Causes Immediate Actions & Solutions
Sudden, Unexpected Temperature Spike 1. Reagent Addition Too Fast: The rate of heat generation is exceeding the cooling capacity.[6]2. Cooling System Malfunction: Loss of coolant flow or incorrect coolant temperature.[6]3. Poor Mixing/Agitation Failure: Localized "hot spots" are forming.[6]4. Incorrect Reactant Concentration: Using a more concentrated solution than specified.[6]Immediate Actions: 1. Immediately stop all reagent feeds. [6]2. Maximize cooling: Ensure full coolant flow to the reactor jacket and any internal coils.[6]3. Verify agitation: Check that the stirrer is functioning correctly.Solutions: • Review and reduce the reagent addition rate.• Troubleshoot the cooling system (check pumps, valves, and coolant temperature).• If agitation has failed, prepare for an emergency shutdown as heat transfer will be severely compromised.
Reactor Pressure Rising Above Set Limits 1. Excessive Gas Evolution: The reaction is producing non-condensable gases (e.g., HCl if not properly neutralized) faster than anticipated.2. Boiling of Solvent/Reactants: The reaction temperature has exceeded the boiling point of a component.3. Approaching Thermal Runaway: A rapid temperature increase is causing a corresponding rise in vapor pressure.[6]4. Blocked Vent or Relief Valve: The emergency venting system is compromised.Immediate Actions: 1. Stop all reagent and heat feeds. 2. Apply maximum cooling. 3. Prepare for emergency pressure relief. Ensure personnel are clear of the area.Solutions: • If both temperature and pressure are rising rapidly, a runaway is likely; initiate emergency procedures.• If the temperature is stable, investigate the source of gas evolution.• Ensure all emergency relief systems are correctly sized and maintained.
Reaction Temperature Not Increasing (Stalling) 1. Low Initial Temperature: The reaction has not reached its activation temperature.2. Reagent Feed Issue: The addition of a critical reagent has stopped.3. Poor Mixing: Reactants are not being adequately mixed.4. Incorrect Reagent: One of the starting materials is incorrect or has degraded.Immediate Actions: 1. Verify all reagent feeds are active and at the correct rate. 2. Check the agitator's operation. Solutions: • Gradually increase the temperature of the cooling medium to gently raise the reactor temperature.• Confirm the identity and purity of all starting materials.

Quantitative Data Summary

The following tables provide typical reaction parameters for different this compound synthesis routes. These values should be considered as starting points and may require optimization for your specific setup.

Table 1: Synthesis via Dimethylamine and Methyl Chloroformate (Adapted from a similar procedure[11])

ParameterValueNotes
Reactant 1 Dimethylamine (e.g., 40% in water)---
Reactant 2 Methyl ChloroformateAdded dropwise
Base Sodium Hydroxide (B78521)To neutralize HCl byproduct
Solvent Diethyl Ether / Water (biphasic)---
Temperature 0-5 °CCrucial for controlling the exotherm
Addition Time 2-5 hoursDependent on cooling efficiency
Molar Ratio Amine : Chloroformate : Base ≈ 1 : 1 : 1---
Estimated Heat of Reaction -100 to -150 kJ/molHighly exothermic

Table 2: Synthesis via Urea and Methanol (B129727) (Greener Route)[2][12][13][14]

ParameterValueNotes
Reactant 1 Urea---
Reactant 2 MethanolIn excess
Catalyst e.g., Zinc Acetate, Metal Oxides---
Temperature 130-180 °CHigher temperatures favor the reaction
Pressure 1-20 atmTo keep methanol in the liquid phase
Reaction Time 4-10 hours---
Molar Ratio Methanol : Urea = 6:1 to 20:1---

Experimental Protocols

Key Experiment: Synthesis of this compound from Dimethylamine and Methyl Chloroformate

This protocol is adapted from a reliable procedure for a similar carbamate (B1207046) synthesis and should be performed with extreme caution due to the highly exothermic nature of the reaction.[11]

Materials:

  • Dimethylamine solution (e.g., 40% in water)

  • Methyl chloroformate

  • Sodium hydroxide

  • Diethyl ether

  • Ice-salt bath

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

Procedure:

  • In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine the dimethylamine solution and diethyl ether.

  • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

  • Slowly add the methyl chloroformate dropwise from the addition funnel, ensuring the internal temperature does not rise above 5 °C. The rate of addition is critical and is determined by the efficiency of the cooling system.

  • Simultaneously, add a solution of sodium hydroxide at a rate that maintains a neutral to slightly basic pH.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.

  • Separate the ether layer. The aqueous layer can be extracted with additional ether to maximize yield.

  • Combine the organic layers and dry over an anhydrous salt (e.g., magnesium sulfate).

  • The solvent can be removed under reduced pressure, and the crude this compound can be purified by distillation.

Visualizations

reaction_pathway Reaction Pathway: Dimethylamine and Methyl Chloroformate cluster_products Products cluster_reactants Reactants Dimethylamine Dimethylamine (CH3)2NH Intermediate Tetrahedral Intermediate Dimethylamine->Intermediate MethylChloroformate Methyl Chloroformate CH3OC(O)Cl MethylChloroformate->Intermediate NaOH Sodium Hydroxide NaOH This compound This compound (CH3)2NC(O)OCH3 Intermediate->this compound HCl elimination NaCl Sodium Chloride NaCl Water Water H2O

Caption: Reaction pathway for this compound synthesis.

experimental_workflow Experimental Workflow for Exothermic Reaction start Start setup Set up Reactor with Cooling start->setup charge_amine Charge Dimethylamine and Solvent setup->charge_amine cool Cool to 0-5 °C charge_amine->cool add_chloroformate Slowly Add Methyl Chloroformate and NaOH solution cool->add_chloroformate monitor Monitor Temperature Continuously add_chloroformate->monitor temp_ok Temperature Stable? monitor->temp_ok addition_complete Addition Complete? temp_ok->addition_complete Yes emergency EMERGENCY: Stop Addition, Max Cooling temp_ok->emergency No addition_complete->add_chloroformate No stir Stir for 30 min addition_complete->stir Yes workup Workup and Purification stir->workup end End workup->end emergency->monitor

Caption: Experimental workflow for managing the exotherm.

troubleshooting_logic Troubleshooting Logic for Temperature Spike temp_spike Temperature Spike Detected stop_addition Stop Reagent Addition temp_spike->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation cause1 Addition Rate Too High? check_agitation->cause1 cause2 Cooling System Failure? cause1->cause2 No solution1 Reduce Addition Rate cause1->solution1 Yes cause3 Agitation Failure? cause2->cause3 No solution2 Troubleshoot Cooling System cause2->solution2 Yes solution3 Emergency Shutdown cause3->solution3 Yes

Caption: Troubleshooting logic for a temperature spike.

References

Validation & Comparative

A Comparative Analysis of Dimethylcarbamate and Diethylcarbamate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structurally similar molecules is paramount for predictable and efficient synthesis and biological application. This guide provides a detailed comparison of the reactivity of dimethylcarbamate and diethylcarbamate, focusing on their susceptibility to hydrolysis. The comparison is supported by experimental data and established chemical principles, offering insights into how subtle changes in molecular structure can significantly impact chemical behavior.

Executive Summary

The primary difference in reactivity between this compound and diethylcarbamate lies in their response to nucleophilic attack, particularly during hydrolysis. Due to the greater steric hindrance presented by the two ethyl groups, diethylcarbamate is generally less reactive towards hydrolysis than this compound . This difference is most pronounced in reactions proceeding via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, where the approach of the nucleophile to the carbonyl carbon is impeded.

Data Presentation: A Comparative Overview

To illustrate the difference in reactivity, the following table summarizes key physicochemical properties and kinetic data for the alkaline hydrolysis of ethyl N,N-dimethylcarbamate and ethyl N,N-diethylcarbamate.

PropertyEthyl N,N-DimethylcarbamateEthyl N,N-DiethylcarbamateReference
Molecular Formula C₅H₁₁NO₂C₇H₁₅NO₂N/A
Molecular Weight ( g/mol ) 117.15145.20N/A
Boiling Point (°C) 131-132170-171N/A
Second-Order Rate Constant for Alkaline Hydrolysis (kOH) at 100°C (M⁻¹s⁻¹) Estimated to be > 2.3 x 10⁻⁴2.3 x 10⁻⁴ (for the thiono- analog)[1]

Reaction Mechanisms and Steric Effects

The hydrolysis of N,N-dialkylcarbamates in alkaline conditions typically proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. This mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate (B1207046).

BAc2_Mechanism intermediate intermediate intermediate2 intermediate2

The larger ethyl groups in diethylcarbamate create a more crowded environment around the carbonyl carbon compared to the methyl groups in this compound. This steric hindrance makes it more difficult for the hydroxide ion to approach and attack the carbonyl carbon, thus slowing down the rate of hydrolysis.

Experimental Protocols

Synthesis of Ethyl N,N-Dialkylcarbamates

The following protocols are adapted from established methods for the synthesis of carbamates from secondary amines and ethyl chloroformate.[2][3]

Protocol 1: Synthesis of Ethyl N,N-Dimethylcarbamate

Materials:

  • Dimethylamine (B145610) (aqueous solution, e.g., 40%)

  • Ethyl chloroformate

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Ice-salt bath

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine an aqueous solution of dimethylamine and diethyl ether.

  • While maintaining the temperature below 10°C, slowly and simultaneously add ethyl chloroformate and a solution of sodium hydroxide. Vigorous stirring is essential.

  • After the addition is complete, continue stirring for 30 minutes.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter the drying agent and remove the ether by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Ethyl N,N-Diethylcarbamate

This synthesis follows the same procedure as for ethyl N,N-dimethylcarbamate, with the substitution of diethylamine (B46881) for dimethylamine. Adjustments to molar equivalents should be made based on the molecular weight of diethylamine.

Kinetic Analysis of Alkaline Hydrolysis

The rate of alkaline hydrolysis of this compound and diethylcarbamate can be monitored using UV-Vis spectrophotometry by observing the change in absorbance of a chromophoric leaving group, or by techniques such as HPLC or NMR to monitor the disappearance of the carbamate or the appearance of the products.[4][5]

Protocol 3: General Procedure for Kinetic Measurement of Alkaline Hydrolysis by UV-Vis Spectrophotometry

Materials:

  • A carbamate with a UV-active leaving group (e.g., p-nitrophenyl N,N-dimethylcarbamate)

  • Buffer solutions of desired pH (alkaline range)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the carbamate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare buffer solutions at the desired alkaline pH values.

  • Equilibrate the buffer solution in a quartz cuvette to the desired reaction temperature in the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the carbamate stock solution into the cuvette and start monitoring the absorbance at the λmax of the leaving group phenolate.

  • Record the absorbance at regular time intervals.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (kOH) can be calculated by dividing kobs by the concentration of hydroxide ions.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis stock Prepare Carbamate Stock Solution initiate Initiate Reaction with Carbamate Stock stock->initiate buffer Prepare Alkaline Buffer equilibrate Equilibrate Buffer in Cuvette buffer->equilibrate equilibrate->initiate monitor Monitor Absorbance Change over Time initiate->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc_kobs Determine k_obs (Pseudo-first-order rate constant) plot->calc_kobs calc_kOH Calculate k_OH (Second-order rate constant) calc_kobs->calc_kOH

Signaling Pathway Involvement

Carbamates are known to interact with various biological signaling pathways, primarily through their ability to inhibit esterase enzymes.

Acetylcholine (B1216132) Signaling Pathway

A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[6][7] By carbamylating the serine residue in the active site of AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

AChE_Inhibition cluster_pathway Acetylcholine Signaling ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Signal Transduction Receptor->Signal Carbamate Carbamate (e.g., this compound, Diethylcarbamate) Carbamate->AChE Inhibition

Nrf2 Signaling Pathway

Recent studies have also implicated carbamates in the modulation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[8][9][10] Exposure to carbamates can induce oxidative stress, which in turn can activate or, under prolonged exposure, inhibit the Nrf2 pathway. This complex interaction highlights the broader toxicological and pharmacological implications of carbamate compounds.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Release Nrf2_cyto->Nrf2_Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucl->ARE Binding Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activation Carbamate Carbamate Exposure ROS Oxidative Stress (ROS) Carbamate->ROS ROS->Nrf2_Keap1 Modulates

Conclusion

References

A Comparative Analysis of Dimethylcarbamate and Other Carbamate Insecticides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, toxicology, and environmental impact of N,N-dimethylcarbamate and N-methylcarbamate insecticides, supported by quantitative data and detailed experimental protocols.

Carbamate (B1207046) insecticides, esters of carbamic acid, have long been a cornerstone of pest management strategies. Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death of the target pest. Within the broader class of carbamates, two prominent subclasses exist: N,N-dimethylcarbamates and N-methylcarbamates. This guide provides a comprehensive comparative study of these two subclasses, focusing on their performance, toxicity, metabolism, and environmental fate, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Comparative Toxicology and Efficacy

The substitution on the nitrogen atom of the carbamate moiety significantly influences the insecticidal activity and toxicity of these compounds. N-methylcarbamates generally exhibit higher toxicity to insects compared to their N,N-dimethylcarbamate counterparts. This is attributed to a better fit and stronger binding to the active site of acetylcholinesterase.

Table 1: Comparative Acute Toxicity of Selected Carbamate Insecticides

InsecticideClassOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)
N,N-Dimethylcarbamates
PirimicarbDimethylcarbamate147>500
DimetilanThis compound25-64>2000
N-Methylcarbamates
AldicarbMonomethylcarbamate0.935.0
CarbofuranMonomethylcarbamate8-14>3000
CarbarylMonomethylcarbamate246-850>4000
MethomylMonomethylcarbamate17-24>2000
PropoxurMonomethylcarbamate90-128>2400

The potency of these insecticides at their target site is quantified by the half-maximal inhibitory concentration (IC50) for acetylcholinesterase. Lower IC50 values indicate greater inhibitory activity.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition of Selected Carbamate Insecticides

InsecticideClassAChE IC50 (M)
N,N-Dimethylcarbamates
PirimicarbThis compoundData not readily available
DimetilanThis compoundData not readily available
N-Methylcarbamates
CarbofuranMonomethylcarbamate1.1 x 10⁻⁸[1]
CarbarylMonomethylcarbamate1.7 x 10⁻⁵[2]
BendiocarbMonomethylcarbamate1.0 x 10⁻⁶[2]
PropoxurMonomethylcarbamate>1.0 x 10⁻⁶[2]
AldicarbMonomethylcarbamate>1.0 x 10⁻³[2]

Environmental Fate and Persistence

The environmental impact of insecticides is a critical consideration. The persistence of a pesticide in the environment is often measured by its half-life (t½), the time it takes for half of the initial amount to degrade. This can vary significantly depending on environmental conditions such as soil type, water pH, and sunlight.

Table 3: Environmental Half-life of Selected Carbamate Insecticides

InsecticideSoil Half-life (days)Water Half-life (days)
N,N-Dimethylcarbamates
Pirimicarb7 - 60<1 (photolysis)[3]
DimetilanData not readily availableData not readily available
N-Methylcarbamates
Aldicarb~7~560 (at pH 6.0)
Carbofuran28 - 117Varies with pH
Carbaryl7 - 2810-16 (at pH 7)
Methomyl12 - 52266 (hydrolysis)
Propoxur14 - 28Varies with pH

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition is reversible, which distinguishes them from organophosphate insecticides that cause irreversible inhibition.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Carbamate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Forms Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Carbamate Carbamate Insecticide Carbamate->AChE Binds to and inhibits Carbamylated_AChE->AChE Reversible

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamate insecticides.

Metabolic Pathways

The metabolism of carbamate insecticides in organisms is a detoxification process that involves several enzymatic reactions, primarily hydrolysis and oxidation. These reactions convert the parent compound into more water-soluble metabolites that can be readily excreted.

N,N-Dimethylcarbamate Metabolism: Pirimicarb

Pirimicarb metabolism involves hydrolysis of the carbamate ester linkage and N-demethylation.

Pirimicarb_Metabolism Pirimicarb Pirimicarb Metabolite1 2-(Dimethylamino)-5,6-dimethyl-4-hydroxypyrimidine Pirimicarb->Metabolite1 Hydrolysis Metabolite2 2-(Methylamino)-5,6-dimethyl-4-hydroxypyrimidine Pirimicarb->Metabolite2 N-demethylation & Hydrolysis Excretion Excretion Metabolite1->Excretion Metabolite3 2-Amino-5,6-dimethyl-4-hydroxypyrimidine Metabolite2->Metabolite3 N-demethylation Metabolite2->Excretion Metabolite3->Excretion Carbofuran_Metabolism Carbofuran Carbofuran Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Hydroxylation Carbofuran_Phenol Carbofuran Phenol Carbofuran->Carbofuran_Phenol Hydrolysis Hydroxycarbofuran_Phenol 3-Hydroxycarbofuran Phenol Hydroxycarbofuran->Hydroxycarbofuran_Phenol Hydrolysis Conjugates Conjugates (Glucuronides, Sulfates) Carbofuran_Phenol->Conjugates Hydroxycarbofuran_Phenol->Conjugates Excretion Excretion Conjugates->Excretion AChE_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Buffer) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Buffer, Inhibitor, AChE) Reagent_Prep->Plate_Setup Preincubation Pre-incubate Plate_Setup->Preincubation Add_Substrate Add ATCI Substrate Preincubation->Add_Substrate Kinetic_Read Kinetic Absorbance Reading (412 nm) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Read->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Validation of Analytical Methods for Dimethylcarbamate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dimethylcarbamate in complex matrices is crucial for a variety of applications, from environmental monitoring to food safety and pharmaceutical analysis. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for this compound determination, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound analysis is a critical decision that depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used techniques for this purpose.[1][2] LC-MS/MS is particularly well-suited for polar, thermally labile compounds like many carbamates, while GC-MS excels in the analysis of volatile and semi-volatile compounds.[3][4]

The following tables summarize the performance characteristics of various methods, providing a clear comparison of their key validation parameters.

Method Matrix Sample Preparation LOD LOQ Recovery (%) Precision (RSD%) Reference
LC-MS/MSWaterSPE0.032-0.061 µg/L0.11-0.20 µg/L94-109-[5]
LC-MS/MSWaterSPE0.5-3 ng/L-73.7-92.6< 14.7[6][7]
LC-MS/MSFruit, Vegetable, Green TeaQuEChERS0.2-2.0 µg/kg0.5-5.0 µg/kg88.1-118.4< 10[8]
LC-MS/MSFruit and Vegetable JuiceQuEChERS--74.4-111.01.4-4.1[9]
Dual CCC-MS/MSMandarin Orange, Spinach---93-1072.4-3.8[10]
HPLC-FluorescenceFoodMultisolvent Extraction, SPE-10 µg/kg--[11]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, SPE: Solid-Phase Extraction, QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe, CCC: Counter-Current Chromatography.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the key experiments cited in this guide.

LC-MS/MS Analysis of Carbamates in Water Samples

This method is suitable for the ultra-trace analysis of carbamates in environmental water samples.[6][7]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an octadecylsilica SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Load 50 mL of the water sample onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Chromatographic Column: ODS C18 column

  • Mobile Phase: Gradient elution with water and acetonitrile.[12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][7]

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target carbamates.

LC-MS/MS Analysis of Carbamate (B1207046) Pesticides in Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[8][13]

a. Sample Preparation: QuEChERS

  • Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[13]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[13]

  • Shake vigorously for 1 minute and centrifuge.[13]

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).[8][13]

  • Vortex for 30 seconds and centrifuge.[13]

  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

b. LC-MS/MS Conditions

  • Chromatographic Column: C18 column

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid to improve ionization.

  • Ionization Mode: ESI in positive mode.

  • Detection: MRM mode.

Visualizing Analytical Workflows

Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of steps in the analytical process.

experimental_workflow_spe cluster_prep Sample Preparation (SPE) cluster_analysis Analysis sample Water Sample (50 mL) loading Sample Loading sample->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Deionized Water) loading->washing elution Elution (Acetonitrile/Methanol) washing->elution evaporation Evaporation to Dryness (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Workflow for SPE Sample Preparation and LC-MS/MS Analysis.

experimental_workflow_quechers cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample Homogenized Food Sample (10 g) extraction Add Acetonitrile & QuEChERS Salts sample->extraction shake_centrifuge1 Shake & Centrifuge extraction->shake_centrifuge1 cleanup Dispersive SPE Cleanup (Supernatant + Sorbents) shake_centrifuge1->cleanup shake_centrifuge2 Vortex & Centrifuge cleanup->shake_centrifuge2 filtration Filtration (0.22 µm) shake_centrifuge2->filtration lcms LC-MS/MS Analysis filtration->lcms

Workflow for QuEChERS Sample Preparation and LC-MS/MS Analysis.

References

No Direct Cross-Reactivity Data Found for Dimethylcarbamate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and technical documentation, no specific quantitative data on the cross-reactivity of dimethylcarbamate in immunoassays could be located. While extensive information exists on immunoassays for various carbamate (B1207046) pesticides, such as carbofuran (B1668357) and carbendazim, studies explicitly detailing the cross-reactivity profile of this compound are not publicly available.

This absence of data prevents the creation of a direct comparison guide as requested. The core requirement of summarizing quantitative cross-reactivity data for this compound in a structured table cannot be fulfilled due to the lack of published experimental results.

Immunoassays are highly specific analytical methods that rely on the binding of an antibody to a target molecule (antigen). Cross-reactivity occurs when the antibody binds to structurally similar compounds other than the intended target. This is a critical parameter evaluated during the development and validation of any immunoassay. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of an immunoassay is crucial for interpreting results accurately and avoiding false positives. In the context of this compound, such data would be valuable for anyone developing or using an immunoassay for related compounds, or for monitoring this compound itself.

While general principles of carbamate immunoassay development and cross-reactivity are well-documented, the specific interaction of anti-carbamate antibodies with the this compound structure has not been reported in the reviewed literature.

General Experimental Workflow for Carbamate Immunoassays

Although specific data for this compound is unavailable, the general workflow for assessing cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA) for a carbamate pesticide is well-established. A diagram illustrating this typical workflow is provided below.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat microtiter plate wells with coating antigen (e.g., carbamate-protein conjugate) p2 Wash to remove unbound antigen p1->p2 p3 Block non-specific binding sites p2->p3 a1 Add standard/sample (containing free carbamate) and specific antibody p3->a1 a2 Incubate to allow competition for antibody binding sites a1->a2 a3 Wash to remove unbound reagents a2->a3 d1 Add enzyme-conjugated secondary antibody a3->d1 d2 Wash to remove unbound secondary antibody d1->d2 d3 Add substrate and incubate for color development d2->d3 d4 Stop reaction and measure absorbance d3->d4 an1 Generate standard curve (Absorbance vs. Concentration) d4->an1 an2 Calculate IC50 values for target analyte and cross-reactants an1->an2 an3 Determine percent cross-reactivity an2->an3

Caption: A typical experimental workflow for a competitive indirect ELISA used to determine carbamate concentrations and assess cross-reactivity.

Detailed Methodologies for a Representative Carbamate Immunoassay

To provide context, the following is a detailed protocol for a typical competitive indirect ELISA for a carbamate pesticide, from which cross-reactivity data for compounds other than this compound has been generated in published studies.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (e.g., carbofuran-BSA conjugate)

  • Primary antibody (monoclonal or polyclonal specific to the target carbamate)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standards of the target carbamate and potential cross-reactants

  • Plate reader

2. Plate Coating:

  • The coating antigen is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration.

  • 100 µL of the diluted coating antigen is added to each well of the microtiter plate.

  • The plate is incubated overnight at 4°C or for 2 hours at 37°C.

  • The coating solution is discarded, and the plate is washed three times with wash buffer.

3. Blocking:

  • 200 µL of blocking buffer is added to each well to block any remaining non-specific binding sites.

  • The plate is incubated for 1-2 hours at 37°C.

  • The blocking buffer is discarded, and the plate is washed three times with wash buffer.

4. Competitive Reaction:

  • 50 µL of the standard solution (of the target carbamate or a potential cross-reactant) or sample extract is added to the wells.

  • 50 µL of the primary antibody, diluted to its optimal concentration in assay buffer, is then added to each well.

  • The plate is incubated for 1 hour at 37°C to allow for the competitive binding between the free carbamate (in the standard/sample) and the immobilized coating antigen for the primary antibody binding sites.

  • The solution is discarded, and the plate is washed three times with wash buffer.

5. Detection:

  • 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, is added to each well.

  • The plate is incubated for 1 hour at 37°C.

  • The solution is discarded, and the plate is washed five times with wash buffer.

6. Signal Generation and Measurement:

  • 100 µL of the substrate solution is added to each well.

  • The plate is incubated in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • The enzymatic reaction is stopped by adding 50 µL of the stop solution to each well.

  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.

7. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the target carbamate standards.

  • The half-maximal inhibitory concentration (IC50) is determined from the standard curve. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

  • The IC50 values for the potential cross-reacting compounds are also determined in the same manner.

  • The percent cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of target analyte / IC50 of cross-reacting compound) x 100

Conclusion

While a specific comparison guide for the cross-reactivity of this compound in immunoassays cannot be provided due to the absence of published data, the general principles and methodologies for such studies are well-established within the scientific community. The provided workflow and protocol offer a foundational understanding of how such data would be generated. Researchers interested in the immunochemical detection of this compound would need to undertake de novo development and validation of an appropriate immunoassay, including a comprehensive cross-reactivity study.

A Comparative Guide to Dimethylcarbamate and BOC as Amine Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious selection of protecting groups for amines is a critical determinant of synthetic efficiency and success. Among the myriad of options, carbamates stand out for their reliability and versatility. This guide provides a comprehensive and objective comparison of two prominent carbamate-based protecting groups: the well-established tert-butoxycarbonyl (BOC) group and the less ubiquitous N,N-dimethylcarbamate group. This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureDimethylcarbamateBOC (tert-butoxycarbonyl)
Protecting Reagent N,N-Dimethylcarbamoyl chlorideDi-tert-butyl dicarbonate (B1257347) (Boc₂O)
Introduction Conditions Typically requires a base (e.g., pyridine, triethylamine) in an aprotic solvent.Flexible conditions, often with a base (e.g., NaOH, NaHCO₃, DMAP) in various solvents (water, THF, ACN).[1]
Stability Generally stable to acidic conditions, but can be cleaved by strong acids under forcing conditions. Stable to many nucleophiles and bases.[2][3]Stable to a wide range of nucleophiles and bases, but readily cleaved by strong acids (e.g., TFA, HCl).[4]
Deprotection Conditions Primarily cleaved under strong basic hydrolysis or by reduction with strong reducing agents like Lithium Aluminum Hydride (LAH).[5][6]Cleaved under acidic conditions (e.g., TFA, HCl).[1]
Key Advantage Stability towards acidic conditions allows for orthogonality with acid-labile protecting groups.Well-established, high-yielding introduction and mild, selective acidic deprotection.
Primary Limitation Requires harsh conditions for removal, limiting its use with sensitive substrates.Acid lability can be a drawback in the presence of other acid-sensitive functional groups.

Introduction to Amine Protection Strategies

Amines are fundamental functional groups in a vast array of biologically active molecules. Their inherent nucleophilicity and basicity, however, often necessitate protection to prevent unwanted side reactions during multi-step syntheses. An ideal protecting group should be easily and selectively introduced in high yield, remain inert under a variety of reaction conditions, and be cleanly and selectively removed under mild conditions that do not compromise the integrity of the target molecule.[4] Carbamates, such as this compound and BOC, fulfill many of these criteria, making them indispensable tools in the synthetic chemist's arsenal.[7]

Chemical Properties and Stability

This compound: The N,N-dimethylcarbamate group is generally considered to be a robust protecting group. It exhibits significant stability towards acidic conditions, a property that allows for its use in synthetic routes where acid-labile groups, such as BOC, would be cleaved.[2][3] However, this stability comes at the cost of requiring more forcing conditions for its removal. It is generally stable to most nucleophiles and bases under standard reaction conditions.

BOC (tert-butoxycarbonyl): The BOC group is one of the most commonly employed amine protecting groups in organic synthesis.[1] Its popularity stems from its general stability towards a wide range of nucleophiles and bases, coupled with its facile and selective removal under acidic conditions.[4] The lability of the BOC group in the presence of acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a cornerstone of many orthogonal protection strategies in complex molecule synthesis.[4]

Introduction of the Protecting Groups

The efficiency and mildness of the protection step are crucial considerations in any synthetic sequence.

This compound Protection: The introduction of the this compound group is typically achieved by reacting the amine with N,N-dimethylcarbamoyl chloride in the presence of a base.

Amine R-NH₂ ProtectedAmine R-N(CO)N(CH₃)₂ Amine->ProtectedAmine DMCC (CH₃)₂NCOCl DMCC->ProtectedAmine Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct

Figure 1: Protection of an amine with dimethylcarbamoyl chloride. This diagram illustrates the general reaction for the introduction of the this compound protecting group.

BOC Protection: The BOC group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction conditions are generally mild and versatile, accommodating a wide range of solvents and bases.[1]

Amine R-NH₂ ProtectedAmine R-NHBoc Amine->ProtectedAmine Boc2O (Boc)₂O Boc2O->ProtectedAmine Base Base (e.g., NaOH) Byproducts t-BuOH + CO₂ + Na⁺ Base->Byproducts

Figure 2: Protection of an amine with di-tert-butyl dicarbonate. This diagram shows the common method for the introduction of the BOC protecting group.

Removal of the Protecting Groups

The ease and selectivity of the deprotection step are often the most critical factors in choosing a protecting group.

This compound Deprotection: The robustness of the this compound group necessitates harsher conditions for its removal compared to the BOC group. The most common methods include:

  • Strong Basic Hydrolysis: Treatment with a strong base, such as aqueous sodium hydroxide (B78521), at elevated temperatures can effect cleavage.[5]

  • Reduction with Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that can cleave the carbamate (B1207046) to yield the corresponding amine.[6]

These conditions can limit the applicability of the this compound group in the presence of base-labile or reducible functional groups.

BOC Deprotection: The BOC group is renowned for its facile cleavage under acidic conditions.[1] This allows for selective deprotection in the presence of many other functional groups. Common reagents for BOC removal include:

  • Trifluoroacetic Acid (TFA): Neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM) is highly effective.[4]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is also widely used.[1]

cluster_0 Amine Protection/Deprotection Workflow Start Starting Material with Amine Protection Protection Step Start->Protection Reaction Synthetic Transformation(s) Protection->Reaction Deprotection Deprotection Step Reaction->Deprotection Product Final Product with Free Amine Deprotection->Product

Figure 3: General experimental workflow for amine protection and deprotection. This workflow outlines the typical sequence of steps in a synthesis involving an amine protecting group.

Experimental Protocols

Protocol 1: General Procedure for BOC Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium hydroxide (NaOH) (1.5 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up by extracting the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.

Protocol 2: General Procedure for Acidic Deprotection of a BOC-Protected Amine

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add trifluoroacetic acid to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: General Procedure for the Deprotection of an N,N-Dimethylcarbamate-Protected Amine via Basic Hydrolysis

Materials:

  • N,N-Dimethylcarbamate-protected amine

  • Aqueous sodium hydroxide (e.g., 6 M)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N,N-dimethylcarbamate-protected amine in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Conclusion

The choice between this compound and BOC as an amine protecting group is highly dependent on the specific requirements of the synthetic route. The BOC group remains the protecting group of choice for general applications due to its ease of introduction and mild, selective removal under acidic conditions. Its well-documented reliability and high-yielding protocols make it a robust option for a wide range of synthetic transformations.

The this compound group, while requiring more forcing conditions for its removal, offers a key advantage in its stability towards acidic conditions. This property makes it a valuable tool in orthogonal protection strategies where acid-labile groups are present elsewhere in the molecule. Researchers must carefully consider the stability of their substrate to the harsh basic or reductive conditions required for this compound cleavage. For complex syntheses requiring a multi-layered protecting group strategy, the this compound group can serve as a useful, albeit less common, alternative to more conventional protecting groups.

References

The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Dimethylcarbamate-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a drug candidate from a controlled laboratory setting to a complex living system is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of dimethylcarbamate-based drug candidates, a class of compounds primarily known for their role as acetylcholinesterase (AChE) inhibitors. By examining key experimental data, we aim to illuminate the crucial, yet often disparate, performance of these molecules in petri dishes versus preclinical models.

This compound-based drugs, such as rivastigmine (B141), neostigmine, pyridostigmine, and physostigmine (B191203), are cornerstone therapies for a range of conditions, most notably Alzheimer's disease and myasthenia gravis. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By impeding AChE, these drugs increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] However, their effectiveness in a living organism is influenced by a multitude of factors beyond simple enzyme inhibition, including bioavailability, metabolism, and the ability to cross the blood-brain barrier.

Quantitative Comparison of In Vitro Efficacy

The initial assessment of a this compound-based drug candidate's potential lies in its in vitro ability to inhibit its target enzyme, acetylcholinesterase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the in vitro inhibitory activities of several prominent this compound-based compounds against both acetylcholinesterase (AChE) and, where relevant, butyrylcholinesterase (BChE), another cholinesterase that can also hydrolyze acetylcholine.[3]

Drug CandidateTarget EnzymeIC50 / KiSource of EnzymeReference
Rivastigmine Acetylcholinesterase (AChE)4.3 nM (IC50)Rat Brain[4]
Butyrylcholinesterase (BChE)31 nM (IC50)Rat Brain[4]
Acetylcholinesterase (AChE)4.15 µM (IC50)Human[5]
Butyrylcholinesterase (BChE)0.037 µM (IC50)Human[5]
Neostigmine Acetylcholinesterase (AChE)5.9 µM (pIC50)Not Specified[6]
Acetylcholinesterase (AChE)7.0 x 10⁻⁴ M (IC50)Frog Sympathetic Neurons[7]
Pyridostigmine Acetylcholinesterase (AChE)0.35 µM (IC50)Human[8]
Butyrylcholinesterase (BChE)1 µM (IC50)Human[8]
Physostigmine Acetylcholinesterase (AChE)11 nM (IC50)Rat Brain[9]
Acetylcholinesterase (AChE)1.1 x 10⁻⁴ M (IC50)Frog Sympathetic Neurons[7]

In Vivo Efficacy: A More Complex Picture

While in vitro assays provide a foundational understanding of a drug's potency, in vivo studies in animal models are essential to evaluate its therapeutic efficacy in a physiological context. These studies often utilize models that mimic human diseases, such as the scopolamine-induced amnesia model for cognitive impairment or the cecal ligation and puncture (CLP) model for sepsis. Efficacy is measured through various behavioral and physiological outcomes.

Drug CandidateAnimal ModelDosingKey In Vivo FindingsReference
Rivastigmine Scopolamine-induced amnesia in rats0.5 - 2.5 mg/kgDose-dependently antagonized deficits in working and reference memory.[10][10]
APP23 transgenic mice (Alzheimer's model)0.5 or 1.0 mg/kg/dayOptimal dose of 0.5 mg/kg/day reduced cognitive deficits in the Morris water maze.[11][11]
Aluminum-induced behavioral changes in rats0.5, 1, 1.5, and 2.5 mg/kgDose-dependently improved impairments in activity, learning, and memory, with maximal improvement at 2.5 mg/kg.[4][4]
Physostigmine Tg2576 transgenic mice (Alzheimer's model)0.03, 0.1, and 0.3 mg/kgImproved deficits in contextual and cued memory.[12][12]
C57BL/6J mice0.1 mg/kgImpaired acquisition and performance in the water maze.[13][13]
Neostigmine Cecal ligation and puncture (CLP)-induced sepsis in rats75 µg/kgDid not significantly improve survival times compared to control.[14][14]
Pyridostigmine mdx mice (Duchenne muscular dystrophy model)1 mg/kgToxic to mdx mice.[15][15]
Mice under stress (forced swim protocol)Not specifiedStress increased blood-brain barrier permeability, reducing the dose required to inhibit brain AChE by 50% by over 100-fold.[12][12]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Cholinergic_Signaling_Pathway Cholinergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis by ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Activates This compound This compound Drug This compound->AChE Inhibits

Caption: Mechanism of action of this compound-based drugs at the cholinergic synapse.

In_Vitro_Workflow In Vitro AChE Inhibition Assay Workflow (Ellman's Method) Reagents Prepare Reagents: - AChE solution - DTNB (Ellman's Reagent) - Acetylthiocholine (B1193921) (substrate) - Test Compound dilutions Assay_Setup Set up 96-well plate: - Blank (no enzyme) - Control (enzyme + vehicle) - Test (enzyme + compound) Reagents->Assay_Setup Incubation Pre-incubate plate Assay_Setup->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Measurement Measure absorbance at 412 nm kinetically over time Reaction->Measurement Analysis Calculate rate of reaction and % inhibition Measurement->Analysis IC50 Determine IC50 value Analysis->IC50

Caption: General workflow for an in vitro acetylcholinesterase inhibition assay.

In_Vivo_Workflow In Vivo Efficacy Workflow (Scopolamine-Induced Amnesia Model) Animal_Prep Animal Acclimatization (e.g., mice) Drug_Admin Administer Test Compound (e.g., this compound drug) Animal_Prep->Drug_Admin Scopolamine_Admin Induce Amnesia (Scopolamine injection) Drug_Admin->Scopolamine_Admin Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Scopolamine_Admin->Behavioral_Test Data_Collection Collect Data (e.g., Escape latency, path length) Behavioral_Test->Data_Collection Data_Analysis Analyze Data and Compare Groups Data_Collection->Data_Analysis Efficacy_Determination Determine In Vivo Efficacy Data_Analysis->Efficacy_Determination

Caption: A typical experimental workflow for in vivo efficacy testing in an animal model of cognitive impairment.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE.[16][17]

Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[18] The rate of color formation is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) or chloride (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound-based drug candidate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, DTNB, and ATCI in phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, and the test compound or vehicle (for control wells) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Scopolamine-Induced Amnesia Model in Mice

This model is widely used to screen for drugs with potential therapeutic benefits for cognitive impairment.[19][20]

Principle: Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that can be assessed using various behavioral tasks.

Animals:

  • Male mice (e.g., C57BL/6) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the experiment.

Procedure:

  • Drug Administration: Administer the this compound-based drug candidate at various doses via a suitable route (e.g., intraperitoneal injection, oral gavage).

  • Scopolamine Administration: After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.4-1 mg/kg, i.p.) to induce amnesia.

  • Behavioral Testing: After another interval (e.g., 30 minutes), subject the mice to a behavioral test to assess learning and memory. A commonly used test is the Morris Water Maze :

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

    • Acquisition Phase: Mice are given multiple trials per day for several days to learn the location of the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Compare the performance of the drug-treated groups to the scopolamine-only group and a vehicle control group. A significant improvement in performance (e.g., reduced escape latency, increased time in the target quadrant) indicates in vivo efficacy.

Conclusion

The transition from in vitro to in vivo is a critical juncture in drug development. For this compound-based drug candidates, potent in vitro AChE inhibition is a necessary but not sufficient predictor of in vivo success. As the data illustrates, compounds with similar in vitro potencies can exhibit vastly different efficacy profiles in living organisms. Factors such as the ability to cross the blood-brain barrier, metabolic stability, and off-target effects play a significant role in determining the ultimate therapeutic potential. A comprehensive evaluation, integrating robust in vitro characterization with well-designed in vivo studies in relevant disease models, is essential for identifying and advancing the most promising candidates in this important class of drugs.

References

The Dimethylcarbamate Moiety: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of dimethylcarbamate applications reveals its versatile role in developing therapeutics for a range of diseases, from neurodegenerative disorders to cancer. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound-based compounds compared to other therapeutic alternatives.

The this compound group, a key structural motif in medicinal chemistry, has garnered significant attention for its ability to enhance the biological activity and pharmacokinetic properties of various compounds.[1][2] Its resemblance to a peptide bond, coupled with its chemical and proteolytic stability, makes it a valuable component in modern drug discovery.[1][2][3] This guide provides a meta-analysis of this compound applications, presenting comparative data, experimental protocols, and signaling pathway visualizations to support further research and development.

Performance Comparison of this compound-Based Drugs

Dimethylcarbamates have been successfully incorporated into a multitude of therapeutic agents, demonstrating their broad applicability. The following tables summarize the quantitative performance of notable this compound-containing drugs against relevant alternatives.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The carbamate (B1207046) fragment is a core scaffold for potent acetylcholinesterase inhibitors, a key therapeutic strategy in Alzheimer's disease management.[4] Rivastigmine, a well-known this compound-containing drug, provides symptomatic relief by inhibiting AChE.[4]

CompoundTargetIC50 (nM)AlternativeTargetIC50 (nM)Reference
RivastigmineAcetylcholinesterase (AChE)200DonepezilAChE6.7[5]
GalantamineAChE410TacrineAChE7.7[5][6]
Compound C7 (Sibiriline fragment)human AChE30.35 ± 2.07---------[7]
Compound C7 (Sibiriline fragment)human BuChE48.03 ± 6.41---------[7]
Anticancer Agents

This compound derivatives have also shown promise as anticancer agents. For instance, DM-DMC-PEN, a dimethyl carbamate derivative, has demonstrated antitumor activity comparable to its parent compound in preclinical models.[8]

CompoundCancer ModelActivityAlternativeCancer ModelActivityReference
DM-DMC-PENSC growing MX-1 human mammary tumor xenograftEquivalent to DM-PENBCNUD54 human glioblastoma multiformeLess effective than DM-CHOC-PEN[8]
DM-CHOC-PENU251 gliomaModest improvement vs. DM-PENTemozolomide (TMZ)U251 gliomaCompared in study[8]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound-containing compounds.

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit acetylcholinesterase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human acetylcholinesterase (hAChE) and the substrate acetylthiocholine (B1193921) iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Inhibitor Preparation: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate, ATCI, and Ellman's reagent (DTNB).

    • The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) resulting from the reaction of thiocholine (B1204863) with DTNB to produce 5-thio-2-nitrobenzoate.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Antitumor Activity Assessment

Objective: To evaluate the antitumor efficacy of a compound in a preclinical animal model.

Methodology:

  • Cell Line and Animal Model: A human cancer cell line (e.g., U251 glioma or MX-1 breast tumor) is selected. Immunocompromised mice (e.g., nude mice) are used as the host for tumor xenografts.

  • Tumor Implantation: A specific number of cancer cells are subcutaneously or intracranially implanted into the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., DM-DMC-PEN) and a vehicle control are administered via a specific route (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Endpoints: The primary endpoint is typically the inhibition of tumor growth, which can be expressed as a percentage of the control group. Other endpoints may include tumor weight at the end of the study and the number of complete responses.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.

Visualizing the Mechanism of Action

Diagrams of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes involved.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal This compound This compound Inhibitor This compound->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by a this compound Drug.

Anticancer_Drug_Evaluation_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture animal_model Immunocompromised Animal Model cell_culture->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment_groups Randomization into Treatment & Control Groups tumor_implantation->treatment_groups drug_administration Administer this compound Drug or Vehicle treatment_groups->drug_administration tumor_monitoring Monitor Tumor Growth and Animal Health drug_administration->tumor_monitoring data_analysis Analyze Tumor Volume and Toxicity Data tumor_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for Preclinical Evaluation of an Anticancer Drug.

References

A Comparative Guide to the Synthesis of Dimethylcarbamate: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of N,N-dimethylcarbamates is a critical process due to their prevalence in pharmaceuticals and agrochemicals. The efficiency and environmental impact of the synthetic route chosen are of paramount importance. This guide provides a comparative analysis of various routes for the synthesis of dimethylcarbamate, focusing on quantitative data, experimental protocols, and the underlying chemical pathways.

Comparison of Synthesis Routes for this compound

The following table summarizes the key quantitative data for different methods of synthesizing this compound, offering a clear comparison of their efficiencies and reaction conditions.

Synthesis Route Reactants Catalyst/Reagent Temperature (°C) Pressure (atm) Reaction Time (h) Yield (%) Key Advantages Key Disadvantages
Phosgene (B1210022) Route Dimethylamine (B145610), Phosgene, Methanol (B129727)None (stoichiometric)0 - 2011 - 2>95High yield, well-establishedUse of highly toxic phosgene, corrosive HCl byproduct
Urea (B33335) Methanolysis Urea, Methanol, DimethylamineZinc oxide, Polyphosphoric acid140 - 1807.8 - 204 - 629 - 67.4Inexpensive and readily available raw materials.[1][2]Lower yields compared to the phosgene route, formation of by-products.[1][2]
Oxidative Carbonylation Dimethylamine, Carbon Monoxide, Oxygen, MethanolPalladium-based catalysts100 - 15020 - 702 - 570 - 90Avoids the use of phosgene.Requires high pressure, use of flammable and toxic carbon monoxide, precious metal catalysts.
From Dimethyl Carbonate (DMC) Dimethylamine, Dimethyl CarbonateYtterbium triflate, Zinc alkyl carboxylate90 - 1501 - 106 - 1254.2 - 98Phosgene-free, milder conditions than CO2-based methods.[3][4]Requires pre-synthesis of dimethyl carbonate.[3]
From CO2 and Dimethylamine Carbon Dioxide, Dimethylamine, MethanolRuthenium-based catalysts100 - 15050 - 10012 - 24LowUtilizes a greenhouse gas as a C1 source.[1][5]Low yields, high pressure required, catalyst deactivation.[1]
From Dimethylformamide (DMF) Dimethylformamide, MethanolSodium methoxide60 - 1001 - 32 - 4ModerateReadily available starting material.Limited reports and moderate yields.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Phosgene Route

Reaction: (CH3)2NH + COCl2 -> (CH3)2NCOCl + HCl (CH3)2NCOCl + CH3OH -> (CH3)2NCOOCH3 + HCl

Procedure:

  • A solution of dimethylamine in an inert solvent (e.g., toluene) is cooled to 0-5 °C in a reaction vessel equipped with a stirrer, a thermometer, and a gas inlet tube.

  • Phosgene gas is bubbled through the solution while maintaining the temperature below 10 °C. The reaction is highly exothermic and produces hydrogen chloride gas, which should be neutralized in a scrubber.

  • After the addition of phosgene is complete, the reaction mixture is stirred for an additional 30 minutes.

  • Methanol is then added slowly to the reaction mixture, keeping the temperature below 20 °C.

  • The mixture is stirred for 1 hour at room temperature.

  • The resulting solution is washed with water to remove any remaining hydrogen chloride and unreacted dimethylamine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield this compound.

Urea Methanolysis Route

Reaction: NH2CONH2 + CH3OH -> NH2COOCH3 + NH3 NH2COOCH3 + (CH3)2NH -> (CH3)2NCOOCH3 + NH3

Procedure:

  • Urea, methanol, and a catalyst (e.g., zinc oxide) are charged into a high-pressure autoclave.[6]

  • The autoclave is sealed and pressurized with an inert gas (e.g., nitrogen).

  • The mixture is heated to 140-180 °C and stirred for 4-6 hours.[1] The pressure is maintained at 7.8-20 atm.[1]

  • During the reaction, ammonia (B1221849) is formed as a byproduct and should be removed to shift the equilibrium towards the product.[7]

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is released.

  • The catalyst is filtered off, and the excess methanol is removed by distillation.

  • Dimethylamine is then added to the resulting methyl carbamate (B1207046), and the mixture is heated to drive the aminolysis reaction.

  • The final product, this compound, is purified by fractional distillation.

Oxidative Carbonylation Route

Reaction: 2(CH3)2NH + CO + 0.5O2 + CH3OH -> (CH3)2NCOOCH3 + (CH3)2NH2+ + H2O

Procedure:

  • A palladium-based catalyst (e.g., PdCl2/CuCl2) and methanol are placed in a high-pressure reactor.[8]

  • The reactor is sealed and purged with carbon monoxide.

  • A mixture of dimethylamine, carbon monoxide, and oxygen is fed into the reactor.

  • The reaction is carried out at 100-150 °C and a pressure of 20-70 atm for 2-5 hours.[9][10]

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The catalyst is separated by filtration.

  • The product, this compound, is separated from the reaction mixture and purified by distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the different synthesis routes for this compound.

phosgene_route cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Dimethylamine Dimethylamine Dimethylcarbamoyl_chloride Dimethylcarbamoyl Chloride Dimethylamine->Dimethylcarbamoyl_chloride Phosgene Phosgene Phosgene->Dimethylcarbamoyl_chloride Methanol Methanol This compound This compound Methanol->this compound Dimethylcarbamoyl_chloride->this compound HCl HCl (byproduct) Dimethylcarbamoyl_chloride->HCl

Caption: Phosgene route for this compound synthesis.

urea_methanolysis_route cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Urea Urea Methyl_carbamate Methyl Carbamate Urea->Methyl_carbamate Ammonia Ammonia (byproduct) Urea->Ammonia Methanol Methanol Methanol->Methyl_carbamate Dimethylamine Dimethylamine This compound This compound Dimethylamine->this compound Methyl_carbamate->this compound Methyl_carbamate->Ammonia

Caption: Urea methanolysis route for this compound synthesis.

oxidative_carbonylation_route cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Dimethylamine Dimethylamine This compound This compound Dimethylamine->this compound CO Carbon Monoxide CO->this compound Oxygen Oxygen Oxygen->this compound Methanol Methanol Methanol->this compound Pd_catalyst Palladium Catalyst Pd_catalyst->this compound Water Water (byproduct) This compound->Water

Caption: Oxidative carbonylation route for this compound synthesis.

Conclusion

The choice of a synthetic route for this compound production depends on a trade-off between efficiency, cost, safety, and environmental impact. The traditional phosgene route offers high yields but involves extremely hazardous materials.[3] Greener alternatives, such as the urea methanolysis and oxidative carbonylation routes, are promising but face challenges in terms of yield and reaction conditions.[1][2] The route utilizing dimethyl carbonate as a starting material presents a phosgene-free option with potentially milder conditions.[3] As the demand for sustainable chemical processes grows, further research into catalyst development and process optimization for these greener routes is crucial for their industrial-scale implementation.

References

Comparative Toxicity of N-methylcarbamates versus N,N-dimethylcarbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of N-methylcarbamates and N,N-dimethylcarbamates, two classes of compounds with significant applications in agriculture and pharmacology. The information presented is supported by experimental data to aid in research and development involving these chemical families.

Executive Summary

N-methylcarbamates and N,N-dimethylcarbamates primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. However, the degree of this inhibition and the resulting systemic toxicity can differ significantly between the two classes. Experimental evidence generally indicates that N-methylcarbamates are more potent inhibitors of AChE and exhibit higher acute toxicity compared to their N,N-dimethylcarbamate counterparts .[1] This difference is attributed to the steric hindrance posed by the two methyl groups in N,N-dimethylcarbamates, which affects their binding to the active site of the enzyme.

Data Presentation: Quantitative Toxicity Comparison

ClassCompoundSpeciesRouteLD50 (mg/kg)AChE IC50 (µM)Reference
N-methylcarbamates CarbarylRat (male)Oral302.6-[1][2]
CarbarylRat (female)Oral311.5-[1][2]
CarbofuranRatOral5-[3]
AldicarbRatOral0.9-[3]
MethomylRatOral17-[4]
Propoxur (B1679652)RatOral95-[3]
N,N-dimethylcarbamates Phenyl N,N-dimethylcarbamate--Not available-[3]
3-Methyl-1-phenylpyrazol-5-yl dimethylcarbamateRatOral62-[5]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate---38.98[6]
2-(phenylcarbamoyl)phenyl diphenylcarbamate--->100 (for a related compound)[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both N-methylcarbamates and N,N-dimethylcarbamates is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

The carbamate (B1207046) moiety of these compounds binds to the serine residue in the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. This inhibition is reversible, as the carbamyl-enzyme complex can be hydrolyzed to regenerate the active enzyme. The rate of this decarbamylation is a key factor in the duration and severity of toxic symptoms.

AChE_Inhibition Signaling Pathway of Acetylcholinesterase Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Carbamates ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Carbamate N-methylcarbamate or N,N-dimethylcarbamate Carbamate->AChE Binding & Carbamylation Spontaneous_Hydrolysis Spontaneous Hydrolysis (Decarbamylation) Carbamylated_AChE->Spontaneous_Hydrolysis Reactivation Spontaneous_Hydrolysis->AChE AChE_Normal Normal Function cluster_synapse cluster_synapse AChE_Inhibited Inhibited State cluster_inhibition cluster_inhibition

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocols

In Vitro: Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine the in vitro inhibitory potency of carbamates on AChE is the Ellman's method.[7][8]

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), which is detected spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • Test compounds (N-methylcarbamates and N,N-dimethylcarbamates) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound at various concentrations. A control group with the solvent alone is also included.

  • Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the ATCI substrate solution to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow_IC50 Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Reagents (AChE, DTNB, ATCI, Buffers) Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds Start->Prepare_Inhibitors Plate_Setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor/Vehicle) Prepare_Reagents->Plate_Setup Prepare_Inhibitors->Plate_Setup Pre_incubation Pre-incubate Plate (e.g., 10-15 min at 25°C) Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add ATCI) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value (Non-linear Regression) Plot_Data->Determine_IC50 End End Determine_IC50->End

Workflow for Determining Cholinesterase Inhibitor IC50 Values.
In Vivo: Acute Oral Toxicity Study (OECD Guideline 423)

The acute oral toxicity of carbamates is typically assessed using standardized guidelines, such as the OECD Test Guideline 423 (Acute Toxic Class Method).

Principle: This method involves the administration of the test substance to a group of animals in a stepwise procedure using a minimum number of animals. The outcome (mortality or evident toxicity) determines the next step. The method allows for the classification of the substance into a toxicity category.

Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

Procedure:

  • Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

  • Stepwise Dosing:

    • If the animal survives at the starting dose, a higher dose is administered to another animal.

    • If the animal dies at the starting dose, a lower dose is administered to another animal.

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose. The LD50 is then estimated based on the results.

Comparative Toxicity Analysis

Comparative_Toxicity Comparative Toxicity Logic cluster_legend Legend Carbamate_Class Carbamate Class N_Methyl N-methylcarbamate Carbamate_Class->N_Methyl N_N_Dimethyl N,N-dimethylcarbamate Carbamate_Class->N_N_Dimethyl Low_Hindrance Low N_Methyl->Low_Hindrance leads to High_Hindrance High N_N_Dimethyl->High_Hindrance leads to Steric_Hindrance Steric Hindrance at Carbamate Nitrogen High_Affinity Higher Low_Hindrance->High_Affinity results in Low_Affinity Lower High_Hindrance->Low_Affinity results in AChE_Binding Binding Affinity to AChE Higher_Toxicity Generally Higher High_Affinity->Higher_Toxicity correlates with Lower_Toxicity Generally Lower Low_Affinity->Lower_Toxicity correlates with Toxicity Acute Toxicity N_Methyl_Legend N-methylcarbamate N_N_Dimethyl_Legend N,N-dimethylcarbamate

Logical Flow of Comparative Toxicity.

Conclusion

References

A Greener Path to Carbamates: Evaluating Dimethyl Carbonate as a Sustainable Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process. However, the conventional reliance on highly toxic phosgene (B1210022) is increasingly challenged by the principles of green chemistry. This guide provides a comprehensive comparison of the traditional phosgene-based method with a greener alternative utilizing dimethyl carbonate (DMC), supported by experimental data and detailed protocols.

The carbamate (B1207046) functional group is a cornerstone in a wide array of pharmaceuticals, agrochemicals, and polymers. For decades, its synthesis has been dominated by the use of phosgene and its derivatives. While effective, this route is fraught with severe environmental, health, and safety risks, necessitating the development of more sustainable methodologies. The use of dimethyl carbonate (DMC) has emerged as a leading phosgene-free alternative, offering a significantly improved safety profile and reduced environmental impact.

This guide delves into a quantitative comparison of these two synthetic routes, examining key green chemistry metrics, providing detailed experimental procedures, and illustrating the underlying chemical pathways.

Quantitative Comparison of Synthesis Routes

To objectively assess the environmental performance of the phosgene and DMC routes for carbamate synthesis, key green chemistry metrics such as Atom Economy and E-factor are utilized. A higher Atom Economy and a lower E-factor signify a more environmentally benign process.

MetricPhosgene Route (Typical)Dimethyl Carbonate (DMC) Route (Typical)Analysis
Atom Economy ~50-60%>80%The DMC route demonstrates significantly higher atom economy, meaning a larger proportion of the reactants' atoms are incorporated into the final product, generating less waste.
E-factor (kg waste/kg product) High (>5)Low (<1-5)The phosgene route generates a substantial amount of waste, primarily in the form of hydrochloride salts. The DMC route is inherently cleaner, with methanol (B129727) being the main byproduct, which can often be recycled.
Reagents Phosgene (highly toxic, corrosive gas)Dimethyl Carbonate (low toxicity, biodegradable liquid)The use of DMC eliminates the significant hazards associated with handling phosgene.[1]
Byproducts HCl, inorganic saltsMethanolThe byproduct of the DMC route, methanol, is less hazardous and more easily recyclable than the corrosive and waste-intensive byproducts of the phosgene route.
Reaction Conditions Often requires stringent safety protocolsGenerally milder and safer conditionsThe DMC route allows for a safer operational environment.

Note: The values for Atom Economy and E-factor are generalized and can vary based on specific substrates and reaction conditions.

Performance of Catalysts in DMC-based Carbamate Synthesis

The reaction of amines with dimethyl carbonate to form carbamates is typically catalyzed. A variety of catalysts have been explored to improve reaction efficiency. The synthesis of methyl N-phenylcarbamate from aniline (B41778) and DMC serves as a representative example for comparing catalyst performance.

CatalystAniline Conversion (%)MPC Selectivity (%)Reaction ConditionsReference
Zn(OAc)₂ 9995.4p-toluidine (aniline analog), DMC, 180°C[2]
Zn(OAc)₂-[bmim]PF₆ 99.899.1Aniline, DMC, suitable conditions[3][4][5]
Pb(OAc)₂·Pb(OH)₂ 9795Aniline, DMC, 180°C, 1h[6]
Zn/Al/Ce Mixed Oxide 95.881.6Aniline, DMC[1]
Pb(OCH₃)₂ 98.8 (DPU conversion)99.3Diphenylurea, DMC, 150°C, 90 min[7]

MPC: Methyl N-phenylcarbamate; DPU: Diphenylurea

Catalyst Recyclability in the DMC Route

A significant advantage of many catalytic systems used in the DMC route is their potential for recycling and reuse, further enhancing the sustainability of the process.

CatalystNumber of CyclesAniline Conversion (%)MPC Selectivity (%)Reference
Zn(OAc)₂-[bmim]PF₆ 5Maintained high activityMaintained high selectivity[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of sustainable chemical syntheses. Below are representative experimental protocols for the synthesis of a carbamate using both the traditional phosgene route and the greener DMC route.

WARNING: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Protocol 1: Synthesis of Methyl N-phenylcarbamate (Phosgene Route - Illustrative)

Materials:

  • Aniline (C₆H₅NH₂)

  • Phosgene (COCl₂)

  • Methanol (CH₃OH)

  • Anhydrous diethyl ether

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • A solution of aniline in anhydrous diethyl ether is cooled in an ice bath.

  • A solution of phosgene in diethyl ether is added dropwise to the aniline solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • A solution of methanol and triethylamine in diethyl ether is then added dropwise to the reaction mixture.

  • The mixture is stirred for several hours at room temperature.

  • The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

  • The filtrate is washed with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Methyl N-arylcarbamate using Dimethyl Carbonate and Zinc Acetate (Greener Route)

This protocol is based on the synthesis of metholylcarbamate from p-toluidine, a close structural analog of aniline, and is representative of the synthesis of methyl N-phenylcarbamate.[2]

Materials:

  • p-Toluidine (CH₃C₆H₄NH₂) (or Aniline)

  • Dimethyl Carbonate (DMC)

  • Zinc Acetate (Zn(OAc)₂)

Procedure:

  • Reaction Setup: A high-pressure stainless steel autoclave equipped with a magnetic stirrer is charged with p-toluidine, dimethyl carbonate, and a catalytic amount of zinc acetate. A typical molar ratio would be amine:DMC:catalyst of 1:10:0.05.

  • Reaction Conditions: The autoclave is sealed and heated to the desired reaction temperature (e.g., 180°C) with constant stirring. The reaction is monitored for a set period (e.g., 4-8 hours).

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • Isolation: The reaction mixture is transferred to a round-bottom flask. Excess dimethyl carbonate and methanol (byproduct) are removed by distillation.

  • Purification: The resulting crude product is then purified. This can be achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure methyl N-arylcarbamate.

  • Characterization: The identity and purity of the product are confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the compared synthetic routes and a generalized experimental workflow.

G cluster_0 Traditional Phosgene Route cluster_1 Greener Dimethyl Carbonate (DMC) Route Amine_P Amine (R-NH2) Isocyanate Isocyanate (R-NCO) Amine_P->Isocyanate + Phosgene (-HCl) Phosgene Phosgene (COCl2) Carbamate_P Carbamate (R-NHCOOR') Isocyanate->Carbamate_P + Alcohol Chloroformate Chloroformate (R-OCOCl) Chloroformate->Carbamate_P + Amine (-HCl) Alcohol_P Alcohol (R'-OH) Alcohol_P->Chloroformate + Phosgene (-HCl) Amine_DMC Amine (R-NH2) Intermediate Activated Complex Amine_DMC->Intermediate + DMC, Catalyst DMC Dimethyl Carbonate ((CH3O)2CO) DMC->Intermediate Catalyst Catalyst (e.g., Zn(OAc)2) Catalyst->Intermediate Carbamate_DMC Carbamate (R-NHCOOCH3) Intermediate->Carbamate_DMC Methanol Methanol (CH3OH) Intermediate->Methanol

Caption: Comparison of traditional vs. greener carbamate synthesis pathways.

G cluster_0 Phosgene Route Workflow cluster_1 DMC Route Workflow Start_P Start React_P Reaction of Amine/Alcohol with Phosgene Start_P->React_P Quench_P Neutralization & Quenching React_P->Quench_P Filter_P Filtration of Salts Quench_P->Filter_P Extract_P Solvent Extraction Filter_P->Extract_P Dry_P Drying of Organic Phase Extract_P->Dry_P Purify_P Purification (Recrystallization/Chromatography) Dry_P->Purify_P End_P Final Product Purify_P->End_P Start_DMC Start React_DMC Catalytic Reaction of Amine with DMC Start_DMC->React_DMC Distill_DMC Removal of Excess DMC & Methanol React_DMC->Distill_DMC Purify_DMC Purification (Vacuum Distillation/Recrystallization) Distill_DMC->Purify_DMC End_DMC Final Product Purify_DMC->End_DMC

References

Safety Operating Guide

Safe Disposal of Dimethylcarbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount importance of laboratory safety and compliant chemical handling cannot be overstated. This guide provides essential, step-by-step procedures for the proper disposal of dimethylcarbamate, ensuring the safety of personnel and the protection of the environment. The primary recommended method for the disposal of this compound in a laboratory setting is through chemical decomposition via alkaline hydrolysis.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of aerosol formation or if working outside a fume hood.

Disposal Decision Workflow

The appropriate disposal route for this compound depends on the quantity of the waste and institutional policies. The following workflow outlines the decision-making process.

DisposalWorkflow start Waste this compound decision Small Quantity (<10g)? start->decision in_lab_treatment In-Lab Chemical Treatment (Alkaline Hydrolysis) decision->in_lab_treatment Yes ehs_disposal Dispose as Hazardous Waste (Contact EHS) decision->ehs_disposal No end_treatment Dispose of Neutralized Solution (Down the Drain with Copious Water, if permitted) in_lab_treatment->end_treatment end_ehs EHS Pickup and Disposal ehs_disposal->end_ehs

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

For small quantities of this compound, in-lab chemical treatment via alkaline hydrolysis is a viable option, provided it is permitted by your institution's environmental health and safety (EHS) office. This process breaks down the carbamate (B1207046) into less harmful components. Carbamates are susceptible to alkaline hydrolysis, which rapidly increases at a pH above 7.

Experimental Protocol for Alkaline Hydrolysis of this compound

Materials:

  • Waste this compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M) for neutralization

  • pH paper or pH meter

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation: In a chemical fume hood, set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, a heating mantle, and a magnetic stirrer.

  • Reaction Mixture: For every 1 gram of this compound waste, prepare a 10% solution of sodium hydroxide or potassium hydroxide in a 9:1 mixture of ethanol (or methanol) and water. For example, for 1 gram of this compound, dissolve 5 grams of NaOH in 45 mL of ethanol and 5 mL of water.

  • Addition: Carefully add the this compound waste to the alkaline solution in the round-bottom flask with stirring.

  • Hydrolysis: Heat the mixture to a gentle reflux (the boiling point of the alcohol solvent) and maintain the reflux with continuous stirring for a minimum of 4 hours to ensure complete hydrolysis.

  • Cooling: After the reflux period, turn off the heating mantle and allow the mixture to cool to room temperature.

  • Neutralization: Once cooled, carefully neutralize the solution by slowly adding a dilute solution of hydrochloric acid. Monitor the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0, or as specified by your local regulations for drain disposal.

  • Final Disposal: Once the solution is neutralized and confirmed to be non-hazardous by your institution's EHS office, it can typically be flushed down the drain with copious amounts of water.

Disposal as Hazardous Waste

For larger quantities of this compound or if in-lab treatment is not feasible or permitted, the waste must be disposed of as hazardous waste.

  • Waste Collection: Collect the this compound waste in a designated, properly labeled, and sealed container. The container must be chemically compatible with the waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifests and record-keeping.

Management of Contaminated Materials and Spills

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, or weighing papers, should be collected and disposed of as hazardous waste in the same designated container as the chemical itself.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and place it in the designated hazardous waste container for disposal.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Navigating the Safe Handling of Dimethylcarbamate: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Dimethylcarbamate, focusing on personal protective equipment (PPE) and proper disposal protocols. By adhering to these procedural steps, you can minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartRecommended PPESpecifications & Best Practices
Hands Chemical-Resistant GlovesMaterial: Nitrile or Butyl rubber gloves are recommended for handling this compound. While specific breakthrough time data for this compound is not readily available, Butyl rubber generally offers superior resistance to a wide range of organic compounds. For short-duration tasks with minimal splash risk, double-gloving with nitrile gloves may be acceptable. Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Replacement: Immediately replace gloves if contamination is suspected or visible. Do not reuse disposable gloves.
Eyes & Face Safety Goggles & Face ShieldProtection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles to protect the entire face.
Body Laboratory CoatMaterial & Coverage: A buttoned, knee-length laboratory coat made of a chemically resistant material should be worn at all times. Ensure sleeves are fully extended to protect the arms.
Respiratory Fume Hood or RespiratorPrimary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Secondary Protection: In situations where a fume hood is not feasible or as an additional precaution, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Consult with your institution's environmental health and safety department for specific respirator requirements.

Operational Plan: A Step-by-Step Protocol for Handling this compound

Adherence to a strict operational workflow is critical for minimizing the risk of exposure to this compound. The following diagram outlines the essential steps for safe handling, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_don Don PPE Correctly prep_hood->handling_don handling_work Work Within Fume Hood handling_don->handling_work handling_transfer Use Appropriate Transfer Techniques handling_work->handling_transfer post_decontaminate Decontaminate Work Area handling_transfer->post_decontaminate post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The proper disposal of this compound and associated contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and potential exposure to others.

Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and can be securely sealed. Keep the container closed except when adding waste.

Disposal Procedure:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's hazardous waste management guidelines.

  • Containment: Place all contaminated disposable items, such as gloves and absorbent paper, into the designated hazardous waste container.

  • Decontamination of Reusable Equipment: Any reusable equipment, such as glassware, that has come into contact with this compound must be decontaminated before being washed. A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood, collecting the rinse as hazardous waste. Follow this with a standard laboratory washing procedure.

  • Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste container. Do not pour this compound down the drain or dispose of it in regular trash.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Material Contaminated with this compound? disposable Is the item disposable? start->disposable decontaminate Decontaminate Equipment disposable->decontaminate No hw_container Place in Hazardous Waste Container disposable->hw_container Yes wash Standard Laboratory Washing decontaminate->wash pickup Arrange for Hazardous Waste Pickup hw_container->pickup

Figure 2. A logical workflow for the proper disposal of materials contaminated with this compound.

By implementing these comprehensive safety and disposal plans, researchers and scientists can confidently handle this compound while prioritizing their safety and the protection of the laboratory environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

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